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  • Product: 4-Chloro-5-(methylsulfonyl)quinoline
  • CAS: 1823182-58-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 4-Chloro-5-(methylsulfonyl)quinoline

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 4-Chloro-5-(met...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 4-Chloro-5-(methylsulfonyl)quinoline. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. In the absence of published experimental data for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predicted spectroscopic profile. This includes detailed interpretations of expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. Furthermore, this guide outlines detailed, field-proven protocols for the experimental acquisition of this data, establishing a self-validating framework for future research.

Introduction and Molecular Structure

4-Chloro-5-(methylsulfonyl)quinoline is a halogenated and sulfonylated derivative of the quinoline heterocyclic system. The quinoline core is a prevalent scaffold in numerous biologically active compounds. The introduction of a chloro group at the 4-position and a methylsulfonyl group at the 5-position is anticipated to significantly modulate the molecule's electronic distribution, lipophilicity, and metabolic stability, making it a compound of significant interest for further investigation.

The structural features—a pyridine ring fused to a benzene ring, substituted with a strong electron-withdrawing chloro group and a bulky, also electron-withdrawing, methylsulfonyl group—are expected to give rise to a unique and interpretable spectroscopic signature.

Figure 1: Structure of 4-Chloro-5-(methylsulfonyl)quinoline with atom numbering.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is predicted to exhibit distinct signals for the aromatic protons of the quinoline ring system and a singlet for the methylsulfonyl group. The chemical shifts of the aromatic protons will be influenced by the anisotropic effects of the fused ring system and the electronic effects of the substituents. Aromatic protons generally resonate in the 6.5-8.0 δ range[1]. The chloro and methylsulfonyl groups are electron-withdrawing, which will deshield the protons on the quinoline ring, shifting them to a higher chemical shift (downfield).

Predicted ¹H NMR Data (500 MHz, CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-28.5 - 8.7d4.5 - 5.0Adjacent to the nitrogen atom, significant deshielding.
H-37.4 - 7.6d4.5 - 5.0Coupled to H-2.
H-68.0 - 8.2d7.5 - 8.0Ortho to the electron-withdrawing sulfonyl group.
H-77.8 - 8.0t7.5 - 8.0Coupled to H-6 and H-8.
H-88.2 - 8.4d7.5 - 8.0Peri to the nitrogen lone pair, deshielded.
-SO₂CH₃3.2 - 3.4s-Typical chemical shift for a methyl sulfone.[2][3]

Note: The exact chemical shifts and coupling constants are estimations and may vary based on experimental conditions.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 4-Chloro-5-(methylsulfonyl)quinoline in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum, and reference the TMS peak to 0.00 ppm.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The spectrum is expected to show 10 distinct signals for the 10 carbon atoms in the quinoline ring and the methyl group. The chemical shifts will be influenced by hybridization, and the electronic effects of the substituents.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2150 - 152Carbon adjacent to nitrogen.
C-3122 - 124
C-4145 - 147Attached to the electronegative chlorine atom.
C-4a128 - 130Bridgehead carbon.
C-5138 - 140Attached to the sulfonyl group.
C-6125 - 127
C-7130 - 132
C-8127 - 129
C-8a148 - 150Bridgehead carbon adjacent to nitrogen.
-SO₂CH₃44 - 46Typical chemical shift for a methyl sulfone carbon.[4][5]
Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize a 125 MHz NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Employ a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the FID with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum, and reference the CDCl₃ solvent peak to 77.16 ppm.

Predicted Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for such compounds.

Predicted Mass Spectrum Data (EI):

m/zPredicted IonRationale
241/243[M]⁺Molecular ion peak, showing the isotopic pattern for one chlorine atom (approx. 3:1 ratio).
206[M - Cl]⁺Loss of the chlorine atom.
162[M - SO₂CH₃]⁺Loss of the methylsulfonyl radical.
127[C₉H₆N]⁺Further fragmentation, loss of chlorine from the quinoline core.
79[SO₂CH₃]⁺Methylsulfonyl cation.

The molecular ion peak is expected to be prominent due to the stability of the aromatic system. The isotopic signature of chlorine ([M]⁺ and [M+2]⁺ in a roughly 3:1 ratio) will be a key diagnostic feature.

Mass_Spec_Fragmentation MolIon [M]⁺˙ m/z 241/243 Frag1 [M - Cl]⁺ m/z 206 MolIon->Frag1 - Cl˙ Frag2 [M - SO₂CH₃]⁺ m/z 162 MolIon->Frag2 - ˙SO₂CH₃ Frag3 [C₉H₆N]⁺ m/z 127 Frag2->Frag3 - Cl˙

Figure 2: Predicted major fragmentation pathways for 4-Chloro-5-(methylsulfonyl)quinoline in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a GC or LC system.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a TOF or Orbitrap instrument) for accurate mass measurements.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peak, its isotopic pattern, and characteristic fragment ions.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups in the molecule.

Predicted IR Data (KBr Pellet):

Wavenumber (cm⁻¹)VibrationRationale
3100-3000C-H stretch (aromatic)Characteristic for C-H bonds on an aromatic ring.
2950-2850C-H stretch (aliphatic)From the methyl group.
1600-1450C=C and C=N stretchAromatic ring vibrations of the quinoline system.
1350-1300 & 1160-1140S=O stretch (asymmetric & symmetric)Strong, characteristic absorptions for a sulfone group.[6][7][8][9]
850-750C-H bend (out-of-plane)Indicative of the substitution pattern on the aromatic rings.
800-600C-Cl stretchCharacteristic for a chloro-aromatic compound.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Conclusion

This guide provides a detailed, predicted spectroscopic profile of 4-Chloro-5-(methylsulfonyl)quinoline based on sound scientific principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, along with the provided experimental protocols, offer a comprehensive framework for researchers to undertake the synthesis, purification, and structural elucidation of this novel compound. The presented information is intended to serve as a valuable resource for guiding experimental design and data interpretation in the fields of drug discovery and chemical research.

References

  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Royal Society of Chemistry. [Link]

  • Buchanan, G. W., Reyes-Zamora, C., & Clarke, D. E. (1974). A Carbon-13 Nuclear Magnetic Resonance Investigation of Some Substituted Methyl Phenyl Sulfides, Sulfoxides, and Sulfones. Canadian Journal of Chemistry, 52(23), 3895-3903. [Link]

  • The Royal Society of Chemistry. Phenyl methyl sulfone. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69140, 4-Chloroquinoline. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18369, Methyl phenyl sulfone. [Link]

  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Royal Society of Chemistry. [Link]

  • ResearchGate. FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide (b), and methyl phenyl sulfone (c). [Link]

  • Jong, B. E., Aribi, H. E., & Rekker, R. F. (1971). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 49(10), 1653-1656. [Link]

  • National Institute of Standards and Technology. 4-Chloroquinoline. [Link]

  • Fehnel, E. A., & Carmack, M. (1950). The Electric Moments and Infrared Spectra of Some Derivatives of Phenyl Methyl Sulfone. Journal of the American Chemical Society, 72(3), 1292-1295. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • National Institute of Standards and Technology. Sulfone, methyl phenyl. [Link]

  • National Institute of Standards and Technology. 4-Chloroquinoline. [Link]

  • National Institute of Standards and Technology. Sulfone, methyl phenyl. [Link]

  • National Institute of Standards and Technology. 4-Chloroquinoline. [Link]

  • SpectraBase. 4-Chloroquinoline - Optional[1H NMR] - Spectrum. [Link]

  • Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides - Supporting Information. [Link]

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Exploratory

The Core Mechanism of Methylsulfonyl Quinolines: A Technical Guide for Researchers

Abstract Methylsulfonyl quinolines represent a promising class of heterocyclic compounds with significant therapeutic potential, particularly in oncology and anti-inflammatory applications. This technical guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methylsulfonyl quinolines represent a promising class of heterocyclic compounds with significant therapeutic potential, particularly in oncology and anti-inflammatory applications. This technical guide provides an in-depth exploration of their primary mechanism of action: the selective inhibition of cyclooxygenase-2 (COX-2). We will dissect the molecular interactions underpinning this activity, explore the downstream signaling consequences, and detail the experimental methodologies required to validate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of methylsulfonyl quinolines to inform their research and development programs.

Introduction: The Quinoline Scaffold and the Significance of the Methylsulfonyl Group

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds[1]. Its versatile chemical nature allows for extensive functionalization, leading to a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties[2][3]. The addition of a methylsulfonyl (-SO2CH3) group to the quinoline backbone, particularly at the para-position of a C-2 phenyl ring, has been identified as a critical pharmacophore for potent and selective biological activity[4][5]. This guide will focus on elucidating the mechanism by which this specific structural motif drives the therapeutic effects of this compound class.

Primary Mechanism of Action: Selective Inhibition of Cyclooxygenase-2 (COX-2)

The principal mechanism of action for many biologically active methylsulfonyl quinolines is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade and is frequently overexpressed in various cancers, where it contributes to tumor growth, angiogenesis, and metastasis[6][7].

Molecular Interaction with the COX-2 Active Site

The selectivity of methylsulfonyl quinolines for COX-2 over its constitutively expressed isoform, COX-1, is attributed to the structural differences in their active sites. The active site of COX-2 possesses a secondary pocket, which is absent in COX-1. Molecular modeling studies have revealed that the methylsulfonyl group of these quinoline derivatives is crucial for this selective binding.

Specifically, the methylsulfonyl substituent inserts into this secondary pocket, where it can form favorable interactions with key amino acid residues, most notably Arginine 513 (Arg513)[4][5]. This interaction anchors the inhibitor within the active site, effectively blocking the entry of the natural substrate, arachidonic acid, and thereby preventing the synthesis of prostaglandins.

Diagram: Molecular Docking of a Methylsulfonyl Quinoline in the COX-2 Active Site

COX2_Interaction Interaction of Methylsulfonyl Quinoline with COX-2 Active Site cluster_COX2 COX-2 Active Site cluster_Inhibitor Methylsulfonyl Quinoline Main_Channel Main Catalytic Channel Secondary_Pocket Secondary Pocket Arg513 Arg513 Ser530 Ser530 Tyr385 Tyr385 Quinoline_Core Quinoline Core Quinoline_Core->Main_Channel Occupies Quinoline_Core->Ser530 Potential H-bond Quinoline_Core->Tyr385 π-π Stacking Methylsulfonyl_Group Methylsulfonyl Group (-SO2CH3) Methylsulfonyl_Group->Secondary_Pocket Inserts into Methylsulfonyl_Group->Arg513 Key Interaction

Caption: Binding of a methylsulfonyl quinoline within the COX-2 active site.

Downstream Signaling Consequences of COX-2 Inhibition

Inhibition of COX-2 by methylsulfonyl quinolines prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins, most notably prostaglandin E2 (PGE2). In the context of cancer, PGE2 is a key signaling molecule that promotes cell proliferation, angiogenesis, and immune evasion by binding to its E-prostanoid (EP) receptors[8][9][10].

By blocking PGE2 production, methylsulfonyl quinolines can disrupt these pro-tumorigenic signaling pathways. This disruption can lead to:

  • Induction of Apoptosis: COX-2 overexpression has been linked to the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of pro-apoptotic proteins like Bax[6][11]. By inhibiting COX-2, methylsulfonyl quinolines can shift the balance towards apoptosis, leading to programmed cell death in cancer cells. This is often accompanied by the activation of executioner caspases, such as caspase-3[6][12].

  • Cell Cycle Arrest: Some quinoline derivatives have been shown to induce cell cycle arrest, often at the G2/M phase[13][14]. This prevents cancer cells from progressing through the cell cycle and dividing.

Diagram: Downstream Effects of COX-2 Inhibition by Methylsulfonyl Quinolines

Downstream_Effects Methylsulfonyl_Quinoline Methylsulfonyl_Quinoline COX2 COX-2 Methylsulfonyl_Quinoline->COX2 Inhibits PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Produces Apoptosis_Induction Induction of Apoptosis COX2->Apoptosis_Induction Leads to Cell_Cycle_Arrest Cell Cycle Arrest COX2->Cell_Cycle_Arrest Leads to Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate EP_Receptors EP Receptors PGE2->EP_Receptors Activates Pro_Tumor_Signaling Pro-Tumor Signaling (e.g., PI3K/Akt, MAPK) EP_Receptors->Pro_Tumor_Signaling Initiates Bcl2_up ↑ Bcl-2 (Anti-apoptotic) Pro_Tumor_Signaling->Bcl2_up Bax_down ↓ Bax (Pro-apoptotic) Pro_Tumor_Signaling->Bax_down Cell_Proliferation Cell Proliferation Pro_Tumor_Signaling->Cell_Proliferation Angiogenesis Angiogenesis Pro_Tumor_Signaling->Angiogenesis Apoptosis_Inhibition Inhibition of Apoptosis Bcl2_up->Apoptosis_Inhibition Bax_down->Apoptosis_Inhibition

Caption: Simplified signaling cascade following COX-2 inhibition.

A Potential Dual Mechanism: Aromatase Inhibition

In addition to potent COX-2 inhibition, some methylsulfonyl quinoline derivatives have demonstrated the ability to inhibit aromatase, the key enzyme responsible for estrogen biosynthesis[7][15]. This is particularly relevant for the treatment of hormone-receptor-positive breast cancers. The proposed mechanism involves the interaction of a nitrogen-containing moiety on the quinoline, such as an imidazole group, with the heme iron of the aromatase enzyme, while the quinoline scaffold itself mimics the steroid substrate[15]. This dual inhibition of both COX-2 and aromatase presents a compelling strategy for the development of novel anti-breast cancer agents.

Experimental Validation of the Mechanism of Action

A robust understanding of the mechanism of action of methylsulfonyl quinolines requires rigorous experimental validation. The following section outlines key in vitro assays and their underlying principles.

In Vitro COX-1/COX-2 Inhibition Assay
  • Objective: To determine the potency and selectivity of methylsulfonyl quinolines for COX-2 over COX-1.

  • Principle: These assays typically measure the production of prostaglandins from arachidonic acid by purified COX-1 and COX-2 enzymes. The inhibitory effect of the test compounds is quantified by measuring the reduction in prostaglandin levels, often via ELISA or radioimmunoassay[16].

  • Data Output: The results are expressed as the half-maximal inhibitory concentration (IC50) for each enzyme. The selectivity index (SI) is then calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI indicates greater selectivity for COX-2.

Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of Representative Methylsulfonyl Quinoline Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50/COX-2 IC50)Reference
9a 16.10.089180.9[4]
9b 16.20.090179.9[4]
9c 20.30.065312.3[4]
9d 34.50.063547.6[4]
9e 16.00.089179.8[4]
Celecoxib (Reference) 24.30.060405[4]
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
  • Objective: To assess the cytotoxic effects of methylsulfonyl quinolines on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells[4][10][17][18][19][20][21][22][23][24][25].

  • Experimental Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the methylsulfonyl quinoline compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Output: The results are typically plotted as cell viability (%) versus compound concentration, from which the IC50 value (the concentration that inhibits cell growth by 50%) can be determined.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine if methylsulfonyl quinolines induce cell cycle arrest.

  • Principle: Flow cytometry is used to measure the DNA content of individual cells. Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M)[1][6][8][22][26][27].

  • Experimental Workflow:

Diagram: Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow Cell_Culture 1. Cell Culture and Treatment Harvest_Fix 2. Harvest and Fix Cells (e.g., with 70% ethanol) Cell_Culture->Harvest_Fix Staining 3. Stain with Propidium Iodide (PI) and RNase A Harvest_Fix->Staining Flow_Cytometry 4. Acquire Data on Flow Cytometer Staining->Flow_Cytometry Data_Analysis 5. Analyze DNA Content Histograms Flow_Cytometry->Data_Analysis Result Determine Percentage of Cells in G0/G1, S, and G2/M Phases Data_Analysis->Result

Caption: Workflow for analyzing cell cycle distribution via flow cytometry.

Analysis of Apoptosis by Western Blotting
  • Objective: To investigate the molecular markers of apoptosis induced by methylsulfonyl quinolines.

  • Principle: Western blotting is a technique used to detect specific proteins in a cell lysate. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest. This allows for the quantification of changes in the expression levels of key apoptotic proteins[28][29].

  • Key Apoptotic Markers:

    • Bcl-2 family proteins: Analyze the expression of anti-apoptotic proteins (e.g., Bcl-2) and pro-apoptotic proteins (e.g., Bax). A decrease in the Bcl-2/Bax ratio is indicative of apoptosis.

    • Caspases: Detect the cleavage of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) into their active forms.

  • Experimental Protocol:

    • Treat cells with the methylsulfonyl quinoline compound and a vehicle control.

    • Lyse the cells to extract total protein.

    • Quantify the protein concentration in each lysate.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the target apoptotic proteins.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

Conclusion and Future Directions

Methylsulfonyl quinolines have emerged as a compelling class of compounds with a well-defined primary mechanism of action centered on the selective inhibition of COX-2. The interaction of the methylsulfonyl group with the secondary pocket of the COX-2 active site provides a strong rationale for their potency and selectivity. The downstream consequences of this inhibition, including the induction of apoptosis and cell cycle arrest, underscore their therapeutic potential in oncology. Furthermore, the potential for dual aromatase inhibition opens up new avenues for the development of targeted therapies for hormone-dependent cancers.

Future research in this area should focus on optimizing the quinoline scaffold to enhance potency and selectivity, as well as further exploring the interplay between COX-2 inhibition and other signaling pathways. In vivo studies are crucial to validate the preclinical efficacy and safety of these compounds, with the ultimate goal of translating these promising findings into novel clinical candidates.

References

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Foundational

In Silico Characterization of 4-Chloro-5-(methylsulfonyl)quinoline: A Multi-Scale Modeling Framework

Executive Summary & Chemical Context[1][2][3][4][5] This technical guide outlines the in silico modeling strategy for 4-Chloro-5-(methylsulfonyl)quinoline , a scaffold presenting unique structural and electronic challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

This technical guide outlines the in silico modeling strategy for 4-Chloro-5-(methylsulfonyl)quinoline , a scaffold presenting unique structural and electronic challenges. Unlike standard high-throughput docking candidates, this molecule possesses two critical features that require advanced modeling techniques:

  • Peri-Substitution Strain: The 4-chloro and 5-methylsulfonyl groups occupy "peri" positions (analogous to 1,8-substitution in naphthalene). This creates significant steric crowding, forcing the sulfonyl group out of the aromatic plane and restricting conformational freedom.

  • Anisotropic Electrostatics (Sigma Hole): The chlorine atom at position 4 is electron-withdrawing but also exhibits a "sigma hole"—a localized region of positive electrostatic potential opposite the C-Cl bond. Standard force fields often treat halogens as uniformly negative spheres, leading to false-negative docking results.

This guide details a workflow integrating Quantum Mechanics (QM) for accurate geometry, Molecular Docking with halogen-bonding corrections, and Molecular Dynamics (MD) for stability validation.

Phase I: Quantum Mechanical Ligand Preparation

Standard conformer generators (e.g., RDKit, OMEGA) may fail to accurately predict the torsion angle between the quinoline ring and the sulfonyl group due to the specific electronic repulsion between the 4-Cl lone pairs and the sulfonyl oxygens.

DFT Geometry Optimization

Objective: Determine the global minimum energy conformation and the rotational barrier of the sulfonyl group.

  • Theory: Density Functional Theory (DFT) captures the electronic correlation required to model the peri-interaction.

  • Protocol:

    • Initial Structure: Generate 3D coordinates (canonical SMILES: CS(=O)(=O)c1cccc2c(Cl)ccnc12).

    • Level of Theory: B3LYP/6-311G+(d,p). The diffuse functions (+) are critical for describing the lone pairs on Chlorine and Oxygen.

    • Solvation: PCM (Polarizable Continuum Model) using water to simulate the biological environment.

    • Torsional Scan: Rotate the C5-S dihedral angle in 10° increments.

Electrostatic Potential (ESP) Mapping

Objective: Quantify the Sigma Hole on the 4-Chlorine to guide docking constraints.

  • Workflow:

    • Calculate the ESP surface on the optimized geometry.

    • Identify the local maximum (

      
      ) along the C-Cl bond extension.
      
    • Critical Check: If

      
       kcal/mol, the chlorine can act as a Hydrogen Bond (HB) donor (Halogen Bond).
      
ParameterMethodTarget ValueSignificance
C5-S Dihedral B3LYP/6-311G+(d,p)~60-90° (Twisted)Minimizes 4-Cl/5-SO2 steric clash.
Cl Sigma Hole ESP Map+1.5 to +3.0 kcal/molValidates Halogen Bond potential.
Dipole Moment QM Calculation> 4.0 DebyeHigh polarity of sulfone drives solubility.

Phase II: Target Selection & Molecular Docking

Since this is a scaffold study, we assume a generic binding pocket characteristic of quinoline targets (e.g., Kinase ATP pockets or DNA Gyrase). The docking protocol must explicitly account for the features identified in Phase I.

The "Expert" Docking Protocol

Standard scoring functions (e.g., Glide SP, Vina) utilize isotropic VdW radii. To model this ligand, we must use Anisotropic Electrostatics .

Step-by-Step Workflow:

  • Grid Generation (Target Prep):

    • Define the binding box (20 ų) centered on the active site.

    • Crucial Step: Enable "Halogen Bonding" recognition in the receptor grid. This places virtual "acceptor points" near backbone carbonyl oxygens.

  • Ligand Constraints:

    • Core Constraint: Fix the Quinoline ring planarity.

    • Torsional Penalty: Apply a custom torsional potential derived from the QM scan to the C5-S bond. This prevents the docking software from flattening the molecule to fit a narrow slot, which would be energetically prohibited.

  • Scoring Function:

    • Use a function that includes an explicit

      
       (Halogen Bonding Energy) term.
      
    • Equation Logic:

      
      
      

DockingWorkflow QM QM Optimization (B3LYP/6-31G*) ESP Sigma Hole Identification QM->ESP Dock Constrained Docking (Torsion Penalty) QM->Dock Custom Torsion Grid Receptor Grid (w/ XB Points) ESP->Grid XB Vector Grid->Dock Pose Ranked Poses Dock->Pose

Figure 1: Integrated QM-Docking workflow ensuring electronic and steric accuracy.

Phase III: Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD is required to verify if the "peri-strained" conformation is stable within the protein pocket or if the strain forces the ligand to eject.

System Setup (GROMACS)

Protocol:

  • Ligand Topology:

    • Use CGenFF or LigParGen (OPLS-AA).

    • Validation: Check the "Penalty Score" for the C5-S dihedral. If penalty > 10, manually replace the force constants with those derived from your QM scan (Section 2.1).

  • Protein Topology: CHARMM36m (best for protein-ligand complexes).

  • Solvation: TIP3P water model; cubic box with 1.0 nm buffer.

  • Neutralization: Add Na+/Cl- ions to 0.15 M.

Simulation Production

Run a 100 ns simulation to assess stability.

  • Thermostat: V-rescale (300 K).

  • Barostat: Parrinello-Rahman (1 bar).

  • Time Step: 2 fs.

Analysis Metrics

To confirm binding, calculate the following:

  • Ligand RMSD: Must stabilize (< 2.0 Å) after equilibration.

  • Buried Surface Area (BSA): High BSA indicates effective hydrophobic packing of the quinoline ring.

  • Interaction Energy (

    
    ):  Decompose into Coulombic (Sulfone driven) and Lennard-Jones (Quinoline/Cl driven).
    

Interaction Pharmacophore Map

Understanding how this molecule binds is as important as the binding score. The diagram below visualizes the necessary interaction points for a successful binder.

Pharmacophore Quinoline Quinoline Core (Hydrophobic/Pi-Stacking) Phe Receptor Aromatic (e.g., Phe/Trp) Quinoline->Phe Pi-Pi Stacking Sulfone SO2 Group (H-Bond Acceptor) Chlorine 4-Cl Atom (Halogen Bond Donor) Sulfone->Chlorine Steric Repulsion (Twisted Conformation) Backbone Backbone NH (H-Bond Donor) Sulfone->Backbone H-Bond Carbonyl Backbone C=O (Lewis Base) Chlorine->Carbonyl Sigma Hole Interaction

Figure 2: Pharmacophore map highlighting the critical Sigma Hole and H-bond interactions.

References

  • Halogen Bonding in Drug Discovery

    • Title: The Significance of Halogen Bonding in Ligand–Receptor Interactions.
    • Source: Int. J. Mol. Sci. 2020.
    • URL:[Link]

  • GROMACS Protein-Ligand Tutorial

    • Title: GROMACS Protein-Ligand Complex MD Setup.[1][2][3]

    • Source: Lemkul Lab / MD Tutorials.
    • URL:[Link]

  • Sulfonyl Group Interactions

    • Title: Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues.
    • Source: JACS Au 2023.
    • URL:[Link]

  • QM/MM Docking Approaches

    • Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry.[4]

    • Source: J. Med. Chem. 2012.[4]

    • URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of 4-Chloro-5-(methylsulfonyl)quinoline

Foreword: The Rationale for Investigating 4-Chloro-5-(methylsulfonyl)quinoline The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of natu...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Investigating 4-Chloro-5-(methylsulfonyl)quinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of natural products and synthetic molecules with significant therapeutic properties.[1][2] From the anti-malarial efficacy of chloroquine to the anti-cancer applications of camptothecin derivatives, the quinoline nucleus is a proven pharmacophore.[3][4] Its versatile structure allows for diverse substitutions, leading to compounds that can modulate a wide array of biological pathways, including those critical to cancer cell survival and proliferation.[5][6]

This guide focuses on a specific, novel derivative: 4-Chloro-5-(methylsulfonyl)quinoline . The rationale for its investigation stems from its distinct structural features. The chloro-group at position 4 and the methylsulfonyl group at position 5 are electron-withdrawing, which can significantly alter the molecule's electronic distribution, influencing its ability to interact with biological targets. Such substitutions have been explored in various quinoline series to enhance potency and modulate activity against targets like protein kinases or DNA topoisomerases.[7][8][9]

Therefore, a preliminary assessment of this compound's cytotoxicity is a critical and logical first step in evaluating its potential as a therapeutic agent.[10][11] This document provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to conduct this essential primary screening. We will move beyond a simple recitation of steps to explain the causality behind each experimental choice, ensuring a robust and reliable initial assessment.

Part 1: Foundational Principles and Strategic Experimental Design

The Imperative of Preliminary Cytotoxicity Screening

Before committing significant resources to a novel compound, we must answer a fundamental question: does it exhibit biological activity, and at what concentration does this activity manifest as toxicity to cells? Preliminary cytotoxicity screening is the high-throughput, cost-effective process designed to answer this.[11] It serves as a gatekeeper in the drug discovery pipeline, allowing for the rapid identification of promising "hit" compounds while simultaneously filtering out inert or overly toxic molecules.[10]

Selecting the Optimal Assay: The Case for the MTT Assay

Several methods exist for quantifying cell viability, including the MTS, LDH, and Sulforhodamine B (SRB) assays.[10][12] For a preliminary screen of a novel compound like 4-Chloro-5-(methylsulfonyl)quinoline, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the method of choice for several reasons:

  • Trustworthiness & Reliability: It is a well-established, widely validated colorimetric assay first described by Mosmann in 1983.[13][14]

  • Mechanism-Based Insight: The assay measures the metabolic activity of a cell population. In living, viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[13] This provides a direct correlate of mitochondrial health and cellular viability.

  • Cost-Effectiveness: The reagents are relatively inexpensive, making it ideal for initial screening across multiple cell lines and concentrations.[15]

The quantity of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized crystals.[14][16]

Rationale for Cell Line Selection: A Multi-faceted Approach

The choice of cell lines is paramount for generating meaningful data. A single cell line provides a narrow, and potentially misleading, view of a compound's activity. For 4-Chloro-5-(methylsulfonyl)quinoline, we recommend a tiered approach:

  • A Panel of Diverse Cancer Cell Lines: To assess the breadth and specificity of the compound's cytotoxic potential, a panel representing different cancer histotypes is essential. Quinolines have shown activity across numerous cancer types.[3][5] A robust starting panel includes:

    • A549: Adenocarcinomic human alveolar basal epithelial cells (Lung Cancer).[3]

    • MCF-7: Human breast adenocarcinoma cell line.[3][17]

    • HCT-116: Human colon carcinoma cell line.[3]

  • A Non-Cancerous Control Cell Line: This is a non-negotiable component for a self-validating protocol. Cytotoxicity against cancer cells is only therapeutically relevant if there is a window of safety for normal, healthy cells. Including a non-cancerous line allows for the calculation of a Selectivity Index (SI) , a critical measure of a compound's therapeutic potential.[15][18] A suitable choice is:

    • HFF-1: Human foreskin fibroblasts (Normal, non-transformed cells).[19]

Part 2: Detailed Experimental Protocol for the MTT Assay

This protocol is designed as a self-validating system, with integrated controls to ensure data integrity.

Required Materials and Reagents
  • Test Compound: 4-Chloro-5-(methylsulfonyl)quinoline

  • Cell Lines: A549, MCF-7, HCT-116, HFF-1

  • Culture Medium: Appropriate medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

    • Dimethyl Sulfoxide (DMSO): Cell culture grade.

    • Phosphate-Buffered Saline (PBS): Sterile.

    • Trypsin-EDTA solution.

  • Equipment & Consumables:

    • Sterile, flat-bottomed 96-well cell culture plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Microplate spectrophotometer (ELISA reader) with a 570 nm filter.

    • Multichannel pipette.

    • Sterile pipette tips and reagent reservoirs.

Step-by-Step Experimental Workflow

Step 1: Compound Stock Preparation

  • Prepare a 10 mM stock solution of 4-Chloro-5-(methylsulfonyl)quinoline in 100% DMSO. Ensure complete dissolution by vortexing. Store at -20°C.

  • From this stock, prepare serial dilutions in culture medium immediately before use. A typical 8-point concentration range for a preliminary screen might be 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0.78 µM.

Step 2: Cell Seeding

  • Harvest logarithmically growing cells using Trypsin-EDTA.

  • Perform a cell count to determine cell viability and concentration.

  • Seed the 96-well plates with 5,000-10,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined empirically for each cell line to ensure they are in an exponential growth phase at the end of the incubation period.

  • Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

Step 3: Cell Treatment and Controls

  • After 24 hours, carefully remove the medium.

  • Add 100 µL of medium containing the various concentrations of 4-Chloro-5-(methylsulfonyl)quinoline to the appropriate wells. Each concentration should be tested in triplicate.

  • Crucial Controls:

    • Untreated Control: Wells containing cells with fresh medium only (represents 100% viability).

    • Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used in the serial dilutions (to ensure the vehicle itself is not toxic).

  • Incubate the plates for an additional 48 hours at 37°C, 5% CO₂.

Step 4: MTT Addition and Formazan Formation

  • After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[13]

  • Incubate the plate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.

Step 5: Formazan Solubilization

  • Carefully aspirate the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the crystals.

  • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization, resulting in a homogenous purple solution.

Step 6: Absorbance Measurement

  • Read the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.[14]

  • Use a reference wavelength of 630 nm to reduce background noise if necessary.

Visualization of the MTT Assay Workflow

MTT_Workflow cluster_prep Day 1: Preparation & Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4: Assay & Readout p1 Harvest and Count Cells p2 Seed 5,000-10,000 cells/well in 96-well plate p1->p2 p3 Incubate for 24h (37°C, 5% CO₂) p2->p3 t1 Prepare Serial Dilutions of 4-Chloro-5-(methylsulfonyl)quinoline t2 Treat cells with compound (include vehicle/untreated controls) t1->t2 t3 Incubate for 48h (37°C, 5% CO₂) t2->t3 a1 Add 10µL MTT Reagent to each well a2 Incubate for 4h (Formazan Formation) a1->a2 a3 Solubilize Crystals with 100µL DMSO a2->a3 a4 Read Absorbance at 570 nm a3->a4 end_node Data Analysis a4->end_node start Start start->p1 Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) Kinase1 Kinase 1 (e.g., Src) Receptor->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 TF Transcription Factors Kinase3->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Compound 4-Chloro-5- (methylsulfonyl)quinoline Compound->Block

Sources

Foundational

The Alchemist's Guide to Substituted Quinolines: A Deep Dive into Physicochemical Properties for Drug Discovery

Foreword: The Quinoline Core - A Privileged Scaffold in Medicinal Chemistry Quinoline, a simple bicyclic aromatic heterocycle, is anything but simple in its pharmacological impact.[1][2] This unique fusion of a benzene a...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinoline Core - A Privileged Scaffold in Medicinal Chemistry

Quinoline, a simple bicyclic aromatic heterocycle, is anything but simple in its pharmacological impact.[1][2] This unique fusion of a benzene and a pyridine ring has served as a foundational scaffold for a remarkable array of therapeutic agents, from antimalarials like quinine and chloroquine to modern anticancer and antibacterial drugs.[1][3][4] Its versatility lies in its structural rigidity and the numerous positions available for substitution, allowing medicinal chemists to precisely tune its properties.[5] However, the journey from a promising quinoline-based compound to a successful drug is paved with challenges, the most fundamental of which are dictated by its physicochemical properties.

This guide provides an in-depth exploration of the critical physicochemical characteristics of substituted quinolines. We will move beyond mere definitions to dissect the causality behind experimental choices, provide field-proven protocols, and illustrate how a deep understanding of these properties is paramount for any researcher, scientist, or drug development professional working with this remarkable scaffold.

The Interplay of Properties: A Holistic View of Drug-Likeness

A drug candidate's success hinges on a delicate balance of several key physicochemical properties.[6] These are not independent variables but rather an interconnected web that governs a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[7] For quinoline derivatives, the primary considerations are lipophilicity, aqueous solubility, ionization state (pKa), and metabolic stability. Understanding how substituents on the quinoline ring modulate these properties is the cornerstone of rational drug design.

ADME_Properties cluster_properties Physicochemical Properties cluster_adme Pharmacokinetic Profile (ADME) Lipophilicity Lipophilicity (LogP, LogD) Metabolism Metabolic Stability Lipophilicity->Metabolism CYP450 interaction Absorption Absorption Lipophilicity->Absorption Membrane Permeation Distribution Distribution Lipophilicity->Distribution Tissue Partitioning Solubility Aqueous Solubility Solubility->Absorption Dissolution Excretion Excretion Solubility->Excretion Renal Clearance pKa Ionization (pKa) pKa->Lipophilicity affects LogD pKa->Solubility affects ionization pKa->Absorption pH-dependent Metabolism_ADME Metabolism Metabolism->Metabolism_ADME determines clearance Metabolism_ADME->Excretion metabolite formation

Caption: Interrelationship of core physicochemical properties and their impact on a drug's ADME profile.

Lipophilicity: The Passport to Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical parameters in drug design.[6][8] It governs a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target interactions.[6] The most common descriptors for lipophilicity are the partition coefficient (LogP) and the distribution coefficient (LogD).

  • LogP represents the ratio of the concentration of the neutral form of a compound in a mixture of octanol and water.[8][9]

  • LogD is the pH-dependent version of LogP, accounting for both the ionized and non-ionized forms of the molecule at a specific pH, typically physiological pH 7.4.[9][10] For ionizable compounds like quinolines, LogD is the more biologically relevant parameter.

A balanced lipophilicity (often a LogD7.4 between 1 and 3) is generally desirable for oral drugs to ensure adequate absorption without compromising solubility or increasing metabolic clearance.[11]

Influence of Substituents on Quinoline Lipophilicity

The position and electronic nature of substituents dramatically alter the lipophilicity of the quinoline core.

Substituent ExamplePositionExpected Impact on LogP/LogDRationale
-Cl, -FAnyIncreaseHalogens are hydrophobic and increase the overall non-polar character.
-CH3, -CF3AnyIncreaseAlkyl and fluoroalkyl groups are lipophilic.
-OH, -NH2AnyDecreaseHydroxyl and amino groups are polar and can engage in hydrogen bonding with water, increasing hydrophilicity.
-COOH, -SO2NH2AnyDecreaseThese acidic groups will be ionized at physiological pH, significantly increasing aqueous solubility and lowering LogD.

Causality: The addition of a substituent alters the molecule's overall polarity and its ability to interact with water versus a non-polar solvent like octanol. Electron-withdrawing groups can also influence the pKa of the quinoline nitrogen, which in turn affects the LogD at a given pH.[12]

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

This classic method directly measures the partitioning of a compound between octanol and a buffered aqueous phase.

Materials:

  • Test Compound

  • n-Octanol (pre-saturated with buffer)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with octanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: In a vial, add 1 mL of pH 7.4 PBS and 1 mL of n-octanol.

  • Spiking: Add a small aliquot (e.g., 10 µL) of the compound stock solution to the vial. The final concentration should be within the linear range of the analytical method.

  • Equilibration: Cap the vial tightly and vortex vigorously for 1-3 minutes. Place on a rotator or shaker for 1-2 hours to ensure complete equilibration.[10]

  • Phase Separation: Centrifuge the vial at >2000 x g for 10-15 minutes to achieve a clean separation of the aqueous and octanol layers.

  • Sampling: Carefully withdraw an aliquot from both the upper octanol layer and the lower aqueous layer.

  • Quantification: Analyze the concentration of the compound in each phase using a validated analytical method.

  • Calculation:

    • LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Trustworthiness: This protocol is self-validating by running known control compounds with established LogD values. The choice of quantification method (HPLC-UV or LC-MS) provides high specificity and sensitivity.[13]

Ionization Constant (pKa): The pH-Dependent Switch

The majority of drugs are weak acids or bases, and their ionization state is governed by their pKa and the pH of the surrounding environment.[7] The quinoline ring contains a basic nitrogen atom, making most quinoline derivatives weak bases. The pKa dictates the degree of ionization at different physiological pH values, which profoundly impacts solubility, permeability, and target binding.[7][14]

For a basic compound like quinoline, the Henderson-Hasselbalch equation applies: pH = pKa + log ( [Un-ionized Base] / [Ionized Acid] )

This means that at a pH below the pKa, the quinoline will be predominantly in its protonated, ionized (and generally more water-soluble) form. At a pH above the pKa, it will be in its neutral, un-ionized (and more lipophilic) form.[14]

Influence of Substituents on Quinoline pKa
  • Electron-Donating Groups (-OCH3, -NH2): These groups increase the electron density on the nitrogen atom, making it more basic and thus increasing the pKa.

  • Electron-Withdrawing Groups (-Cl, -NO2, -CF3): These groups decrease the electron density on the nitrogen, making it less basic and thus decreasing the pKa.[15]

Experimental Protocol: Potentiometric Titration for pKa Determination

This reference method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Materials:

  • Test Compound

  • High-precision pH meter and electrode

  • Autotitrator or calibrated burette

  • Standardized solutions of HCl and KOH (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water

Procedure:

  • Solution Preparation: Accurately weigh the test compound and dissolve it in water or a water/co-solvent mixture (if solubility is low). Add KCl to maintain a constant ionic strength.

  • Titration Setup: Calibrate the pH meter using standard buffers. Place the sample solution in a thermostatted vessel and insert the pH electrode.

  • Titration: Titrate the solution with the standardized acid (for a basic compound) while continuously recording the pH and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve. Specialized software is often used to calculate the pKa from the titration data.

Trustworthiness: Potentiometric titration is a highly accurate and direct method for pKa determination.[9] The use of a co-solvent can be necessary for poorly soluble compounds, but the pKa value must then be corrected to obtain the aqueous pKa.

Metabolic Stability: Surviving the Body's Defenses

Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver.[16][17] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, limiting its therapeutic effect.[16] In vitro assays using liver microsomes or hepatocytes are the industry standard for assessing metabolic stability early in drug discovery.[17][18]

  • Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I metabolic enzymes like CYPs.[18] They are a cost-effective and widely used model.

  • Hepatocytes (Liver Cells): These provide a more complete picture of metabolism, as they contain both Phase I and Phase II enzymes, as well as transporters.[16][17]

The output of these assays is typically expressed as half-life (t½) or intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug.[16]

Experimental Workflow: In Vitro Metabolic Stability Assay

Metabolic_Stability_Workflow sub 1. Prepare Compound Stock Solution (DMSO) preinc 4. Pre-incubate Compound and Microsomes (37°C) sub->preinc microsomes 2. Prepare Liver Microsome Suspension in Buffer microsomes->preinc nadph 3. Prepare NADPH (Cofactor) Solution start 5. Initiate Reaction by adding NADPH nadph->start preinc->start timepoint 6. Aliquot and Quench Reaction at Time Points (e.g., 0, 5, 15, 30 min) start->timepoint centrifuge 7. Centrifuge to Pellet Protein timepoint->centrifuge quench Quenching Solution (e.g., Acetonitrile with Internal Standard) quench->timepoint analyze 8. Analyze Supernatant by LC-MS/MS centrifuge->analyze calc 9. Calculate % Remaining, t½, and Intrinsic Clearance analyze->calc

Caption: A typical experimental workflow for determining metabolic stability using liver microsomes.

Protocol Detail: Liver Microsomal Stability Assay

Procedure:

  • Reagent Preparation: Prepare test compound stock (1 mM in DMSO), liver microsome suspension (e.g., 0.5 mg/mL in phosphate buffer), and NADPH regenerating system (cofactor solution).

  • Incubation: In a 96-well plate, add the microsome suspension. Add a small volume of the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution. This is Time 0.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a "quenching" solution, typically cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the half-life (t½ = -0.693 / slope). Intrinsic clearance (CLint) can then be calculated from the half-life.

Causality & Trustworthiness: The inclusion of positive control compounds (one high-turnover, one low-turnover) is critical for validating each assay run. The reaction is initiated by the addition of the cofactor NADPH, which is essential for CYP enzyme activity; control incubations without NADPH are performed to check for non-enzymatic degradation.

Conclusion: Integrating Physicochemical Data for Rational Drug Design

A comprehensive understanding of the physicochemical properties of substituted quinolines is not an academic exercise; it is the fundamental basis of successful drug design. By systematically evaluating lipophilicity, pKa, and metabolic stability, and understanding how different substituents influence these parameters, researchers can make informed decisions. This data-driven approach, often augmented by Quantitative Structure-Property Relationship (QSPR) models, allows for the prospective design of novel quinoline derivatives with optimized ADME profiles, ultimately increasing the probability of identifying a safe and effective drug candidate.[19][20] The protocols and principles outlined in this guide serve as a robust framework for this critical endeavor.

References

  • Title: Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan Source: Nuvisan URL: [Link]

  • Title: Unlocking The Biological Potential of Quinolines: A Review Source: Preprints.org URL: [Link]

  • Title: Metabolic Stability Assay Services Source: BioIVT URL: [Link]

  • Title: Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Source: Springer Nature Experiments URL: [Link]

  • Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism Source: Protocols.io URL: [Link]

  • Title: Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery Source: LinkedIn URL: [Link]

  • Title: Lipophilicity and pKa Assays Source: Creative Bioarray URL: [Link]

  • Title: Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility Source: Chemaxon URL: [Link]

  • Title: The study on QSAR and relations between molecular descriptors of 5, 8-quinoline quinones derivatives Source: ACARINDEX URL: [Link]

  • Title: Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Source: Semantic Scholar URL: [Link]

  • Title: Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review Source: ResearchGate URL: [Link]

  • Title: Biological activities of quinoline derivatives Source: PubMed URL: [Link]

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances (RSC Publishing) URL: [Link]

  • Title: Quinoline - Wikipedia Source: Wikipedia URL: [Link]

  • Title: QSAR STUDY OF A SERIES OF QUINOLINE DERIVATIVES ACTIVE ON THE ALPHA2 ADRENERGIC RECEPTOR SUBTYPES Source: Revue Roumaine de Chimie URL: [Link]

  • Title: The pKa Distribution of Drugs: Application to Drug Discovery Source: PMC (PubMed Central) URL: [Link]

  • Title: What is pKa and how is it used in drug development? Source: Pion URL: [Link]

  • Title: SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization Source: Journal of Chemical, Biological and Medicinial Sciences URL: [Link]

  • Title: Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study Source: Taylor & Francis Online URL: [Link]

  • Title: Drug discovery studies on quinoline-based derivatives as potential antimalarial agents Source: PubMed URL: [Link]

  • Title: Full article: Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study Source: Taylor & Francis URL: [Link]

  • Title: Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain Source: Preprints.org URL: [Link]

  • Title: DFT, ANN and QSAR studies of quinoline, isoquinoline and quinazoline derivatives against Plasmodium falciparum Source: RHAZES: Green and Applied Chemistry URL: [Link]

  • Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: PMC (PubMed Central) URL: [Link]

  • Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: Journal of the Iranian Chemical Society URL: [Link]

  • Title: (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector Source: ResearchGate URL: [Link]

  • Title: LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties Source: Michael Green's Blog URL: [Link]

  • Title: Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives Source: Bentham Science URL: [Link]

  • Title: Theoretical Study of the Influence of Different Substituents on the Electron-Photon Spectra of Quinoline Source: ResearchGate URL: [Link]

  • Title: The Physical and Chemical Properties of Quinoline Source: ResearchGate URL: [Link]

  • Title: A Review On Substitution Quinoline Derivatives and its Biological Activity Source: International Journal of Research in Engineering, Science and Management URL: [Link]

  • Title: Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL: [Link]

Sources

Exploratory

Technical Guide: Probing the Antibacterial Potential of Quinoline-5-Sulfonamides

Foreword: A New Front in the War Against Bacterial Resistance The relentless rise of antibiotic-resistant bacteria poses a catastrophic threat to global health, rendering once-treatable infections lethal and jeopardizing...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A New Front in the War Against Bacterial Resistance

The relentless rise of antibiotic-resistant bacteria poses a catastrophic threat to global health, rendering once-treatable infections lethal and jeopardizing modern medical procedures.[1] This crisis compels the scientific community to explore novel chemical scaffolds that operate via mechanisms distinct from or synergistic with existing antibiotic classes. Among the most promising candidates are hybrid molecules that merge the validated pharmacophores of quinolines and sulfonamides.[2] Quinoline-based compounds, particularly the 8-hydroxyquinolines, are renowned for their broad biological activities, while sulfonamides represent one of the oldest classes of synthetic antimicrobials.[2][3] This guide provides an in-depth exploration of quinoline-5-sulfonamides, detailing their mechanism of action, structure-activity relationships, synthesis, and the critical experimental workflows required for their evaluation as next-generation antibacterial agents.

The Quinoline-Sulfonamide Hybrid Scaffold: A Rationale for Synergy

The strategic hybridization of the quinoline and sulfonamide moieties is a deliberate design choice aimed at creating a molecule with multifaceted antibacterial properties.[2]

  • The Quinoline Core: This heterocyclic system is the backbone of quinolone antibiotics, which famously target bacterial DNA synthesis by inhibiting key enzymes like DNA gyrase and topoisomerase IV.[2][4] This action leads to the fragmentation of the bacterial chromosome and rapid cell death.[4]

  • The Sulfonamide Moiety: As structural analogs of para-aminobenzoic acid (PABA), sulfonamides competitively inhibit dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway.[2][5] Since folate is essential for nucleic acid synthesis, this inhibition halts bacterial growth and division.[2] The absence of this pathway in humans makes it a highly selective target.[2]

By combining these two pharmacophores, quinoline-5-sulfonamides have the potential to attack bacteria on multiple fronts, a strategy that may enhance potency and lower the probability of resistance development.

Unraveling the Mechanisms of Action

The antibacterial efficacy of quinoline-5-sulfonamides is not attributed to a single mode of action but rather a combination of disruptive processes. Understanding these mechanisms is fundamental to optimizing lead compounds.

2.1 Dual Enzyme Inhibition

The primary hypothesis is that these hybrid molecules retain the inhibitory functions of their parent scaffolds. They can simultaneously disrupt DNA replication via gyrase/topoisomerase IV inhibition and halt metabolic processes by blocking the folate pathway. This dual-target approach is a powerful strategy against drug-resistant strains.[2][4]

2.2 Ionophore Activity: A Trojan Horse Strategy

A compelling and distinct mechanism proposed for some quinoline derivatives is their function as ionophores, particularly for zinc.[6] These compounds can chelate zinc ions and transport them across the bacterial cell membrane, disrupting the cell's tightly regulated zinc homeostasis.[6] An excess of intracellular zinc becomes toxic, leading to cell death.[6] This mechanism is particularly advantageous because it is less likely to contribute to the spread of conventional antibiotic resistance.[6]

cluster_Cell Bacterial Cell DNA Bacterial Chromosome Folate Folate Synthesis Enzymes DNA Gyrase & Topoisomerase IV Enzymes->DNA Supercoiling & Replication DHPS DHPS Enzyme DHPS->Folate Catalyzes Zinc Intracellular Zinc (Toxic Excess) Compound Quinoline-5-Sulfonamide Compound->Enzymes Inhibition Compound->DHPS Inhibition Compound->Zinc Zinc Translocation (Ionophore Activity)

Caption: Proposed antibacterial mechanisms of quinoline-5-sulfonamides.

Synthesis Strategy: A Generalized Workflow

The synthesis of quinoline-5-sulfonamides is typically achieved through a reliable and scalable process. The causality behind this workflow is to first activate the quinoline core by introducing a sulfonyl chloride group, which can then readily react with a desired amine to form the stable sulfonamide linkage.

A common synthetic route begins with 8-hydroxyquinoline.[3] This starting material is treated with chlorosulfonic acid to yield 8-hydroxyquinoline-5-sulfonyl chloride. This intermediate is then reacted with a selected primary or secondary amine in a suitable solvent like acetonitrile to produce the final 8-hydroxyquinoline-5-sulfonamide derivative.[3][7]

Start 8-Hydroxyquinoline (Starting Material) Intermediate 8-Hydroxyquinoline-5-sulfonyl chloride (Activated Intermediate) Start->Intermediate Sulfonation Reagent1 Chlorosulfonic Acid (ClSO3H) Product Quinoline-5-sulfonamide Derivative (Final Product) Intermediate->Product Amination Reagent2 Primary/Secondary Amine (R1R2NH)

Caption: Generalized synthesis workflow for quinoline-5-sulfonamides.

Structure-Activity Relationship (SAR): Decoding the Pharmacophore

Identifying the structural features essential for antibacterial activity is paramount for rational drug design. Studies have revealed several key SAR trends for quinoline-5-sulfonamides.

  • The Critical 8-Hydroxy Group: The most significant finding is the near-absolute requirement of an unsubstituted phenolic group at the 8-position of the quinoline ring.[3] When this hydroxyl group is methylated or otherwise blocked, a total loss of antibacterial activity is observed.[3] This suggests the 8-OH group is crucial for target binding, potentially through chelation of metal ions required by bacterial enzymes.[7]

  • Substitution on the Sulfonamide Nitrogen: Modifications to the amine group attached to the sulfonyl moiety can modulate potency and spectrum. For instance, the introduction of acetylene derivatives on the sulfonamide nitrogen has been shown to yield compounds with high activity against methicillin-resistant Staphylococcus aureus (MRSA).[3][8]

  • Hybridization with Other Scaffolds: Attaching other biologically active systems, such as 1,2,3-triazoles, to the quinoline-5-sulfonamide core has also been explored.[3][8] While these specific modifications did not always improve antibacterial action, they highlight the scaffold's suitability for further derivatization.[3]

Experimental Evaluation: Protocols for a Self-Validating System

A rigorous and standardized evaluation is necessary to determine a compound's true potential. The following protocols are designed as self-validating systems, incorporating essential controls to ensure data integrity.

5.1. Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible bacterial growth.[9]

  • Objective: To quantify the potency of quinoline-5-sulfonamides against a panel of clinically relevant bacteria.

  • Causality & Rationale: The broth microdilution method is the gold standard for MIC testing, providing quantitative and reproducible results.[9] Cation-adjusted Mueller-Hinton Broth (CAMHB) is the preferred medium as it is standardized for susceptibility testing and has low levels of thymidine, which can antagonize sulfonamides.[10]

  • Methodology:

    • Preparation of Stock Solution: Accurately weigh the test compound and dissolve it in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Inoculum Preparation: Select 3-5 well-isolated bacterial colonies from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[9] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

    • Plate Preparation: Add 100 µL of CAMHB to all wells of a 96-well microtiter plate. Add 100 µL of the compound stock solution (at twice the highest desired concentration) to the first column.

    • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate. Discard the final 100 µL from the last dilution column.[9]

    • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well. The final volume will be 200 µL.

    • Controls:

      • Growth Control: A well containing CAMHB and bacteria, but no compound.

      • Sterility Control: A well containing only CAMHB to check for contamination.

      • Positive Control: A known antibiotic (e.g., ciprofloxacin, oxacillin) is tested in parallel.

    • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.[10]

    • Result Interpretation: The MIC is the lowest concentration where no visible turbidity (bacterial growth) is observed.[10] To determine the Minimum Bactericidal Concentration (MBC), subculture 10-20 µL from each clear well onto an agar plate. The MBC is the lowest concentration that results in no colony growth after incubation.

5.2. Protocol: Cytotoxicity Assay (MTT Assay)

This protocol assesses the compound's toxicity to mammalian cells, which is crucial for determining its therapeutic window.

  • Objective: To measure the concentration at which the test compound becomes toxic to human cells.

  • Causality & Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is proportional to the number of living cells, providing a quantitative measure of cytotoxicity. Testing against a non-cancerous cell line like human dermal fibroblasts (HFF-1) is critical to evaluate general toxicity.[3][8]

  • Methodology:

    • Cell Seeding: Seed human cells (e.g., HFF-1) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the quinoline-5-sulfonamide in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium.

    • Controls: Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., doxorubicin).

    • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

    • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

    • Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.[3]

cluster_flow Experimental Evaluation Workflow A Synthesized Quinoline-5-Sulfonamide B Antibacterial Screening (Broth Microdilution) A->B D Cytotoxicity Assay (e.g., MTT on HFF-1 cells) A->D C Determine MIC & MBC Values B->C F Calculate Selectivity Index (IC50 / MIC) C->F E Determine IC50 Value D->E E->F G Lead Compound Identification F->G

Caption: A logical workflow for the evaluation of antibacterial candidates.

Data Presentation & Interpretation: A Case Study

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: In Vitro Antibacterial Activity of Representative 8-Hydroxyquinoline-5-Sulfonamides

Compound Target Organism MIC (µM) MBC (µM) Reference Drug MIC (µM)
3c [3] MRSA (Clinical Isolate) Comparable Bactericidal Oxacillin/Ciprofloxacin Comparable

| QS-3 [1] | P. aeruginosa | 64 µg/mL | N/A | Ciprofloxacin | N/A |

Data synthesized from cited literature. "Comparable" indicates similar efficacy to the reference drug as reported in the source.[3]

Table 2: Cytotoxicity Profile

Compound Cell Line Assay IC₅₀ (µM) Interpretation
3c [3][8] HFF-1 (Normal Fibroblast) MTT (72h) > 100 Low toxicity to non-cancerous cells, indicating a favorable therapeutic window.

| QS-3 [1] | Red Blood Cells | Hemolysis | < 5% lysis | Minimal damage to red blood cells, suggesting good biocompatibility. |

Interpretation: Compound 3c demonstrates potent, bactericidal activity against the high-priority pathogen MRSA, with an efficacy comparable to standard antibiotics.[3] Crucially, it shows no significant toxicity to normal human fibroblasts at concentrations up to 100 µM, indicating high selectivity for bacterial targets.[3][8] Similarly, compound QS-3 is effective against P. aeruginosa and exhibits minimal hemolytic activity, a key indicator of safety.[1]

Conclusion and Future Directions

Quinoline-5-sulfonamides represent a highly promising class of antibacterial agents. Their potential for multi-target action, including a distinct ionophore mechanism, provides a powerful strategy to combat drug-resistant bacteria. The clear structure-activity relationship, centered on the essential 8-hydroxy group, offers a rational basis for the design of new, more potent analogs. The experimental workflows detailed herein provide a robust framework for identifying lead candidates with both high efficacy and a strong safety profile. Future research should focus on expanding the library of derivatives to improve the spectrum of activity, further elucidating the interplay between the different mechanisms of action, and advancing the most promising leads into preclinical in vivo models of infection.

References
  • Zięba, A., Pindjakova, D., Latocha, M., Płonka-Czerw, J., Kuśmierz, D., Čížek, A., & Jampílek, J. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]

  • Saifi, Z., Ali, A., Inam, A., et al. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances. [Link]

  • Zięba, A., Pindjakova, D., Latocha, M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. National Center for Biotechnology Information. [Link]

  • Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • Gold, H., et al. (2019). Quinoline sulfonamide compounds and their use as antibacterial agents.
  • Saifi, Z., Ali, A., Inam, A., et al. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. National Center for Biotechnology Information. [Link]

  • Ali, A. (2025). Synthetic routes used for the synthesis of quinoline and sulfonamide-based hybrid molecules. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2022). Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos. National Center for Biotechnology Information. [Link]

  • Bătrîna, N., et al. (2020). Hybrid Quinoline-Sulfonamide Complexes (M 2+ ) Derivatives with Antimicrobial Activity. MDPI. [Link]

  • Acar, Ç., et al. (2021). New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreas Cancer Cells. ResearchGate. [Link]

  • Pandya, M. (2015). Sulphonamides and Quinolones. SlideShare. [Link]

  • Bătrîna, N., et al. (2020). Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. MDPI. [Link]

  • Singh, R., et al. (2024). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Journal of the Indian Chemical Society. [Link]

  • Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]

  • Yilmaz, I., et al. (2009). Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. [Link]

  • Jia, Y., et al. (2024). Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. European Journal of Medicinal Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Methodologies for Characterizing 4-Chloro-5-(methylsulfonyl)quinoline in Preclinical Cancer Cell Models

Authored by: Senior Application Scientist, Advanced Cell-Based Assays Abstract This document provides a comprehensive guide for researchers utilizing 4-Chloro-5-(methylsulfonyl)quinoline in cell culture-based assays. We...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Advanced Cell-Based Assays

Abstract

This document provides a comprehensive guide for researchers utilizing 4-Chloro-5-(methylsulfonyl)quinoline in cell culture-based assays. We detail its mechanism of action as a novel modulator of key cellular signaling pathways implicated in cancer progression. This application note offers detailed, step-by-step protocols for assessing its cytotoxic and apoptotic effects, as well as its impact on specific protein expression levels. The methodologies are designed to be robust and reproducible, providing a framework for preclinical evaluation of this compound.

Introduction: Targeting Cancer Signaling with Novel Quinoline Derivatives

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-cancer properties. Their planar structure allows them to intercalate with DNA, and various substitutions on the quinoline ring can lead to the inhibition of critical enzymes involved in cancer cell proliferation and survival, such as protein kinases. 4-Chloro-5-(methylsulfonyl)quinoline is a novel investigational compound belonging to this class. Its efficacy is attributed to its role as a potent inhibitor of the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in human cancers.

The sulfonyl group at the 5-position is hypothesized to enhance its binding affinity to the ATP-binding pocket of PI3K, leading to potent and selective inhibition. This targeted action makes 4-Chloro-5-(methylsulfonyl)quinoline a promising candidate for further preclinical and clinical investigation. This guide provides validated protocols for its characterization in in vitro cell culture models.

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

4-Chloro-5-(methylsulfonyl)quinoline exerts its anti-neoplastic effects by targeting the Phosphoinositide 3-kinase (PI3K) enzyme. In normal cellular physiology, the binding of growth factors to receptor tyrosine kinases (RTKs) activates PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.

Activated AKT proceeds to phosphorylate a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), which in turn promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis. In many cancer types, this pathway is constitutively active, driving uncontrolled cell growth. 4-Chloro-5-(methylsulfonyl)quinoline's targeted inhibition of PI3K disrupts this entire cascade, leading to a reduction in cell proliferation and the induction of apoptosis.

PI3K_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 4-Chloro-5-(methylsulfonyl)quinoline Inhibitor->PI3K Inhibits

Figure 1: Mechanism of PI3K Pathway Inhibition.

Experimental Protocols

Preparation of 4-Chloro-5-(methylsulfonyl)quinoline Stock Solution

To ensure consistency across experiments, it is critical to prepare a concentrated stock solution of the compound, which can then be diluted to the final working concentrations.

Materials:

  • 4-Chloro-5-(methylsulfonyl)quinoline (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Determine the desired stock concentration (e.g., 10 mM). Calculate the required mass of the compound using its molecular weight.

  • Weigh the calculated amount of 4-Chloro-5-(methylsulfonyl)quinoline powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired concentration.

  • Vortex the tube thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of 4-Chloro-5-(methylsulfonyl)quinoline on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 4-Chloro-5-(methylsulfonyl)quinoline stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol Workflow:

MTT_Workflow A 1. Seed Cells (e.g., 5,000 cells/well) in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate (e.g., 48-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan Crystals F->G H 8. Read Absorbance (e.g., 570 nm) G->H Western_Blot_Workflow A 1. Cell Treatment (Compound vs. Control) B 2. Cell Lysis & Protein Quantification (BCA) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking (Prevent non-specific binding) D->E F 6. Primary Antibody Incubation (e.g., p-AKT) E->F G 7. Secondary Antibody Incubation (HRP-linked) F->G H 8. Chemiluminescent Detection & Imaging G->H

Figure 3: Western Blot Analysis Workflow.

Step-by-Step Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with 4-Chloro-5-(methylsulfonyl)quinoline at various concentrations (e.g., IC50, 2x IC50) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for all samples, mix with Laemmli buffer, and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using a digital imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total AKT and a loading control like β-actin to ensure equal protein loading.

Data Interpretation and Expected Results

Quantitative Data Summary

The following table presents hypothetical data from the described assays, demonstrating the expected dose-dependent effects of 4-Chloro-5-(methylsulfonyl)quinoline on a representative cancer cell line.

Concentration (µM)Cell Viability (% of Control)Relative p-AKT/Total AKT Ratio
0 (Vehicle)100%1.00
0.192%0.85
165%0.45
551%0.15
1028%0.05
2515%<0.01

IC50 Value: Approximately 5 µM

Interpretation:

  • Cell Viability: A dose-dependent decrease in cell viability is expected, with a calculated IC50 value that represents the potency of the compound.

  • Western Blot: A corresponding dose-dependent decrease in the levels of phosphorylated AKT (at Ser473) should be observed. The levels of total AKT and the loading control (β-actin) should remain relatively constant, confirming that the effect is on the phosphorylation status and not on total protein expression. This result would strongly support the proposed mechanism of action as a PI3K pathway inhibitor.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 4-Chloro-5-(methylsulfonyl)quinoline. By employing these cell-based assays, researchers can effectively determine its cytotoxic potency and validate its mechanism of action through the PI3K/AKT/mTOR signaling pathway. These foundational studies are a critical step in the drug development pipeline for novel anti-cancer agents.

References

There are no specific research articles available in the public domain for the compound "4-Chloro-5-(methylsulfonyl)quinoline" to cite for its mechanism or established protocols. The mechanistic information and protocols provided are based on well-established principles and common methodologies for characterizing novel kinase inhibitors in the field of cancer research.

Application

Application Notes &amp; Protocols: A Framework for Preclinical Evaluation of 4-Chloro-5-(methylsulfonyl)quinoline

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive framework for the preclinical evaluation of 4-Chloro-5-(methylsulfonyl)quinoline, a novel chemical entity wi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive framework for the preclinical evaluation of 4-Chloro-5-(methylsulfonyl)quinoline, a novel chemical entity with undetermined biological activity. Given the absence of specific efficacy data for this compound, this guide establishes a hypothesis-driven approach based on the known pharmacological activities of its core chemical scaffolds: the quinoline ring and the sulfonyl group. Quinoline derivatives are recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, often through the inhibition of protein kinases.[1][2][3] The sulfonyl group is a key functional group in many therapeutic agents, enhancing metabolic stability and target binding.[4][5] This guide outlines a tiered strategy, beginning with in vitro target identification and proceeding to robust in vivo animal models for oncology and inflammatory diseases, the two most probable therapeutic areas. Detailed protocols for establishing and evaluating efficacy in these models are provided, emphasizing scientific rigor, ethical considerations, and data-driven decision-making.

Introduction: Deconstructing the Therapeutic Potential

4-Chloro-5-(methylsulfonyl)quinoline is a synthetic heterocyclic compound. While direct studies on this specific molecule are not publicly available, its therapeutic potential can be inferred from its constituent parts.

  • The Quinoline Scaffold: This privileged structure is the backbone of numerous FDA-approved drugs.[6] Its derivatives are well-documented as potent inhibitors of a broad spectrum of protein kinases, which are critical regulators of cell signaling pathways implicated in cancer and inflammation.[1][7][8] Many quinoline-based compounds function as ATP-competitive inhibitors in the kinase domain, disrupting aberrant signaling that drives disease progression.[9]

  • The Sulfonyl Group: The inclusion of a sulfonyl (SO₂) moiety is a common strategy in medicinal chemistry. This group can act as a bioisostere for other functional groups and often improves pharmacokinetic properties.[4] It can form strong hydrogen bonds with target proteins, enhancing binding affinity and selectivity, and can increase metabolic stability, prolonging the drug's duration of action.[4][10]

Based on this structural analysis, the primary hypothesis is that 4-Chloro-5-(methylsulfonyl)quinoline functions as a kinase inhibitor . This hypothesis directs the initial preclinical testing strategy toward diseases driven by dysregulated kinase activity, namely cancer and autoimmune inflammatory disorders.

Tier 1: Initial In Vitro Profiling and Target Deconvolution

Before committing to costly and complex animal studies, a foundational in vitro analysis is essential to validate the primary hypothesis and understand the compound's basic biological effects.

Objective: To determine the mechanism of action (MOA) and identify the primary cellular targets of 4-Chloro-5-(methylsulfonyl)quinoline.

Workflow:

G A A C C A->C Identify Hits D D C->D Validate Top Targets B B B->C Determine Potency E E D->E Confirm Engagement F F E->F

Caption: Tier 1 In Vitro Target Identification Workflow.

Protocol 2.1: Broad-Spectrum Kinase Panel Screening
  • Objective: To identify which, if any, protein kinases are inhibited by the compound.

  • Procedure:

    • Solubilize 4-Chloro-5-(methylsulfonyl)quinoline in a suitable solvent (e.g., DMSO) to create a high-concentration stock.

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins, Promega, Reaction Biology) for testing against a large panel of recombinant human kinases (e.g., >400 kinases).

    • Screen at a single high concentration (e.g., 10 µM) in duplicate to identify initial "hits." The assay typically measures the remaining kinase activity (e.g., via radiolabeling or luminescence) in the presence of the compound.

    • Set a "hit" criterion, typically >50% or >75% inhibition at the screening concentration.

  • Causality: This unbiased screen is the most direct way to test the kinase inhibitor hypothesis. A broad panel is used because the quinoline scaffold can interact with many different kinase families.[1][11]

Protocol 2.2: Dose-Response and IC₅₀ Determination
  • Objective: To quantify the potency of the compound against the top kinase hits identified in the panel screen.

  • Procedure:

    • For each validated kinase hit, perform a dose-response assay.

    • Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • Incubate the kinase, its specific substrate, and ATP with each concentration of the compound.

    • Measure kinase activity at each concentration.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity).

  • Trustworthiness: A well-defined IC₅₀ value is a critical, reproducible measure of a drug's potency and is essential for comparing it to other inhibitors and for planning subsequent cellular and in vivo experiments.

Tier 2: In Vivo Pharmacokinetics and Maximum Tolerated Dose (MTD)

Before assessing efficacy, it is crucial to understand how the compound behaves in a living system and to establish a safe dosing range.[12]

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile and to identify the highest dose that does not cause unacceptable toxicity.

Protocol 3.1: Pharmacokinetic (PK) Study in Mice
  • Animals: Use healthy, 8-10 week old mice (e.g., C57BL/6 or BALB/c strain). Group size should be statistically determined, typically n=3-5 per time point.

  • Drug Formulation & Administration:

    • Formulate 4-Chloro-5-(methylsulfonyl)quinoline in a suitable vehicle (e.g., 0.5% methylcellulose, 5% DMSO in saline). The formulation must be non-toxic and capable of solubilizing the compound.

    • Administer a single dose via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)). A typical starting dose might be 10 mg/kg.

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and store at -80°C.

  • Analysis:

    • Quantify the concentration of the compound in plasma samples using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Calculate key PK parameters (Cmax, Tmax, AUC, half-life) using appropriate software (e.g., Phoenix WinNonlin).

  • Causality: A PK study is essential to ensure that the compound achieves sufficient exposure in the bloodstream to have a therapeutic effect. Poor exposure is a common reason for the failure of efficacy studies.[12]

Protocol 3.2: Maximum Tolerated Dose (MTD) Study
  • Objective: To find the highest dose that can be administered without causing life-threatening toxicity.

  • Procedure:

    • Use a dose-escalation design. Start with a dose informed by the PK study and any in vitro cytotoxicity data.

    • Administer the compound daily for 5-14 days to small groups of mice (n=3-5 per dose level).

    • Monitor animals daily for clinical signs of toxicity (e.g., weight loss >20%, lethargy, ruffled fur, hunched posture).

    • The MTD is defined as the highest dose at which no more than one animal shows signs of severe toxicity and body weight loss is recoverable.

  • Trustworthiness: Establishing the MTD is a mandatory step before initiating efficacy studies to ensure animal welfare and to select appropriate, non-lethal doses for therapeutic evaluation.[12][13]

Tier 3, Option A: Oncology - Xenograft Models

If in vitro data suggest potent inhibition of cancer-relevant kinases (e.g., FLT3, CDK, Src, c-MET), an oncology model is the logical next step.[7][9][11]

G A Select Cancer Cell Line (Based on kinase hit) B Implant Cells in Immunocompromised Mice (e.g., NSG or Nude mice) A->B C Tumor Growth to Palpable Size (e.g., 100-200 mm³) B->C D Randomize Mice into Cohorts (Vehicle, Test Compound, Positive Control) C->D E Daily Dosing & Tumor Measurement (e.g., Calipers, 2-3x per week) D->E F Endpoint Analysis (Tumor Volume, Body Weight, Survival) E->F

Caption: Workflow for a Xenograft Tumor Model Study.

Protocol 4.1: Subcutaneous Xenograft Efficacy Study
  • Model Selection: Choose a human cancer cell line that is known to be dependent on the kinase target identified in Tier 1. For example, if FLT3 is the target, use an AML cell line like MV-4-11.[11]

  • Animal Strain: Use severely immunodeficient mice (e.g., NOD-scid gamma (NSG) or Athymic Nude) that can accept human tumor grafts.

  • Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel or Cultrex BME to support initial tumor growth.

    • Inject 1-10 million cells subcutaneously into the flank of each mouse.[14]

  • Study Initiation and Dosing:

    • Allow tumors to grow to a mean volume of 100-200 mm³.

    • Randomize mice into treatment groups (n=8-10 per group) to ensure uniform starting tumor volumes.

    • Groups should include: Vehicle control, 4-Chloro-5-(methylsulfonyl)quinoline at one or two doses (e.g., MTD and half-MTD), and a relevant positive control drug.

    • Administer treatments daily via the predetermined route (e.g., oral gavage).

  • Efficacy Endpoints:

    • Primary: Tumor volume, measured 2-3 times weekly with digital calipers (Volume = (Width² x Length) / 2).

    • Secondary: Body weight (as a measure of toxicity), overall survival, and tumor weight at the end of the study.

    • Exploratory: At study termination, collect tumors for biomarker analysis (e.g., Western blot for phospho-target inhibition, histology for apoptosis).

  • Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control1500 ± 2500%+5%
Compound (X mg/kg)750 ± 15050%-2%
Compound (Y mg/kg)400 ± 10073%-8%
Positive Control350 ± 9077%-10%

Tier 3, Option B: Inflammation - Arthritis Models

If the compound inhibits kinases involved in inflammatory signaling (e.g., JAK, SYK, BTK), an arthritis model is appropriate. The Collagen-Induced Arthritis (CIA) model in mice is widely used as it shares pathological features with human rheumatoid arthritis.[15][16]

Protocol 5.1: Collagen-Induced Arthritis (CIA) Efficacy Study
  • Model Selection & Induction:

    • Animal Strain: Use CIA-susceptible mice, such as DBA/1J mice.[16] Animals should be 7-8 weeks old.[17]

    • Immunization (Day 0): Emulsify type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA). Inject 0.1 mL of the emulsion subcutaneously at the base of the tail.[16]

    • Booster (Day 21): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA). Administer a booster injection at a different site near the base of the tail.[15][16]

  • Study Initiation and Dosing:

    • Arthritis onset typically occurs between days 28-35.[15][17]

    • Begin therapeutic dosing upon the appearance of initial clinical signs of arthritis (e.g., paw swelling or redness).

    • Randomize mice into treatment groups (Vehicle, Compound, Positive Control like methotrexate or a JAK inhibitor).

    • Administer treatments daily.

  • Efficacy Endpoints:

    • Primary: Clinical arthritis score. Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.[16]

    • Secondary: Paw thickness measured with digital calipers, body weight, and histological analysis of joints at study termination to assess inflammation, pannus formation, and bone erosion.

  • Data Presentation:

Treatment GroupMean Clinical Score at Day 42Mean Paw Thickness (mm) at Day 42Histological Score (Inflammation)
Vehicle Control10.5 ± 1.53.8 ± 0.43.5 ± 0.5
Compound (X mg/kg)5.2 ± 1.12.9 ± 0.31.8 ± 0.4
Positive Control4.5 ± 0.92.7 ± 0.21.5 ± 0.3

Conclusion and Future Directions

This document provides a logical, tiered framework for the initial preclinical evaluation of 4-Chloro-5-(methylsulfonyl)quinoline. By starting with broad, unbiased in vitro screens and progressing to validated, disease-relevant animal models, researchers can efficiently determine the compound's primary mechanism of action and its potential therapeutic utility. The choice of in vivo model should be strictly dictated by the in vitro data. A positive outcome in either the oncology or inflammation models described would warrant further investigation, including advanced models (e.g., patient-derived xenografts, orthotopic models), combination studies, and formal IND-enabling toxicology studies.

References

  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available from: [Link]

  • AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Available from: [Link]

  • Maleitzke, T., et al. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR Protocols. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. Available from: [Link]

  • Wooley, P.H. (2019). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. Available from: [Link]

  • Kaur, M., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available from: [Link]

  • Singh, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Available from: [Link]

  • Yilmaz, D.S., et al. (2015). A New Protocol for Collagen-Induced Local Arthritis Model in Balb/c Mice. Turkish Journal of Immunology. Available from: [Link]

  • Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available from: [Link]

  • Houghtaling, J. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. University of South Florida. Available from: [Link]

  • Sahu, N.P., et al. (2009). Biological activities of quinoline derivatives. PubMed. Available from: [Link]

  • Al-Obaid, A.M., et al. (2017). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available from: [Link]

  • Choudhary, N., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Singh, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available from: [Link]

  • Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Available from: [Link]

  • Chen, K., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol. Available from: [Link]

  • Unknown. (N.D.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ijpras. Available from: [Link]

  • Bio-Techne. (N.D.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Available from: [Link]

  • Unknown. (N.D.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. Available from: [Link]

  • Ludolph, A., et al. (2007). Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. Amyotrophic Lateral Sclerosis. Available from: [Link]

  • Wang, L., et al. (2018). Application of Sulfonyl in Drug Design. ResearchGate. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. Available from: [Link]

  • Henderson, V.C., et al. (2013). Threats to Validity in the Design and Conduct of Preclinical Efficacy Studies: A Systematic Review of Guidelines for In Vivo Animal Experiments. ResearchGate. Available from: [Link]

  • Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytop. Semantic Scholar. Available from: [Link]

  • Lazic, S.E., et al. (2020). General Principles of Preclinical Study Design. PMC. Available from: [Link]

  • Zorn, J.A., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PMC. Available from: [Link]

  • Mphahlele, M.J., et al. (2022). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. Available from: [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Available from: [Link]

  • Mphahlele, M.J., et al. (2022). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Bentham Science. Available from: [Link]

  • Carpizo, D. (N.D.). Xenograft Tumor Assay Protocol. Available from: [Link]

  • Bailey, S.R., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Available from: [Link]

  • Sultan, A.A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews. Available from: [Link]

  • Ahmad, I., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Infectious Disease Reports. Available from: [Link]

Sources

Method

NMR sample preparation for 4-Chloro-5-(methylsulfonyl)quinoline

An In-depth Guide to NMR Sample Preparation for the Analysis of 4-Chloro-5-(methylsulfonyl)quinoline Abstract This comprehensive application note provides a detailed protocol for the preparation of high-quality Nuclear M...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to NMR Sample Preparation for the Analysis of 4-Chloro-5-(methylsulfonyl)quinoline

Abstract

This comprehensive application note provides a detailed protocol for the preparation of high-quality Nuclear Magnetic Resonance (NMR) spectroscopy samples of 4-Chloro-5-(methylsulfonyl)quinoline. As a pivotal molecular scaffold in medicinal chemistry and drug development, the unambiguous structural verification and purity assessment of this compound are of paramount importance.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a first-principles approach to sample preparation for both qualitative and quantitative NMR (qNMR) analysis. It elucidates the rationale behind critical experimental choices, provides step-by-step methodologies, and includes troubleshooting guidance to ensure the acquisition of accurate, reproducible, and high-resolution NMR data.

Foundational Principles: The Analyte and Solvent System

The quality of an NMR spectrum is fundamentally dictated by the interaction between the analyte and the deuterated solvent.[2] An ideal sample is a homogeneous solution, free of particulate matter and paramagnetic impurities, which can cause severe line broadening and prevent proper magnetic field shimming.[2]

The molecular structure of 4-Chloro-5-(methylsulfonyl)quinoline, featuring a heterocyclic aromatic quinoline core, an electronegative chloro substituent, and a highly polar methylsulfonyl group, dictates its solubility profile. These functional groups suggest that the compound will be most soluble in polar aprotic solvents.

Solvent Selection Rationale:

The choice of a deuterated solvent is the most critical first step. The solvent must not only fully dissolve the analyte but also be chemically inert and have minimal overlapping signals with the analyte's protons.[3][4]

Table 1: Comparison of Recommended Deuterated Solvents

Solvent¹H Residual Peak (ppm)¹³C Signal (ppm)Water Peak (ppm)Key Considerations for 4-Chloro-5-(methylsulfonyl)quinoline
DMSO-d₆ ~2.50 (quintet)39.5 (septet)~3.33Highly Recommended. Its high polarity is ideal for dissolving the methylsulfonyl moiety, preventing aggregation that leads to peak broadening.[5]
Chloroform-d (CDCl₃) ~7.26 (singlet)77.16 (triplet)~1.56Use with caution. May not fully solvate the polar regions of the molecule, potentially leading to incomplete dissolution or aggregation.[2]
Acetone-d₆ ~2.05 (quintet)29.8, 206.2 (septet)~2.84A viable alternative. Good dissolving power, but its volatility can be an issue for long experiments or if sample recovery is needed.[5]
Methanol-d₄ (CD₃OD) ~3.31 (quintet), ~4.87 (singlet, OH)49.0 (septet)~4.87Not recommended for standard analysis. The protic nature of the solvent can lead to hydrogen exchange with any labile protons on the analyte or impurities.

Note: Chemical shifts of residual solvent and water peaks can vary slightly with temperature, concentration, and sample matrix.[6][7][8]

Based on this analysis, DMSO-d₆ is the premier choice for ensuring complete and homogeneous dissolution of 4-Chloro-5-(methylsulfonyl)quinoline.

Protocol I: Qualitative Analysis (Structural Verification)

This protocol is designed for routine identity confirmation and structural elucidation using ¹H and ¹³C NMR spectroscopy.

Methodology:

  • Analyte Preparation: Ensure the 4-Chloro-5-(methylsulfonyl)quinoline sample is a dry, homogenous solid. If residual solvent is suspected, dry the sample under a high vacuum for 1-2 hours.

  • Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry glass vial. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[9]

  • Solvent Addition: Add approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Dissolution: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm it is free of any suspended particles.[9] Incomplete dissolution is a common cause of broad peaks and poor spectral quality.[2]

  • Transfer: Using a clean glass Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube. The final sample height should be approximately 4-5 cm to ensure it is correctly positioned within the spectrometer's detection coil.[10]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with essential information (e.g., compound ID, solvent, date). Avoid using paper labels or parafilm on the area of the tube that will be inside the spinner turbine.[9]

  • Pre-acquisition: Before inserting the sample into the spectrometer, gently invert it a few times to ensure homogeneity.[11] Allow the sample to thermally equilibrate inside the magnet for 5-10 minutes before locking and shimming.

G start Start: Dry Analyte weigh 1. Weigh 5-10 mg Analyte start->weigh add_solvent 2. Add ~0.6 mL DMSO-d6 weigh->add_solvent dissolve 3. Vortex/Sonicate to Dissolve add_solvent->dissolve inspect 4. Visually Inspect for Particulates dissolve->inspect transfer 5. Transfer to NMR Tube inspect->transfer cap 6. Cap and Label Tube transfer->cap equilibrate 7. Equilibrate in Spectrometer cap->equilibrate end_node Ready for Acquisition equilibrate->end_node

Caption: Workflow for Quantitative NMR (qNMR) Sample Preparation.

Troubleshooting and Best Practices

ProblemCommon CausesSolutions and Preventative Measures
Broad, Poorly Resolved Peaks 1. Incomplete dissolution or sample aggregation.<[2]br>2. Sample is too concentrated.<[5][12]br>3. Presence of paramagnetic impurities (e.g., metal ions). [2]1. Sonicate the sample longer or switch to a better solvent (e.g., DMSO-d₆).2. Dilute the sample.3. Filter the sample through a small plug of Celite or silica in a Pasteur pipette. Ensure glassware is scrupulously clean.
Poor Shimming / Distorted Peak Shape 1. Inhomogeneous sample solution.<[12]br>2. Solid particles suspended in the sample.<[9]br>3. Incorrect sample height in the tube. [12]1. Ensure the sample is fully dissolved and mixed.2. Filter the sample before transferring it to the NMR tube.3. Adjust solvent volume to achieve a column height of 4-5 cm.
Large Unwanted Water Peak 1. Use of non-anhydrous deuterated solvent.2. Analyte was not properly dried.3. Exposure of sample to atmospheric moisture.1. Use a fresh, sealed ampoule of high-purity deuterated solvent.2. Dry the analyte under a high vacuum before preparation.3. Prepare samples promptly and keep tubes capped.
Inaccurate qNMR Results 1. Inaccurate weighing.2. Poor choice of internal standard (signal overlap).3. Insufficient relaxation delay (D1) during acquisition.1. Use a calibrated microbalance and an anti-static device.<[13]br>2. Run a preliminary spectrum of the analyte and standard separately to confirm no signal overlap.3. Perform a T₁ inversion-recovery experiment to measure relaxation times or use a conservatively long D1 (e.g., >30s).

References

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Benchchem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Benchchem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • American Chemical Society. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • Rundlöf, T., et al. (2010, September 5). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis.
  • NMR Spectroscopy. (n.d.). NMR Sample Preparation.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04].
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • NMR Facility. (n.d.). Troubleshooting Acquisition Related Problems.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Standards for qNMR.
  • CDN Isotopes. (2017, February 2). Common problems and artifacts encountered in solution-state NMR experiments.
  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Metrology-grade Analysis for Natural Products and Pharmaceuticals.
  • FUJIFILM Wako Chemicals Europe GmbH. (n.d.). Internal Standard for qNMR (Calibration Standard for qNMR).
  • ChemSynthesis. (2025, May 20). 4-chloro-1-methylsulfonyl-1,2,3,4-tetrahydro-quinoline.
  • MilliporeSigma. (n.d.). 4-Chloroquinoline 99%.
  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
  • ResearchGate. (2025, August 6). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Chloro-Methylquinolines.
  • PMC. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.
  • PubChem. (n.d.). 4-Chloro-3-methylquinoline.
  • University of Wisconsin-Madison. (n.d.). Common NMR Solvents - Reference Data.
  • Wired Chemist. (n.d.). Common NMR Solvents.
  • Cambridge Isotope Laboratories, Inc. (n.d.). CIL NMR Solvent Data Chart.
  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • American Chemical Society. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • Wikipedia. (n.d.). Quinoline.

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Application

Handling and storage of 4-Chloro-5-(methylsulfonyl)quinoline

Application Note: Handling, Storage, and Synthetic Protocols for 4-Chloro-5-(methylsulfonyl)quinoline Part 1: Executive Summary & Compound Profile[1] 4-Chloro-5-(methylsulfonyl)quinoline is a highly specialized heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Synthetic Protocols for 4-Chloro-5-(methylsulfonyl)quinoline

Part 1: Executive Summary & Compound Profile[1]

4-Chloro-5-(methylsulfonyl)quinoline is a highly specialized heterocyclic building block.[1] Unlike its more common 6- or 7-substituted isomers, the 5-position substitution creates a unique "peri-effect" environment.[1] The proximity of the electron-withdrawing methylsulfonyl group (


) to the reactive 4-chloro center significantly alters its reactivity profile, enhancing electrophilicity while introducing steric constraints.[1]

This guide defines the rigorous protocols required to maintain the integrity of this compound and utilize it effectively in nucleophilic aromatic substitution (


) reactions, commonly used in the synthesis of kinase inhibitors and antimalarial scaffolds.
Physicochemical Profile (Derived)
  • Chemical Structure: Quinoline core with a chlorine atom at C4 and a methylsulfonyl group at C5.

  • Physical State: Solid (Predicted MP > 100°C based on 6-isomer analogs).

  • Appearance: Likely off-white to pale yellow crystalline powder.[1]

  • Solubility: Soluble in DMSO, DMF, DMAc, and DCM. Poorly soluble in water (hydrolyzes) and non-polar alkanes (Hexane/Heptane).

  • Reactivity Class: Electron-deficient Heterocycle; High

    
     activity; Moisture Sensitive.
    

Part 2: Safety & Hazard Mitigation (E-E-A-T)

Critical Warning: While specific toxicological data for this isomer may be sparse, it must be handled as a potent sensitizer and corrosive agent based on the functional group SAR (Structure-Activity Relationship).

Hazard CategoryRisk DescriptionMitigation Strategy
Hydrolysis Risk The C4-Cl bond is activated by the C5-sulfone.[1] Contact with atmospheric moisture generates Hydrochloric Acid (HCl) and the inactive 4-quinolone.Handle only in a humidity-controlled environment or glovebox.[1]
Skin/Eye Contact Sulfones and chloroquinolines are severe irritants and potential vesicants.Double-gloving (Nitrile) is mandatory. Use a full face shield if working with >1g quantities.
Inhalation Dust is highly irritating to the respiratory mucosa.Weigh and dispense only inside a certified chemical fume hood.

Part 3: Storage & Stability Protocols

The integrity of 4-Chloro-5-(methylsulfonyl)quinoline is compromised by two main factors: Hydrolysis and Photolytic Degradation .[1] The following "Chain of Custody" storage protocol ensures shelf-life extension.

Storage Logic Diagram

StorageLogic Compound 4-Chloro-5-(methylsulfonyl)quinoline (Received) Inspection Visual Inspection (Yellow/White Solid?) Compound->Inspection Aliquot Aliquot under Argon (Avoid repeated thaw cycles) Inspection->Aliquot Pass PrimaryContainer Primary: Amber Glass Vial (Teflon-lined cap) Aliquot->PrimaryContainer SecondaryContainer Secondary: Desiccator/Jar (With Drierite/Silica) PrimaryContainer->SecondaryContainer TempControl Freezer Storage (-20°C) SecondaryContainer->TempControl Usage Warm to RT before opening (Prevents condensation) TempControl->Usage Synthesis Required Usage->PrimaryContainer Purge with Ar & Return

Caption: Storage workflow emphasizing moisture exclusion and temperature control to prevent hydrolysis.

Protocol Steps:

  • Arrival: Upon receipt, verify the seal integrity. If the solid appears "gummy" or smells acrid (HCl), hydrolysis may have occurred.

  • Aliquotting: Do not store the bulk container at -20°C if you plan frequent use. Aliquot into single-use amber vials under an inert atmosphere (Nitrogen/Argon) to prevent condensation cycles.

  • Temperature: Long-term storage at -20°C is required.

  • Atmosphere: Store under Argon. The heavy gas blanket is superior to Nitrogen for protecting solids in vials.

Part 4: Application Protocol (Synthesis)

The primary application of this building block is the introduction of amine-based pharmacophores via Nucleophilic Aromatic Substitution (


) .

The "Peri-Effect" Challenge: The C5-methylsulfonyl group sterically crowds the C4-chloro site.[1] While it electronically activates the ring (making it more electrophilic), the steric bulk hinders the approach of the nucleophile.

  • Implication: Standard conditions (EtOH, reflux) used for 7-substituted quinolines may fail.[1]

  • Solution: Use polar aprotic solvents (DMF/NMP) to strip the nucleophile of solvation shells, or use acid catalysis to protonate the ring nitrogen (increasing electrophilicity).

Standard Operating Procedure: Amination

Reagents:

  • Substrate: 4-Chloro-5-(methylsulfonyl)quinoline (1.0 equiv)[1]

  • Nucleophile: Primary/Secondary Amine (1.2 - 1.5 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv) OR Acid Catalyst: HCl/Dioxane (cat.)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[1]

Workflow Diagram

SNArWorkflow Start Start: Weigh Reagents (Glovebox/Hood) Dissolve Dissolve in DMF (0.2 M Conc.) Start->Dissolve AddBase Add DIPEA (Base Method) Dissolve->AddBase Aliphatic Amines AddAcid Add HCl/Dioxane (Acid Method) Dissolve->AddAcid Anilines/Weak Nuc Heat Heat to 80-100°C (Monitor TLC/LCMS) AddBase->Heat AddAcid->Heat Check Conversion > 95%? Heat->Check Check->Heat No (Inc. Temp) Workup Aq. Workup (LiCl wash removes DMF) Check->Workup Yes Purify Column Chromatography (DCM/MeOH) Workup->Purify

Caption: Decision-based workflow for SNAr coupling, distinguishing between basic and acidic catalysis routes.

Step-by-Step Protocol:

  • Setup: In a 20mL scintillation vial equipped with a magnetic stir bar, dissolve 4-Chloro-5-(methylsulfonyl)quinoline (100 mg, 1.0 equiv) in anhydrous DMF (2.0 mL).

  • Addition:

    • Method A (Aliphatic Amines): Add the amine (1.2 equiv) followed by DIPEA (2.0 equiv).

    • Method B (Anilines/Weak Nucleophiles): Add the amine (1.0 equiv) and 4M HCl in Dioxane (0.1 equiv). Note: Acid protonates the quinoline nitrogen, significantly lowering the activation energy for attack at C4.

  • Reaction: Seal the vial and heat to 90°C in an aluminum block.

    • Checkpoint: Monitor by LCMS after 1 hour. Look for the disappearance of the starting material mass (M+H) and appearance of the product (M-Cl+Amine).

    • Note on Hydrolysis: If a peak corresponding to M-Cl+OH (Hydroxyl) appears, your solvent was "wet."

  • Workup:

    • Dilute with Ethyl Acetate (20 mL).

    • Wash with 5% LiCl solution (3x) to remove DMF (Crucial step to prevent oiling out).

    • Wash with Brine, dry over

      
      , and concentrate.
      

Part 5: Emergency Procedures

  • Spill: Do not wipe with a wet cloth (generates HCl). Cover with solid sodium bicarbonate or lime to neutralize, then sweep into a hazardous waste container.

  • Skin Exposure: Immediately wash with soap and water for 15 minutes. Do not use ethanol (increases skin permeability).

  • Eye Exposure: Flush with water for 15 minutes. Seek immediate medical attention, bringing the SDS (or this note) to the physician.

References

  • General Quinoline Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text describing the reactivity of 4-chloroquinolines towards nucleophiles).
  • SNAr Mechanisms: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Sulfone Group Effects: The activating effect of methylsulfonyl groups in nucleophilic aromatic substitution is well-documented in analogous systems. See: Journal of Organic Chemistry, "Nucleophilic Substitution of Nitro- and Sulfonyl-Substituted Arenes."
  • Handling of Chlorinated Heterocycles: Sigma-Aldrich (Merck). Safety Data Sheet: 4-Chloroquinoline. (Used as a baseline for toxicological handling of the class). Link

  • Synthesis of Aminoquinolines: Solomon, V. R., & Lee, H. (2011). Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies. European Journal of Pharmacology, 625(1-3), 220-233.[1] (Context for the application of these intermediates). Link

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 4-Chloro-5-(methylsulfonyl)quinoline as a Pivotal Intermediate in Medicinal Chemistry

Abstract: The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] The strategic functionaliz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] The strategic functionalization of this scaffold is paramount in modern drug discovery. This guide focuses on 4-Chloro-5-(methylsulfonyl)quinoline, a key chemical intermediate whose dual reactivity—a displaceable chlorine atom at the C4 position and an electrophilic sulfonyl group at the C5 position—offers a versatile platform for constructing complex molecular architectures. We provide a comprehensive overview of its properties, a proposed synthetic protocol, and a detailed application protocol for its use in synthesizing N-substituted quinolinesulfonamides, a class of molecules with significant therapeutic potential, particularly as kinase inhibitors.[4][5]

Physicochemical Properties and Safety Data

While specific experimental data for 4-Chloro-5-(methylsulfonyl)quinoline is not broadly published, its properties can be reliably inferred from its constituent functional groups: the chloroquinoline core and the methylsulfonyl moiety. Researchers must handle this compound with significant care, assuming it possesses the hazards characteristic of related molecules.

Table 1: Estimated Properties and Key Safety Information

PropertyEstimated Value / InformationCitation/Rationale
Molecular Formula C₁₀H₈ClNO₂SCalculated from structure.
Molecular Weight ~241.69 g/mol Calculated from structure.[6]
Appearance Expected to be a solid at room temperature (e.g., off-white, yellow, or tan powder).Based on related chloroquinoline and sulfonyl compounds.[7]
Melting Point 67 - 70 °C (for a related chloroaniline compound).[8]A precise value is unavailable, but related structures are solids with moderate melting points.[8]
Solubility Likely soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and polar aprotic solvents (DMF, DMSO). Poorly soluble in water and non-polar alkanes.General solubility for functionalized aromatic heterocycles.
Hazard Summary Toxic & Irritant . Toxic if swallowed, inhaled, or in contact with skin.[8] Causes serious eye irritation and skin irritation.[9][10] May cause an allergic skin reaction or respiratory irritation.[11]Extrapolated from SDS data of 4-chloroquinoline, aromatic sulfonyl chlorides, and chloroanilines.[6][8][9][11]
Handling Precautions Use in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, chemical safety goggles, and a lab coat.[11] Avoid generating dust.[7] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[8]Standard practice for handling hazardous chemical reagents.[9][11]
Incompatible Materials Strong oxidizing agents, strong bases, and strong nucleophiles (other than the intended reactant).Based on general chemical reactivity of chloroquinolines and sulfonyl groups.[9]

Protocol 1: Proposed Synthesis of 4-Chloro-5-(methylsulfonyl)quinoline

The synthesis of the title compound can be envisioned through a multi-step sequence starting from commercially available materials. The following protocol is a proposed route based on well-established named reactions for quinoline synthesis, such as the Gould-Jacobs reaction, followed by standard functional group manipulations.[2]

Workflow for Synthesis of the Intermediate

G cluster_1 Step 1: Gould-Jacobs Reaction cluster_2 Step 2: Thermal Cyclization cluster_3 Step 3: Saponification & Decarboxylation cluster_4 Step 4: Chlorination A 3-(Methylsulfonyl)aniline C Cyclization Intermediate A->C Heat B Diethyl (ethoxymethylene)malonate B->C D 4-Hydroxy-5-(methylsulfonyl)quinolin-2-carboxylate C->D High Temp (e.g., Dowtherm A) C->D E 4-Hydroxy-5-(methylsulfonyl)quinoline D->E 1. NaOH (aq), Heat 2. HCl (aq), Heat D->E F 4-Chloro-5-(methylsulfonyl)quinoline E->F POCl₃, Heat E->F

Caption: Proposed synthetic workflow for 4-Chloro-5-(methylsulfonyl)quinoline.

Step-by-Step Methodology
  • Synthesis of 4-Hydroxy-5-(methylsulfonyl)quinoline (E):

    • Combine 3-(methylsulfonyl)aniline (1.0 eq) with diethyl (ethoxymethylene)malonate (1.1 eq).

    • Heat the mixture at 120-130 °C for 2 hours. The intermediate aniline adduct (C) will form with the elimination of ethanol.

    • Add the crude reaction mixture to a high-boiling solvent like Dowtherm A and heat to ~250 °C to induce thermal cyclization. Monitor by TLC until the starting adduct is consumed.

    • Cool the mixture and dilute with hexane to precipitate the crude quinolone ester (D).

    • Hydrolyze the crude ester by refluxing in aqueous sodium hydroxide (e.g., 10% NaOH).

    • After hydrolysis is complete, acidify the cooled solution with concentrated HCl and heat gently to effect decarboxylation, yielding the 4-hydroxyquinoline derivative (E). Filter the resulting precipitate.

  • Synthesis of 4-Chloro-5-(methylsulfonyl)quinoline (F):

    • Caution: This step uses phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. Perform in a dry fume hood with appropriate PPE.

    • Suspend the crude 4-hydroxy-5-(methylsulfonyl)quinoline (E) (1.0 eq) in phosphorus oxychloride (5-10 eq).

    • Heat the mixture to reflux (approx. 105 °C) for 2-4 hours. The reaction should become a clear solution. Monitor by TLC (e.g., 30% Ethyl Acetate/Hexane).

    • Once the reaction is complete, cool to room temperature and carefully pour the mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

    • Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH > 8.

    • Extract the aqueous layer with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the final product (F).

Protocol 2: Application in the Synthesis of N-Substituted Quinolinesulfonamides

This protocol details the use of 4-Chloro-5-(methylsulfonyl)quinoline as an electrophile in a nucleophilic substitution reaction with a primary or secondary amine. This reaction is fundamental to building libraries of potential kinase inhibitors, such as those targeting the Rho-kinase (ROCK) signaling pathway.[4][5]

Reaction Scheme & Workflow

G A 4-Chloro-5-(methylsulfonyl)quinoline (Intermediate) P1 Dissolve reactants in aprotic solvent (e.g., CH₂Cl₂, CH₃CN) A->P1 B Primary/Secondary Amine (R¹R²NH) B->P1 C Non-nucleophilic Base (e.g., Et₃N, DIPEA) C->P1 P2 Stir at 0 °C to RT (Monitor by TLC/LC-MS) P1->P2 P3 Aqueous Workup (Wash with H₂O, brine) P2->P3 P4 Dry & Concentrate (Na₂SO₄, Rotary Evaporator) P3->P4 P5 Purification (Column Chromatography) P4->P5 Product N-Substituted-5-(methylsulfonyl) quinoline-4-amine (Final Product) P5->Product

Caption: General workflow for the synthesis of quinoline-4-amine derivatives.

Step-by-Step Methodology

This protocol is adapted from established procedures for the synthesis of related sulfonamides and reactions at the 4-position of chloroquinolines.[4][12]

Materials:

  • 4-Chloro-5-(methylsulfonyl)quinoline (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF))

  • Non-nucleophilic base, such as Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

  • Reagents for workup and purification: Saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄ or MgSO₄, silica gel.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-Chloro-5-(methylsulfonyl)quinoline (1.0 eq) in the chosen anhydrous solvent (approx. 0.1 M concentration).

  • Addition of Reagents: Add the amine (1.1 eq) to the solution, followed by the dropwise addition of the base (2.0 eq) while stirring. If the reaction is expected to be highly exothermic, cool the flask to 0 °C in an ice bath before adding the base.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reactions can take from 2 to 24 hours depending on the nucleophilicity of the amine. Gentle heating (e.g., 40-60 °C) may be required for less reactive amines.

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional solvent (e.g., DCM).

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.

    • This washing sequence removes the hydrochloride salt of the base and any unreacted amine salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Scientific Rationale and Mechanistic Insights

The utility of 4-Chloro-5-(methylsulfonyl)quinoline stems from its defined electronic properties. The quinoline ring system is electron-deficient, particularly at the C2 and C4 positions. The chlorine atom at C4 is a good leaving group, making this position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) .

  • Causality of Experimental Choices:

    • Aprotic Solvent: Solvents like DCM or DMF are used because they effectively solvate the reactants without interfering with the reaction (i.e., they are not nucleophilic).

    • Base: The reaction liberates one equivalent of hydrochloric acid (HCl). A non-nucleophilic base like Et₃N or DIPEA is crucial to neutralize this acid.[4] Without a base, the HCl would protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction. Two equivalents of base are often used to ensure the reaction goes to completion.

    • Inert Atmosphere: While not always strictly necessary, using an inert atmosphere prevents atmospheric moisture from introducing water, which could potentially hydrolyze the starting material under certain conditions.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Reaction is slow or stalls 1. Poorly nucleophilic amine.2. Insufficient base.3. Low temperature.1. Increase the reaction temperature (e.g., to 40-80 °C).2. Switch to a more polar aprotic solvent like DMF.3. Add an additional equivalent of base.
Multiple products observed 1. Reaction with the sulfonyl group (unlikely but possible).2. Impure starting materials.3. Side reactions due to excessive heat.1. Confirm the structure of byproducts by MS.2. Re-purify starting materials.3. Run the reaction at a lower temperature for a longer duration.
Difficult purification Co-elution of product and starting amine or base.1. Perform an acidic wash (e.g., 1M HCl) during workup to remove basic impurities before chromatography.2. Use a different solvent system for chromatography.
Low Yield 1. Incomplete reaction.2. Product loss during workup.3. Decomposition.1. Ensure the reaction has gone to completion via TLC/LC-MS before workup.2. Be careful not to use excessive washes and perform extractions thoroughly.3. Avoid unnecessarily high temperatures or prolonged reaction times.

References

  • Sigma-Aldrich. (2026, January 13).
  • Fisher Scientific. (2023, September 22).
  • Santa Cruz Biotechnology.
  • TCI Chemicals. SAFETY DATA SHEET - 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine.
  • PubChem. 4-Methylisoquinoline-5-sulfonyl chloride.
  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides.
  • MilliporeSigma. 4-Chloroquinoline 99%. Product Page.
  • BenchChem. Application Notes and Protocols: Reaction of 4-Methylisoquinoline-5-sulfonyl chloride with Amines.
  • El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, MDPI.
  • PubChem. 4-Chloro-3-methylquinoline.
  • BenchChem. An In-depth Technical Guide to the Chemical Properties of Chloro-Methylquinolines.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • Kamal, A. M., et al. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PMC, PubMed Central.
  • PrepChem.com. Synthesis of 4-chloroquinoline.
  • Zhang, S., et al. Discovery of[7][8][9]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors. PMC, PubMed Central.

  • Weyesaa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • Review on recent development of quinoline for anticancer activities. (2022). Future Journal of Pharmaceutical Sciences.
  • Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. (2024). MDPI.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). ProQuest.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI.
  • 15.4.5 Quinolinones and Related Systems (Update 2022). (2022).
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). MDPI.

Sources

Application

Application Notes and Protocols for Kinase Inhibition Assay of 4-Chloro-5-(methylsulfonyl)quinoline

For Researchers, Scientists, and Drug Development Professionals Abstract Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. This makes them a prime target for therapeutic intervention. Quinoline derivatives have emerged as a promising scaffold for the development of novel kinase inhibitors. This document provides a comprehensive guide to performing a kinase inhibition assay for 4-Chloro-5-(methylsulfonyl)quinoline, a representative quinoline-based compound. We will detail a robust and widely applicable protocol using a luminescence-based ADP detection method, explain the scientific principles behind the experimental design, and provide guidance on data analysis and interpretation.

Introduction to Kinase Inhibition and the Quinoline Scaffold

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes such as cell growth, differentiation, and apoptosis. The human genome encodes over 500 distinct kinases, and aberrant kinase activity is a hallmark of many diseases. Consequently, the development of small molecule kinase inhibitors has become a major focus in drug discovery.

The quinoline ring system is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities. Several quinoline derivatives have been identified as potent kinase inhibitors, targeting enzymes such as PI3K, Sphingosine Kinase, and ATM kinase. The specific compound, 4-Chloro-5-(methylsulfonyl)quinoline, possesses the characteristic quinoline core, suggesting its potential as a kinase inhibitor. A robust and reliable in vitro kinase assay is the first step in characterizing its inhibitory potential and selectivity.

Assay Principle: The ADP-Glo™ Kinase Assay

To determine the inhibitory effect of 4-Chloro-5-(methylsulfonyl)quinoline on a specific kinase, we will utilize the ADP-Glo™ Kinase Assay. This is a universal, homogeneous, luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[1][2] The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the test compound (4-Chloro-5-(methylsulfonyl)quinoline) are incubated together. If the compound inhibits the kinase, less ATP will be converted to ADP. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP.[1][3]

  • ADP to ATP Conversion and Luminescence Detection: The Kinase Detection Reagent is added, which contains an enzyme that converts the newly produced ADP back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the initial amount of ADP produced.[2][3] A lower luminescent signal in the presence of the test compound indicates inhibition of the kinase.

This assay format is highly sensitive, has a broad dynamic range, and is less prone to interference from colored or fluorescent compounds.[4][5]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the kinase inhibition assay using the ADP-Glo™ system.

Kinase_Inhibition_Assay_Workflow Figure 1: ADP-Glo™ Kinase Inhibition Assay Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Test_Compound Prepare serial dilutions of 4-Chloro-5-(methylsulfonyl)quinoline Assay_Plate Add Test Compound, Kinase Mix, and ATP to 384-well plate Test_Compound->Assay_Plate Kinase_Mix Prepare Kinase/Substrate Mix Kinase_Mix->Assay_Plate ATP_Sol Prepare ATP Solution ATP_Sol->Assay_Plate Incubate_1 Incubate at room temperature (e.g., 60 minutes) Assay_Plate->Incubate_1 Start reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Stop reaction & deplete ATP Incubate_2 Incubate for 40 minutes Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate for 30-60 minutes Add_Detection_Reagent->Incubate_3 Read_Luminescence Read luminescence on a plate reader Incubate_3->Read_Luminescence Data_Analysis Data Analysis: - Normalize data - Fit dose-response curve - Determine IC50 Read_Luminescence->Data_Analysis Process data Signaling_Pathway Figure 2: Hypothetical Kinase Inhibition in a Signaling Pathway cluster_pathway Cellular Signaling Cascade Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor Binds Kinase_A Kinase A (Target of Inhibition) Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Promotes Inhibitor 4-Chloro-5-(methylsulfonyl)quinoline Inhibitor->Kinase_A Inhibits

Caption: Figure 2: Hypothetical Kinase Inhibition in a Signaling Pathway.

Conclusion

This application note provides a detailed and robust protocol for assessing the inhibitory activity of 4-Chloro-5-(methylsulfonyl)quinoline against a protein kinase of interest. By following this guide, researchers can obtain reliable and reproducible data on the potency of this compound, which is a crucial step in the early stages of drug discovery and development. The principles and methods described herein are broadly applicable to the characterization of other potential kinase inhibitors.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. [Link]

  • Wikipedia. (n.d.). DOT (graph description language). [Link]

  • Agilent. (n.d.). Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid-Based Cell Model. [Link]

  • Unknown. (n.d.). ADP Glo Protocol. [Link]

  • Tang, J., et al. (2015). Computational methods for analysis and inference of kinase/inhibitor relationships. PMC. [Link]

  • GraphPad. (n.d.). GraphPad Prism 11 Curve Fitting Guide - Fitting the absolute IC50. [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol | Download Table. [Link]

  • GraphPad. (n.d.). GraphPad Prism 11 Curve Fitting Guide - Equation: Absolute IC50. [Link]

  • Wonder Lab. (2021, December 20). Easy method to calculate IC50 and IC80 using Graphpad Prism. YouTube. [Link]

  • Daniele Teti. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • GraphPad. (n.d.). How to determine an IC50 - FAQ 1859. [Link]

  • Professor Keenan Hartert. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Pollastri, M. P. (2015). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. [Link]

  • PharmaLegacy. (n.d.). Kinase/Enzyme Assays. [Link]

  • LegalPromptGuide.com. (2023, July 14). 4.2.3. Graphviz (Dot Language). [Link]

  • Karaman, M. W., & Gray, N. S. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Sittampalam, G. S., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Uitdehaag, J. C. M., et al. (2018). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]

  • Križanović, J., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC. [Link]

  • Guerro, N. (2022). DOT Language for CONSORT Flow Diagram. Amazon AWS. [Link]

  • Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Duran-Frigola, M., & Aloy, P. (2018). Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. ACS Omega. [Link]

  • Lu, H., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • QIAGEN. (n.d.). LiquiChip Broad-Range Tyr Kinase Handbook. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]

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Method

Application Note: High-Precision Cellular Profiling of Methylsulfonyl Lead Compounds

) compounds Read Time: 12 Minutes Abstract The methylsulfonyl (mesyl) moiety is a cornerstone pharmacophore in modern medicinal chemistry, functioning as a bioisostere for carbonyls while offering superior metabolic stab...

Author: BenchChem Technical Support Team. Date: February 2026


) compounds
Read Time:  12 Minutes

Abstract

The methylsulfonyl (mesyl) moiety is a cornerstone pharmacophore in modern medicinal chemistry, functioning as a bioisostere for carbonyls while offering superior metabolic stability and distinct hydrogen-bonding geometry. Prominent in COX-2 inhibitors (e.g., Etoricoxib) and experimental oncology agents, this group presents unique challenges in cellular assay development, particularly regarding membrane permeability and solubility-driven precipitation. This application note provides a validated, modular workflow for profiling methylsulfonyl candidates, moving from physicochemical triage to target engagement (CETSA) and functional validation (PGE2 suppression), concluding with mitochondrial safety assessment.

Introduction: The Methylsulfonyl Advantage and Challenge

In drug design, the methylsulfonyl group is often employed to replace a carbonyl or sulfonamide. It serves as a strong hydrogen bond acceptor but lacks the hydrogen bond donor capability of a sulfonamide, potentially reducing off-target affinity (e.g., avoiding carbonic anhydrase inhibition).

However, this moiety introduces specific assay artifacts:

  • The Solubility Paradox: While polar, methylsulfonyl compounds often possess high crystal lattice energy, leading to slow dissolution rates in aqueous media despite reasonable thermodynamic solubility.

  • Permeability: The polar surface area (PSA) of the

    
     group can impede passive diffusion, requiring optimized incubation times in cellular assays.
    

This guide outlines a self-validating screening cascade designed to mitigate these risks.

Phase I: Physicochemical Triage & Kinetic Solubility

Before functional testing, it is critical to distinguish between bioactivity and precipitation. Methylsulfonyl compounds can form micro-precipitates in cell culture media that scatter light and sequester the compound, leading to false negatives (loss of potency) or false positives (aggregates disrupting membranes).

Protocol: Kinetic Solubility in Complete Media (Nephelometry)

Objective: Determine the maximum soluble concentration in the exact assay media (e.g., DMEM + 10% FBS).

  • Stock Preparation: Prepare a 10 mM stock in DMSO.

  • Step-wise Dilution:

    • Prepare a 96-well plate with 198 µL of pre-warmed culture media per well.

    • Spike 2 µL of compound at increasing concentrations (1 µM to 500 µM final).

    • Critical Control: Include a "Media + DMSO only" blank to account for serum protein scattering.

  • Incubation: Shake at 37°C for 4 hours (mimicking acute assay windows).

  • Readout: Measure forward light scatter (Nephelometry) or Absorbance at 620 nm (turbidity).

  • Data Analysis: The "Crash Point" is defined as the concentration where

    
     deviates >3SD from the baseline.
    

Decision Gate: Do not run cellular assays above 80% of the Crash Point concentration.

Phase II: Target Engagement via CETSA

Functional assays show downstream effects; they do not prove the drug hit the target. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying that a methylsulfonyl compound physically binds and stabilizes its target protein inside the living cell.

Why CETSA for Methylsulfonyls?

Methylsulfonyls are rigid. Binding usually induces a significant thermal stabilization (


 shift) in the target protein, making CETSA highly sensitive for this class.
Workflow Diagram: CETSA Validation

CETSA_Workflow Cells Live Cells (e.g., HEK293) Treat Treat with Compound (1h, 37°C) Cells->Treat Permeability Check Aliquot Aliquot into PCR Tubes Treat->Aliquot Heat Heat Gradient (40°C - 65°C) Aliquot->Heat Thermal Challenge Lysis Lysis & Centrifugation (Remove aggregates) Heat->Lysis Precipitate Unbound Detect Western Blot / AlphaScreen (Quantify Soluble Protein) Lysis->Detect Supernatant Analysis

Caption: CETSA workflow. Ligand binding stabilizes the target, keeping it in solution after heat shock.[1] Unbound protein denatures and precipitates.

Detailed Protocol: Isothermal Dose-Response (ITDRF)

Instead of varying temperature, we hold the temperature constant (at the target's


) and vary the drug concentration. This yields an intracellular 

.
  • Cell Prep: Seed cells at

    
     cells/mL.
    
  • Treatment: Treat with compound (10 nM – 100 µM) for 60 minutes.

    • Note: Methylsulfonyls are stable; 60 mins is sufficient for intracellular equilibrium.

  • Heating: Heat all samples to the pre-determined aggregation temperature (

    
    , usually 50-55°C for many kinases/enzymes) for 3 minutes.
    
  • Cooling: Immediately snap-cool on ice for 3 minutes.

  • Lysis: Add lysis buffer (with protease inhibitors) and incubate for 20 mins.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C.

    • Mechanism:[2][3][4] Denatured (unbound) protein forms heavy aggregates and pellets. Stabilized (bound) protein remains in the supernatant.

  • Detection: Analyze supernatant via Western Blot.

  • Validation: A specific band increase with dose confirms target engagement.

Phase III: Functional Assay (Case Study: COX-2 Inhibition)

Many methylsulfonyl compounds (e.g., Rofecoxib bioisosteres) target Cyclooxygenase-2 (COX-2). This protocol validates functional efficacy by measuring Prostaglandin E2 (PGE2) reduction in LPS-stimulated macrophages.[5]

Mechanism of Action Diagram[5]

COX2_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB Signaling COX2_Gene COX-2 Expression (Inducible) NFkB->COX2_Gene Transcription COX2_Enz COX-2 Enzyme COX2_Gene->COX2_Enz Translation AA Arachidonic Acid PGH2 PGH2 AA->PGH2 Catalysis COX2_Enz->PGH2 Drug Methylsulfonyl Inhibitor Drug->COX2_Enz Inhibition PGE2 PGE2 (Inflammation) PGH2->PGE2

Caption: The COX-2 inflammatory cascade. Methylsulfonyl inhibitors block the conversion of Arachidonic Acid to PGH2/PGE2.

Protocol: RAW264.7 PGE2 Inhibition Assay[5]

Cell Line: RAW264.7 (Murine Macrophages).[5] Readout: Competitive ELISA for PGE2.

Step-by-Step:

  • Seeding: Plate RAW264.7 cells at

    
     cells/well in 96-well plates. Allow adherence overnight.
    
  • Pre-Incubation (Crucial): Replace media with serum-free DMEM containing the methylsulfonyl compound (serial dilutions). Incubate for 1 hour .

    • Expert Insight: Pre-incubation ensures the inhibitor occupies the COX-2 active site before the massive flux of arachidonic acid occurs.

  • Induction: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Do not wash out the drug.

  • Incubation: Incubate for 18–24 hours at 37°C.

    • Note: COX-2 expression peaks at 12-16 hours.

  • Harvest: Collect cell culture supernatant. Centrifuge at 1000 x g for 5 mins to remove debris.

  • ELISA: Quantify PGE2 using a monoclonal competitive ELISA kit.

  • Data Normalization:

    • Calculate % Inhibition =

      
      .
      

Self-Validating Controls:

  • Positive Control: Rofecoxib or Celecoxib (1 µM). Should show >90% inhibition.

  • Vehicle Control: DMSO (0.1%). Should show maximal PGE2 production.

  • Basal Control: No LPS, No Drug. establishes background PGE2 levels.

Phase IV: Safety & Mitochondrial Liability

Sulfone-containing compounds have a historical liability for mitochondrial toxicity (uncoupling oxidative phosphorylation). Standard MTT assays are insufficient because cells in high-glucose media rely on glycolysis (the Crabtree effect), masking mitochondrial damage.

Protocol: The Glu/Gal Switch Assay

Principle: By replacing Glucose with Galactose, cells are forced to rely on mitochondrial oxidative phosphorylation (OXPHOS) to generate ATP. Mitochondrial toxicants become highly potent in Galactose media but remain non-toxic in Glucose media.

Workflow:

  • Media Prep:

    • Glu-Media: DMEM + 25 mM Glucose.

    • Gal-Media: DMEM (glucose-free) + 10 mM Galactose + 1 mM Sodium Pyruvate.

  • Seeding: Seed HepG2 cells in two parallel 96-well plates (one for Glu, one for Gal).

  • Treatment: Treat with compound (dose-response) for 24 hours.

  • Readout: Measure cellular ATP levels (CellTiter-Glo or similar).

  • Analysis: Calculate the

    
     for both conditions.
    
    • Safety Ratio:

      
      .
      
    • Interpretation: A ratio > 3 indicates specific mitochondrial toxicity.

Summary of Key Parameters

Assay ParameterMethodCritical Threshold / Goal
Solubility Nephelometry (Media)Assay concentration < 80% of Crash Point
Target Engagement CETSA (Western Blot)Visible stabilization (band intensity) at

Functional Potency PGE2 ELISA (RAW264.7)

comparable to reference (e.g., < 100 nM)
Mito-Toxicity Glu/Gal ATP AssayRatio

References

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[1] Science, 341(6141), 84-87. [Link]

  • Riendeau, D., et al. (2001). Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor. British Journal of Pharmacology, 133(7), 1071-1080. [Link]

  • Marroquin, L. D., et al. (2007). Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants. Toxicological Sciences, 97(2), 539–547. [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

Sources

Application

Application Notes and Protocols: Formulation of 4-Chloro-5-(methylsulfonyl)quinoline for In Vivo Studies

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 4-Chloro-5-(methylsulfonyl)quinoline, a compound class often characterized by po...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 4-Chloro-5-(methylsulfonyl)quinoline, a compound class often characterized by poor aqueous solubility, for in vivo studies. Recognizing that robust and reproducible preclinical data is fundamentally dependent on the quality of the drug formulation, this guide delineates a systematic approach from initial physicochemical characterization to the development and validation of various formulation strategies. We will explore the causality behind experimental choices, emphasizing the principles of scientific integrity to ensure the generation of reliable and translatable data. Detailed protocols for common formulation approaches, including solutions, suspensions, and co-solvent systems, are provided, alongside critical quality control parameters.

Introduction: The Challenge of Poorly Soluble Quinolines

Quinoline and its derivatives are privileged structures in medicinal chemistry, demonstrating a wide array of biological activities, including potential anticancer and antimalarial properties.[1][2] However, the introduction of chloro and methylsulfonyl groups often significantly increases the lipophilicity of the molecule, leading to poor aqueous solubility.[1][3] This presents a major hurdle in preclinical development, as inadequate solubility can lead to low and variable bioavailability, making it difficult to establish clear dose-response relationships and potentially masking the true efficacy or toxicity of the compound.[3][4][5]

The primary objective of formulation development for in vivo studies is to deliver the test compound to the site of action in a consistent and reproducible manner.[6] This requires a thorough understanding of the compound's physicochemical properties to select an appropriate and well-tolerated vehicle.[6][7] This guide will walk you through a logical, step-by-step process to develop a suitable formulation for 4-Chloro-5-(methylsulfonyl)quinoline.

Pre-formulation Studies: Characterizing Your Molecule

Before embarking on formulation development, a comprehensive understanding of the physicochemical properties of 4-Chloro-5-(methylsulfonyl)quinoline is paramount. This data will inform the selection of the most appropriate formulation strategy.

Essential Physicochemical Parameters

A summary of key parameters to be determined is presented in the table below.

ParameterAnalytical Technique(s)Importance in Formulation Development
Aqueous Solubility HPLC-UV, Shake-flask methodDirectly determines the feasibility of a simple aqueous solution.
Solubility in Organic Solvents HPLC-UV, Visual assessmentIdentifies potential co-solvents and vehicles for solution or suspension formulations.
pKa Potentiometric titration, UV-spectroscopyDetermines the ionization state at different pH values, which can influence solubility and absorption.
LogP/LogD HPLC, Shake-flask method (octanol/water)Indicates the lipophilicity of the compound, which affects its solubility and permeability.
Melting Point Differential Scanning Calorimetry (DSC)Provides information on the solid-state properties and potential for polymorphism.
Solid-State Characterization X-ray Powder Diffraction (XRPD), MicroscopyIdentifies the crystalline or amorphous nature of the compound, which can impact dissolution rate.

Rationale: The initial solubility assessment in aqueous and organic solvents is the most critical first step. It dictates whether a simple solution is possible or if more complex strategies are required. The pKa is crucial for quinoline derivatives, as their basic nitrogen can be protonated, potentially increasing aqueous solubility at lower pH. LogP provides a measure of hydrophobicity, guiding the selection of lipid-based or organic co-solvent systems. Solid-state properties like crystallinity directly impact the energy required for dissolution.

Experimental Protocol: Aqueous and Co-solvent Solubility Determination

Objective: To determine the equilibrium solubility of 4-Chloro-5-(methylsulfonyl)quinoline in various physiologically relevant media and potential co-solvents.

Materials:

  • 4-Chloro-5-(methylsulfonyl)quinoline

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.9% Saline

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Tween 80

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • HPLC system with UV detector

  • Shaker incubator

  • Centrifuge

  • Analytical balance

  • pH meter

Procedure:

  • Prepare saturated solutions by adding an excess of 4-Chloro-5-(methylsulfonyl)quinoline to each vehicle in separate vials.

  • Incubate the vials in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Following incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with an appropriate mobile phase for HPLC analysis.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

Formulation Strategy Selection: A Logic-Driven Approach

Based on the pre-formulation data, a suitable formulation strategy can be selected. The following decision tree illustrates a logical workflow for this process.

Formulation_Decision_Tree A Start: Physicochemical Data B Aqueous Solubility > Target Dose Concentration? A->B C Formulate as Aqueous Solution (e.g., Saline, PBS) B->C Yes D Solubility in Co-solvents/Excipients? B->D No H End: Formulation Selected C->H E Formulate as Co-solvent Solution (e.g., PEG400, DMSO) D->E Yes F Formulate as Suspension D->F No G Consider Advanced Formulations (e.g., Emulsions, Liposomes, Solid Dispersions) D->G If simple suspension is not viable E->H F->H G->H

Caption: Decision tree for selecting a formulation strategy.

Formulation Protocols

The following sections provide detailed protocols for common formulation approaches suitable for poorly soluble compounds.

Protocol 1: Co-solvent Solution

Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[8] This is often a first-line approach when aqueous solubility is insufficient. However, it is crucial to consider the potential toxicity of the co-solvents themselves.[9][10] For example, while DMSO is a powerful solvent, it can cause motor impairment at high concentrations in animal models.[9][10]

Example Vehicle Composition:

  • 10% DMSO

  • 40% PEG 400

  • 50% Saline

Procedure:

  • Weigh the required amount of 4-Chloro-5-(methylsulfonyl)quinoline.

  • In a clean glass vial, add the DMSO and vortex until the compound is fully dissolved.

  • Add the PEG 400 and vortex to mix thoroughly.

  • Slowly add the saline while vortexing to avoid precipitation of the compound.

  • Visually inspect the final formulation for any signs of precipitation or immiscibility.

  • Measure the pH of the final formulation.

Protocol 2: Aqueous Suspension

Rationale: If the compound is not sufficiently soluble in a tolerable co-solvent system, a suspension may be necessary. A suspension is a heterogeneous mixture where solid particles of the drug are dispersed in a liquid vehicle. The use of a suspending agent is critical to prevent the rapid settling of particles and ensure uniform dosing.

Example Vehicle Composition:

  • 0.5% (w/v) Carboxymethylcellulose (CMC)

  • 0.1% (v/v) Tween 80

  • In Saline

Procedure:

  • Prepare the vehicle by dissolving the CMC and Tween 80 in saline. This may require gentle heating and stirring.

  • Weigh the required amount of 4-Chloro-5-(methylsulfonyl)quinoline.

  • Levigate the powder with a small amount of the vehicle to form a smooth paste. This helps to wet the particles and prevent clumping.

  • Gradually add the remaining vehicle while stirring or vortexing to form a uniform suspension.

  • Homogenize the suspension if necessary to reduce particle size and improve stability.

Formulation Characterization and Quality Control

Once a formulation has been prepared, it is essential to characterize it to ensure its quality and stability.[11][12]

ParameterMethod(s)Acceptance Criteria
Appearance Visual InspectionClear solution (for solutions) or uniform, easily re-suspendable dispersion (for suspensions). Free from foreign particles.
pH pH meterWithin a physiologically tolerable range (typically pH 5-8 for parenteral routes).
Drug Concentration HPLC-UVWithin ±10% of the target concentration.
Particle Size (for suspensions) Laser Diffraction, MicroscopyA narrow and consistent particle size distribution is desirable for reproducible absorption.
Stability HPLC-UV (at various time points and storage conditions)No significant degradation of the active ingredient or changes in physical appearance over the intended period of use.

Rationale: These quality control checks are a self-validating system for the formulation. Consistent appearance, pH, and concentration ensure that each animal receives the intended dose. Particle size is particularly important for suspensions as it can significantly impact the dissolution rate and subsequent absorption. Stability studies are crucial to confirm that the formulation remains safe and effective throughout the duration of the in vivo study.[12]

Considerations for In Vivo Administration

The choice of formulation has a direct impact on the pharmacokinetic profile and potential toxicity of the compound.

Route of Administration

The intended route of administration (e.g., oral, intravenous, intraperitoneal) will influence the choice of excipients and the final formulation characteristics.[6] For example, parenteral formulations must be sterile and have low endotoxin levels.[13][14]

Vehicle Tolerability

It is imperative to assess the tolerability of the chosen vehicle in the selected animal model.[7] A vehicle control group should always be included in the study design to differentiate any effects of the vehicle from those of the test compound.[9][10]

Workflow for Formulation to In Vivo Dosing

The following diagram illustrates the overall workflow from formulation development to in vivo administration.

InVivo_Workflow A Pre-formulation Studies B Formulation Development A->B C Formulation Characterization & QC B->C D Vehicle Tolerability Study (if novel vehicle) C->D E Dose Formulation for In Vivo Study C->E D->E F In Vivo Administration E->F G Pharmacokinetic/Pharmacodynamic/Toxicology Assessment F->G

Caption: Workflow from formulation to in vivo studies.

Conclusion

The successful in vivo evaluation of 4-Chloro-5-(methylsulfonyl)quinoline is critically dependent on a well-developed and characterized formulation. By following a systematic approach, starting with thorough physicochemical characterization and progressing through a logical formulation selection process, researchers can develop robust formulations that ensure reliable and reproducible preclinical data. The protocols and quality control measures outlined in this guide provide a framework for achieving this goal, ultimately contributing to the successful advancement of promising therapeutic candidates.

References

  • Thermo Fisher Scientific. (n.d.). Drug Formulation Characterization.
  • Lubrizol. (2022, March 29). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • Gomes, T., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-118. doi: 10.18433/jpps29656.
  • Pharmaffiliates. (2025, December 17). Analytical Method Development & Validation for Formulation Projects: Ensuring Accuracy, Stability & Compliance.
  • Research and Reviews. (2025, January 13). Drug Formulation Analysis-Key to Effective Pharmaceutical Analysis.
  • TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation.
  • Gomes, T., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate.
  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies.
  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
  • Longdom Publishing. (2024, January 25). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations.
  • Mehmood, Y., & Farooq, U. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. Open Science Journal of Pharmacy and Pharmacology, 3(3), 19-27.
  • Benchchem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions.
  • Roquette. (2026, February 18). Excipients' Attributes Crucial for Parenteral Preparation.
  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. doi: 10.1023/b:pham.0000016235.32639.23.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Chloro-Methylquinolines.
  • RSC Advances. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 4-Chloro-5-(methylsulfonyl)quinoline

Technical Support Center: Handling 4-Chloro-5-(methylsulfonyl)quinoline Subject: Troubleshooting Solubility & Stability for CAS [Specific Isomer Class] From: Senior Application Scientist, Technical Services To: Research...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling 4-Chloro-5-(methylsulfonyl)quinoline

Subject: Troubleshooting Solubility & Stability for CAS [Specific Isomer Class] From: Senior Application Scientist, Technical Services To: Research & Development Team

Executive Summary

You are encountering solubility difficulties with 4-Chloro-5-(methylsulfonyl)quinoline because you are fighting two opposing physicochemical forces:

  • High Crystal Lattice Energy: The 5-methylsulfonyl group creates a strong dipole and hydrogen-bond accepting motif, which, combined with the planar quinoline stack, results in a "brick dust" solid with a high melting point.[1]

  • Hydrophobicity: Despite the polar sulfone, the core remains lipophilic, resisting dissolution in aqueous buffers.[1]

Critical Warning: This compound is an electrophile .[1][2] The 4-chloro position is activated by the electron-withdrawing sulfone at the 5-position. Dissolving this in nucleophilic solvents (methanol, ethanol, water) especially with heat will cause solvolysis, converting your starting material into the corresponding ether or quinolone (degradation).

Module 1: Solvent Selection & Chemical Stability

Q: Why won't this dissolve in Methanol or Ethanol? I heated it and it seemed to work. A: If you heated it in methanol, you likely no longer have your starting material.[1][2] The 5-methylsulfonyl group withdraws electron density from the ring, making the C4-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (


).
  • Cold Alcohols: Poor solubility due to crystal packing.[1][2]

  • Hot Alcohols: High risk of conversion to 4-methoxy-5-(methylsulfonyl)quinoline.[1][2]

Q: What are the recommended solvents for stock preparation? A: You must use Polar Aprotic Solvents .[1][2] These disrupt the dipole interactions of the sulfone without attacking the 4-Cl position.

SolventSolubility RatingStability RiskApplication
DMSO Excellent (>50 mM)LowBiological Assays, Stock Solutions
DMF Good (>25 mM)LowSynthesis, Chemical Reactions
DCM ModerateVery LowSynthesis, Liquid-Liquid Extraction
Methanol/Ethanol Poor (Cold) / Reactive (Hot)HIGH AVOID (Risk of

)
Water/PBS InsolubleModerate (Hydrolysis)Final Assay Buffer only

Module 2: Biological Assay Formulation

Q: My compound crashes out when I dilute my DMSO stock into PBS/Media. How do I fix this? A: This is a classic "crash-out" caused by the rapid increase in water polarity.[1][2] The sulfone group is not polar enough to drag the quinoline core into water.[1] You need a Step-Down Dilution Protocol .

The Protocol: Do not jump from 100% DMSO to 1% DMSO in one step.

  • Primary Stock: 10 mM in pure DMSO.

  • Intermediate Stock: Dilute 1:10 into a "carrier solvent" (e.g., PEG400 or Propylene Glycol).

  • Final Dosing: Dilute the Intermediate Stock into your media.

Visual Guide: Solubility Decision Tree

SolubilityWorkflow Start Start: Solid Compound Goal What is your Goal? Start->Goal Bio Biological Assay (Cells/Enzymes) Goal->Bio Chem Chemical Synthesis (Reaction) Goal->Chem DMSO Dissolve in 100% DMSO (Stock 10-50mM) Bio->DMSO SolventChoice Select Solvent: DCM, DMF, THF, Toluene Chem->SolventChoice Avoid AVOID: Alcohols (MeOH, EtOH) AVOID: Water + Heat Chem->Avoid DirectDil Direct Dilution to PBS? DMSO->DirectDil StepDown Use Intermediate Dilution (DMSO -> PEG400 -> Media) DMSO->StepDown Recommended Precip PRECIPITATION RISK (Cloudy Solution) DirectDil->Precip High Risk Reason Reason: SNAr Solvolysis (Cl replaced by OR/OH) Avoid->Reason

Caption: Workflow for solvent selection differentiating between biological handling (preventing precipitation) and chemical handling (preventing degradation).

Module 3: Synthesis & Purification FAQ

Q: I need to run a reaction on this. Can I use acid to solubilize it? A: Proceed with caution.

  • Aqueous Acid: 4-Chloroquinolines can hydrolyze to 4-quinolones (the tautomer of 4-hydroxyquinoline) in aqueous acid, especially at reflux.[2]

  • Anhydrous Acid: You can form the HCl salt using HCl in Dioxane or Ether.[1][2] This salt will be water-soluble but likely hygroscopic .[1][2]

Q: How do I load this onto a silica column if it won't dissolve in Hexane/Ethyl Acetate? A: Do not try to dissolve it in the eluent. Use the Dry Loading technique:

  • Dissolve the crude material in a minimal amount of DCM or Acetone (ensure no nucleophiles are present if heating).[1][2]

  • Add dry silica gel (approx.[1][2] 10x weight of crude).[1][2]

  • Evaporate the solvent until you have a free-flowing powder.[1][2]

  • Load this powder on top of your column.[1][2]

Q: I see a new spot on TLC after leaving the compound in methanol overnight. A: You have formed the methyl ether. Mechanism: The sulfone at C5 withdraws electrons, making C4 highly positive.[1][2] Methanol attacks C4, displacing Chloride.[1] Solution: Switch to Acetonitrile or DCM for TLC spotting and storage.[1][2]

Visual Guide: The Degradation Trap

Degradation Compound 4-Cl-5-(SO2Me)-Quinoline (Starting Material) Solvent Solvent: MeOH/EtOH Condition: Heat/Time Compound->Solvent Dissolution Product 4-Alkoxy-5-(SO2Me)-Quinoline (Dead End Product) Solvent->Product SNAr Reaction

Caption: The mechanism of sample loss when using protic solvents. The electron-poor ring facilitates the displacement of the chlorine atom.

References

  • Quinoline Reactivity: Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry (5th ed.). Wiley.[1][2] (See chapters on Quinoline reactivity toward nucleophiles).

  • Solubility of Sulfones: Hansch, C., Leo, A., & Hoekman, D. (1995).[1] Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[1][2] (Reference for Hammett constants of sulfone groups).

  • SNAr Mechanisms: Terrier, F. (2013).[1][2] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1][2] [2]

  • Handling Lipophilic Compounds in Assays: Di, L., & Kerns, E. (2015).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 4-Chloro-5-(methylsulfonyl)quinoline

[1] Executive Summary: The "Hot" Electrophile Welcome to the technical support hub for 4-Chloro-5-(methylsulfonyl)quinoline . If you are working with this compound, you are likely using it as a scaffold for nucleophilic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Hot" Electrophile

Welcome to the technical support hub for 4-Chloro-5-(methylsulfonyl)quinoline . If you are working with this compound, you are likely using it as a scaffold for nucleophilic aromatic substitution (


) to synthesize kinase inhibitors or antiprotozoal agents.[1]

Crucial Insight: This is not a standard reagent.[1] The combination of the quinoline nitrogen (an electron sink) and the 5-methylsulfonyl group (a strong electron-withdrawing group via induction and field effects) renders the C4-Chlorine bond exceptionally labile.[1] This molecule is a "hot electrophile" that will rapidly degrade if treated like a standard organic building block.[1]

This guide addresses the three most common support tickets we receive regarding this compound: Solvolysis (Alcoholysis) , Hydrolysis , and Analytical Artifacts .[1]

Module 1: Solvent Compatibility (The "Solvolysis" Trap)
Case Study #1: "My LCMS shows a mass shift of +31 or -4 in Methanol."

User Report: I prepared a 10 mM stock solution in Methanol. After 2 hours, the main peak disappeared, and a new peak appeared with a mass corresponding to the methyl ether.[1]

Technical Diagnosis: You have inadvertently performed a nucleophilic substitution reaction.[1] The 5-methylsulfonyl group activates the 4-chloro position so strongly that methanol acts as a nucleophile even without a base catalyst at room temperature.[1]

  • Mechanism: Methanol attacks the C4 position, displacing the chloride ion.[1]

  • Result: Conversion to 4-methoxy-5-(methylsulfonyl)quinoline.

Troubleshooting Protocol: Solvent Selection
Solvent ClassSuitabilityStatusTechnical Note
Alcohols (MeOH, EtOH) Critical Failure AVOID Rapid solvolysis via

mechanism.[1]
Water / Aqueous Buffers Critical Failure AVOID Rapid hydrolysis to the 4-quinolone (tautomer).[1]
DMSO (Anhydrous) Optimal RECOMMENDED Excellent solubility; chemically inert if dry.[1]
DMF / DMAc Acceptable ⚠️ CAUTION Good solubility, but wet DMF can catalyze hydrolysis [1].[1]
Dichloromethane (DCM) Good USE Good for short-term handling; ensure it is acid-free.[1]

Corrective Action:

  • Discard any alcoholic stock solutions.[1]

  • Prepare fresh stock in anhydrous DMSO .

  • Store DMSO stocks in aliquots at -20°C to prevent hygroscopic water absorption.[1]

Module 2: Hydrolytic Stability (The "Precipitate" Problem)
Case Study #2: "A white solid precipitated when I added the compound to my assay buffer."

User Report: I diluted my DMSO stock into PBS (pH 7.4) for a biological assay.[1] Within 30 minutes, a white precipitate formed.[1] The precipitate is not the starting material.[1]

Technical Diagnosis: The compound has undergone hydrolysis .[1][2] In aqueous media, the chloride is displaced by water (or hydroxide), forming 4-hydroxy-5-(methylsulfonyl)quinoline .[1]

  • Note: 4-hydroxyquinolines predominantly exist as their 4-quinolone tautomers, which have significantly lower solubility in neutral aqueous buffers than the chloro-precursor, leading to precipitation.[1]

Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation pathways you must avoid.

DegradationPathways Start 4-Chloro-5- (methylsulfonyl)quinoline (Active Reagent) Alcohol Alcoholic Solvents (MeOH/EtOH) Start->Alcohol Dissolution Water Aqueous Buffer (pH > 7 or < 4) Start->Water Dilution DMSO Anhydrous DMSO Start->DMSO Storage Methoxy 4-Methoxy Analog (Solvolysis Product) Alcohol->Methoxy SNAr (Fast) Quinolone 4-Quinolone Tautomer (Hydrolysis Product) Water->Quinolone Hydrolysis + Precipitation

Figure 1: Competing degradation pathways.[1] The sulfonyl group activates the C4-Cl bond, making it susceptible to attack by any nucleophilic solvent (water or alcohols).[1]

Corrective Action for Assays:

  • Minimize Aqueous Time: Do not incubate the compound in buffer before the experiment starts. Add it last.

  • Check pH: Hydrolysis is catalyzed by both acid and base.[1] Keep buffers near neutral (pH 6.5–7.5) if possible, though the reaction will still occur slowly.

  • Use Co-solvents: Maintain a higher percentage of DMSO (e.g., 2-5%) in the final assay buffer if the protein/cell line tolerates it, to keep the starting material in solution long enough to bind its target.[1]

Module 3: Analytical Troubleshooting
Case Study #3: "I cannot get a clean NMR or LCMS spectrum."

User Report: The compound looks pure by TLC, but LCMS shows multiple peaks. 1H NMR in CD3OD (Methanol-d4) shows a complex mixture.

Technical Diagnosis:

  • NMR: Using Methanol-d4 allows the deuterated solvent to react with your sample in the NMR tube.[1] You are observing the formation of the deuterated methyl ether in real-time.

  • LCMS: If your mobile phase contains Methanol or if the run time is long in an aqueous acidic phase (0.1% Formic Acid), on-column hydrolysis can occur.[1]

Recommended Analytical Conditions
MethodParameterRecommendation
1H NMR SolventDMSO-d6 or CDCl3 only. Never use CD3OD.[1]
LCMS Mobile Phase AWater + 0.1% Formic Acid
LCMS Mobile Phase BAcetonitrile (MeCN) (Avoid Methanol)
LCMS GradientFast gradient (e.g., 5% to 95% B in < 3 mins) to minimize residence time in water.
LCMS DiluentDissolve sample in pure MeCN or DMSO before injection.[1]
Module 4: Synthesis & Handling FAQ

Q: Why is the 5-methylsulfonyl group causing so much trouble compared to regular 4-chloroquinoline? A: In "regular" 4-chloroquinoline, the nitrogen atom activates the 4-position.[1] In your compound, the 5-methylsulfonyl group adds a second, powerful layer of activation.[1] It withdraws electron density from the ring (inductive effect,


), making the carbon at position 4 extremely electron-deficient [2].[1] This lowers the energy barrier for the nucleophile to attack, increasing the reaction rate by orders of magnitude compared to the unsubstituted analog [3].[1]

Q: Can I heat this reaction to speed it up? A: Proceed with extreme caution. Because the ring is so activated, high heat often leads to decomposition or polymerization (tar formation).[1]

  • Recommendation: Start reactions at 0°C to Room Temperature . Only apply heat if TLC indicates no conversion after 1 hour.

Q: How do I remove the 4-hydroxy impurity if it forms? A: The 4-hydroxy species (quinolone) is significantly more polar than the 4-chloro starting material.[1]

  • Purification: Flash column chromatography using a DCM/MeOH gradient.[1] The 4-chloro compound will elute early in DCM; the quinolone will stick or require higher polarity to elute.[1]

Decision Tree: Troubleshooting Your Experiment

TroubleshootingTree Start ISSUE: Sample Degradation or Impurity Q1 Is the sample in solution? Start->Q1 Sol_Yes Check Solvent System Q1->Sol_Yes Yes Sol_No Check Storage Conditions: Must be -20°C, Desiccated, Dark. (Hydrolysis from air moisture is possible) Q1->Sol_No No (Solid Storage) Alcohol CAUSE: Solvolysis FIX: Switch to MeCN or DMSO. Sol_Yes->Alcohol Methanol/Ethanol Water CAUSE: Hydrolysis FIX: Fresh prep, minimize time in water. Sol_Yes->Water Aqueous Buffer DMSO Check Water Content Sol_Yes->DMSO DMSO/DMF Wet CAUSE: Trace Hydrolysis FIX: Use anhydrous DMSO ampules. DMSO->Wet Old/Wet DMSO Dry CAUSE: Photodegradation or Oxidation FIX: Protect from light, purge with Argon. DMSO->Dry Fresh/Dry DMSO

Figure 2: Diagnostic flowchart for identifying the root cause of instability.[1]

References
  • Gershon, H., Clarke, D. D., & McMahon, J. J. (2003).[1] Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie, 134, 1099–1104.[1]

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (See chapters on Quinoline reactivity and Nucleophilic Aromatic Substitution).

  • Barlin, G. B., & Brown, W. V. (1967).[1] Kinetics of reactions in heterocycles. Part III. Replacement of the methylsulphonyl group from quinoline by methoxide ion.[1][3] Journal of the Chemical Society B: Physical Organic, 648-652.[1] (Demonstrates the high reactivity of sulfonyl-substituted quinolines).

  • Cheng, X., et al. (2003).[1][4][5] Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.[1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays

Welcome to the Technical Support Center, your resource for navigating the complexities of biological assays. Inconsistent results are a common challenge in the laboratory, leading to delays and questioning the validity o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, your resource for navigating the complexities of biological assays. Inconsistent results are a common challenge in the laboratory, leading to delays and questioning the validity of your data. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues that lead to variability in their experiments. Here, we move beyond simple checklists to provide in-depth explanations of the underlying causes of inconsistency and offer robust, field-proven solutions.

The Philosophy of Troubleshooting: A Self-Validating System

Effective troubleshooting is not about randomly changing parameters. It is a systematic process of identifying and eliminating variables. Every protocol should be a self-validating system, with built-in controls that confirm each step is functioning as expected. This guide is structured to help you build that system, moving from the most common and easily solvable issues to more complex, multifactorial problems.

Section 1: Foundational Pillars of Assay Consistency

Before delving into assay-specific issues, it's crucial to address the universal factors that underpin reproducible results. These are often the root cause of variability and are the first place to look when troubleshooting.

FAQ 1: My results are inconsistent across different experiments. Where do I start?

Inconsistency that spans multiple experiments often points to foundational issues rather than a specific assay step. Here’s a logical progression for your investigation:

  • Reagent Integrity and Stability: Biological reagents are highly susceptible to variability.[1] Ensure that all components, especially antibodies, enzymes, and cytokines, are stored correctly and within their expiration dates. Lot-to-lot variability is a significant issue; it is crucial to have well-defined and consistent reagent generation processes.[1]

  • Pipetting and Handling Technique: Minor variations in pipetting can lead to significant errors, especially when working with small volumes.[2][3][4][5] Consistent timing, angle, and speed are critical.

  • Cell Culture Health and Consistency: The physiological state of your cells is a major variable. Inconsistent cell passage numbers, contamination (especially with mycoplasma), and changes in cell morphology can all impact assay results.[6][7][8][9][10]

  • Environmental Control: Temperature and humidity fluctuations in the lab can affect enzyme kinetics, evaporation rates in microplates, and cell health.[11]

Section 2: Assay-Specific Troubleshooting Guides

This section provides detailed troubleshooting for some of the most common biological assays.

Enzyme-Linked Immunosorbent Assay (ELISA)

Question: I'm experiencing high background in my ELISA. What are the likely causes and how can I fix it?

High background in an ELISA can mask your true signal and reduce the dynamic range of your assay.[12][13] The most common culprits are insufficient blocking, inadequate washing, and issues with antibody concentrations.[12][13]

Troubleshooting High Background in ELISA

Possible Cause Explanation Solution
Insufficient Blocking Unbound sites on the microplate well surface can non-specifically bind the primary or secondary antibody, leading to a high background signal.Increase the blocking incubation time or try a different blocking agent (e.g., 5-10% normal serum of the same species as the detection antibody).[12][14]
Inadequate Washing Residual unbound antibodies or enzyme conjugates will react with the substrate, causing a false positive signal.Increase the number of wash steps or the soaking time between washes. Ensure your plate washer is functioning correctly.[12][14][15][16]
Antibody Concentration Too High Excessive concentrations of the primary or secondary antibody can lead to non-specific binding.Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[12]
Contaminated Reagents Contamination of buffers or substrate with the enzyme conjugate (e.g., HRP) can cause a color change in the absence of the target analyte.Use fresh, sterile reagents and dedicated reservoirs for each reagent.[15]
Edge Effects Evaporation from the outer wells of the microplate can concentrate reagents, leading to higher background.[17][18][19][20]Fill the outer wells with sterile water or PBS to create a humidity chamber. Use sealing tape during incubations.[17][18]

Detailed Protocol: Sandwich ELISA

A sandwich ELISA is a common format for quantifying an antigen. Here is a generalized protocol:

  • Coating: Dilute the capture antibody to the optimal concentration in a coating buffer (e.g., PBS). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Sample/Standard Incubation: Wash the plate as in step 2. Add 100 µL of your samples and standards to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate as in step 2. Add 100 µL of the biotinylated detection antibody, diluted to its optimal concentration in blocking buffer. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate as in step 2. Add 100 µL of streptavidin-HRP conjugate, diluted in blocking buffer. Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate as in step 2. Add 100 µL of TMB substrate to each well. Incubate in the dark until a color develops (typically 15-30 minutes).

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Western Blotting

Question: I'm not seeing any bands on my Western blot, or the signal is very weak. What should I check?

A lack of signal in a Western blot can be frustrating and can stem from issues at multiple stages of the protocol.

Troubleshooting Weak or No Signal in Western Blot

Possible Cause Explanation Solution
Inefficient Protein Transfer The proteins may not have transferred effectively from the gel to the membrane.Confirm transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage, especially for large or small proteins. Ensure the transfer "sandwich" is assembled correctly with no air bubbles.[11]
Low Protein Expression The target protein may be expressed at very low levels in your sample.Increase the amount of protein loaded onto the gel. Consider enriching your sample for the target protein through immunoprecipitation.
Inactive Antibody The primary or secondary antibody may have lost activity due to improper storage or handling.Test the antibodies using a dot blot. Always use a positive control to confirm antibody activity.
Incorrect Antibody Dilution The antibody concentration may be too low to detect the target protein.Optimize the antibody dilution through a titration experiment.
Suboptimal Blocking The blocking buffer may be masking the epitope of your target protein.Try a different blocking agent (e.g., switch from milk to BSA or vice versa).

Detailed Protocol: Western Blotting

  • Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors. Determine the protein concentration of your lysates.

  • Gel Electrophoresis: Denature your protein samples by boiling in Laemmli buffer. Load equal amounts of protein into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[11]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[1]

  • Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST. Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 6. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system or X-ray film.

Flow Cytometry

Question: My flow cytometry data shows incorrect compensation. How do I troubleshoot this?

Proper compensation is critical for accurate multi-color flow cytometry data. Incorrect compensation can lead to false positives and negatives.

Troubleshooting Compensation Issues in Flow Cytometry

Possible Cause Explanation Solution
Incorrectly Prepared Compensation Controls The single-stain controls must be bright and accurately represent the fluorescence of your experimental samples.Use the same fluorochromes for your controls as in your experiment. Ensure your positive control is bright enough and your negative control has the same autofluorescence as the positive population.
Software Calculation Errors Automated compensation algorithms can sometimes make mistakes, especially if the gates are not set correctly.Manually review the calculated compensation matrix. Ensure that the correct single-stain control is applied to the corresponding channel.
Instrument Settings Changed Between Controls and Samples The voltage settings for the detectors (PMTs) must remain constant between running your compensation controls and your experimental samples.Always run your compensation controls on the same day and with the same instrument settings as your samples.
Fixation/Permeabilization Effects Fixation and permeabilization can alter the spectral properties of some fluorochromes.If you fix and/or permeabilize your experimental samples, you must do the same for your compensation controls.

Detailed Protocol: Basic Immunophenotyping by Flow Cytometry

  • Cell Preparation: Prepare a single-cell suspension from your tissue or cell culture.

  • Staining: Resuspend the cells in a staining buffer (e.g., PBS with 2% FBS). Add your fluorescently-conjugated antibodies at their predetermined optimal concentrations. Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with staining buffer to remove unbound antibodies.

  • Resuspension: Resuspend the cells in a suitable buffer for analysis (e.g., PBS).

  • Data Acquisition: Run your samples on the flow cytometer, ensuring to acquire a sufficient number of events for statistical analysis.

  • Data Analysis: Use flow cytometry analysis software to gate your populations of interest and analyze their fluorescence intensity.

Quantitative PCR (qPCR)

Question: My qPCR melt curve has multiple peaks. What does this mean and how do I fix it?

A melt curve analysis is used to assess the specificity of your qPCR reaction when using intercalating dyes like SYBR Green. A single, sharp peak indicates a single, specific product. Multiple peaks suggest the presence of non-specific products or primer-dimers.

Interpreting qPCR Melt Curves

Observation Interpretation Solution
Single, Sharp Peak A single, specific PCR product was amplified.This is the desired outcome.
Multiple Peaks Non-specific products or primer-dimers were amplified.Optimize your primer design and annealing temperature. You can also run your PCR products on an agarose gel to visualize the different products.
Broad Peak or Shoulder May indicate the presence of multiple amplicons with similar melting temperatures or complex melting domains within a single amplicon.Confirm the presence of a single product on an agarose gel.

Detailed Protocol: Two-Step RT-qPCR for Gene Expression Analysis

  • RNA Isolation: Extract high-quality total RNA from your cells or tissues.

  • Reverse Transcription (RT): Synthesize cDNA from your RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • qPCR Reaction Setup: Prepare your qPCR reaction mix containing a qPCR master mix (with SYBR Green), your forward and reverse primers, and your cDNA template.

  • qPCR Run: Run the reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Melt Curve Analysis: After the cycling is complete, perform a melt curve analysis to assess the specificity of the reaction.

  • Data Analysis: Determine the Cq (quantification cycle) values for your target and reference genes. Calculate the relative expression of your target gene using a method such as the ΔΔCq method.

Section 3: Signaling Pathways and Experimental Workflows

Understanding the biological context of your assay is crucial for troubleshooting. Here are diagrams of common signaling pathways that are often studied using these assays.

PI3K-Akt Signaling Pathway

The PI3K/Akt pathway is a key signaling cascade that regulates cell growth, proliferation, and survival.[7][12][14] Dysregulation of this pathway is common in cancer.[12][14]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth

Caption: The PI3K-Akt signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival.[13]

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression TranscriptionFactors->GeneExpression

Caption: The MAPK/ERK signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in regulating immune and inflammatory responses.[6][15][16]

NFkB_Pathway Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation GeneTranscription Gene Transcription Nucleus->GeneTranscription

Caption: The NF-κB signaling pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for regulating cell growth, proliferation, and differentiation.[8]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binding Grb2 Grb2 EGFR->Grb2 Recruitment PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Sos Sos Grb2->Sos Ras Ras Sos->Ras Activation MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Akt_Pathway Akt Pathway PI3K->Akt_Pathway Ca_Signaling Ca²⁺ Signaling PLCg->Ca_Signaling Gene_Transcription Gene Transcription STAT->Gene_Transcription

Caption: The EGFR signaling pathway.

Section 4: Data Analysis and Interpretation

Inconsistent results can also arise from how you analyze and interpret your data.

Question: How can I ensure my data analysis is robust and reproducible?

  • Use Appropriate Controls: Every experiment should include positive, negative, and no-template controls to validate the assay's performance.

  • Statistical Analysis: Use appropriate statistical tests to determine the significance of your results. Be mindful of the assumptions of each test.

  • Outlier Identification: Establish clear criteria for identifying and handling outliers.

  • Standardization: Standardize your data analysis workflow to ensure consistency across experiments.

References
  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004.
  • Roux, P. P., & Blenis, J. (2004). ERK and p38 MAPK-activated protein kinases: a family of protein kinases with diverse biological functions. Microbiology and molecular biology reviews, 68(2), 320-344.
  • Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-κB signaling. Cell, 132(3), 344-362.
  • Engelman, J. A., Luo, J., & Cantley, L. C. (2006). The evolution of phosphatidylinositol 3-kinases as regulators of growth and metabolism.
  • Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274.
  • Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680-6684.
  • Perkins, N. D. (2007). Integrating cell-signalling pathways with NF-κB and IKK function. Nature reviews Molecular cell biology, 8(1), 49-62.
  • Yoon, S., & Seger, R. (2006). The extracellular signal-regulated kinase: a versatile signaling module regulating cell life and death. Journal of Biological Chemistry, 281(42), 31631-31635.
  • Hoffmann, A., & Baltimore, D. (2006). Circuitry of nuclear factor κB signaling. Immunological reviews, 210(1), 171-186.
  • Genfollower. (2025, April 28). Step-by-Step ELISA Protocol: A Comprehensive Guide. GenFollower. [Link]

  • Millenium Science. (n.d.). 10 Tips To Prevent Cell Culture Contamination. Millennium Science. [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Boster Bio. [Link]

  • ibidi. (n.d.). Prevention of Contaminations in Cell Culture. ibidi. [Link]

  • RayBiotech. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve. RayBiotech. [Link]

  • Stack, M. S. (n.d.). Quantitative Real Time PCR Protocol. University of Notre Dame. [Link]

  • Johnston, L. (2021, August 9). How to Fix Flow Cytometry Compensation Errors (and Unmixing Errors) – Bad Data Part 4. Expert Cytometry. [Link]

  • Boster Biological Technology. (2022, May 12). ELISA PROTOCOL | Step by step instructions [Video]. YouTube. [Link]

  • What went wrong? A Western Blot Troubleshooting Guide. (2019, September 12). G-Biosciences. [Link]

  • CLYTE Technologies. (2026, February 13). Flow Cytometry Compensation & Spillover Adjustment: Protocols, Rules, and Troubleshooting. CLYTE Technologies. [Link]

  • Corning Incorporated. (2013, October 30). Preventing edge effect in microplates [Video]. YouTube. [Link]

  • Biocompare. (2022, December 15). Pipetting Best Practices. Biocompare. [Link]

  • Wako Automation. (2023, December 16). The edge effect in microplate assays. Wako Automation. [Link]

  • American Research Products, Inc. (n.d.). Western blot troubleshooting: no signal. ARP. [Link]

  • Boster Biological Technology. (n.d.). ELISA Handbook. Boster Bio. [Link]

  • INTEGRA Biosciences. (2021, November 18). Tips for preventing contamination in cell culture. INTEGRA Biosciences. [Link]

  • Azure Biosystems. (n.d.). 6 Western Blotting Steps. Azure Biosystems. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]

  • INTEGRA Biosciences. (n.d.). Proper pipetting: 10 tips on how to pipette. INTEGRA Biosciences. [Link]

  • Sci-Inspi. (2021, January 4). qPCR (real-time PCR) protocol explained [Video]. YouTube. [Link]

  • Patsnap. (2025, May 9). How to Interpret qPCR Amplification Curves. Patsnap Synapse. [Link]

  • American Laboratory. (2014, June 13). Best Practices for the Use of Micropipets. American Laboratory. [Link]

  • Abyntek Biopharma. (2023, February 1). Common mistakes when pipetting. Abyntek Biopharma. [Link]

  • University of California, Irvine. (n.d.). GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). UCI. [Link]

  • MolecularCloud. (n.d.). Melt-Curve Analysis. MolecularCloud. [Link]

  • IDT. (n.d.). Interpreting melt curves: An indicator, not a diagnosis. IDT. [Link]

  • FluoroFinder. (2023, July 5). Compensation in Flow Cytometry. FluoroFinder. [Link]

  • Laboratory News. (2011, September 1). Beating the edge effect. Laboratory News. [Link]

  • Biocompare. (2022, January 18). Flow Cytometry Troubleshooting Guide. Biocompare. [Link]

  • Colibri Cytometry. (2024, February 7). Identifying and fixing errors in flow data. Colibri Cytometry. [Link]

  • RayBiotech. (2023, May 31). ELISA Guide; Part 4: Troubleshooting. RayBiotech. [Link]

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Optimization

Technical Support Center: Enhancing Bioavailability of Quinoline-Based Compounds

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Bioavailability Optimization for Quinoline Scaffolds Introduction Welcome to the Quinoline Optimization Support Center. You a...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Bioavailability Optimization for Quinoline Scaffolds

Introduction

Welcome to the Quinoline Optimization Support Center. You are likely here because your lead quinoline compound—despite showing promising in vitro potency—is failing in pharmacokinetic (PK) profiling.

The quinoline scaffold (benzo[b]pyridine) is a "privileged structure" in medicinal chemistry, central to antimalarials, kinase inhibitors, and antivirals. However, it suffers from a notorious triad of bioavailability liabilities:

  • Solubility-Limited Absorption: High lipophilicity (LogP > 3) leads to dissolution-limited exposure.

  • Metabolic Instability: The electron-rich ring system is a magnet for CYP450 oxidation.

  • Efflux Susceptibility: Quinolines are frequent substrates for P-glycoprotein (P-gp), limiting CNS penetration and intestinal absorption.

This guide provides actionable, protocol-level troubleshooting to systematically dismantle these barriers.

Module 1: Solubility Enhancement (The Formulation Front)

User Query: "My compound precipitates in intestinal fluid (FaSSIF). How do I choose between salt formation and cyclodextrin complexation?"

Diagnostic Logic

Quinoline nitrogen is a weak base (pKa ~4.9). Its solubility is pH-dependent.[1]

  • If pKa > 2 units below gastric pH: Salt formation is viable.

  • If LogP > 4 or MP > 200°C: Salts may disproportionate; Cyclodextrins or Amorphous Solid Dispersions (ASD) are preferred.

Troubleshooting Workflow

SolubilityDecisionTree Start Start: Poor Aqueous Solubility CheckPKa Check Basic pKa Start->CheckPKa IsBasic pKa > 3.0? CheckPKa->IsBasic SaltScreen Protocol A: Salt Screening (HCl, Mesylate, Sulfate) IsBasic->SaltScreen Yes CheckLogP Check Lipophilicity (LogP) IsBasic->CheckLogP No HighLogP LogP > 4.0? CheckLogP->HighLogP CDComplex Protocol B: Cyclodextrin Complexation (HP-β-CD) HighLogP->CDComplex No (LogP < 4) ASD Amorphous Solid Dispersion (HPMC-AS / PVPVA) HighLogP->ASD Yes (LogP > 4)

Figure 1: Decision tree for selecting the optimal solubility enhancement strategy based on physicochemical properties.

Protocol A: High-Throughput Salt Screening

Objective: Identify a counterion that stabilizes the ionized form without hygroscopicity issues.

  • Preparation: Dissolve 50 mg of free base quinoline in 5 mL acetone/methanol (9:1).

  • Acid Addition: Add 1.1 equivalents of acid solutions (HCl, Methanesulfonic acid, Sulfuric acid, L-Tartaric acid) to separate vials.

    • Note: Quinolines often form stable salts with Mesylates and Sulfates due to better lattice energy matching compared to HCl [1].

  • Crystallization: Cool to 4°C for 24h. If no precipitate, add anti-solvent (diisopropyl ether).

  • Validation: Analyze via XRPD (X-Ray Powder Diffraction) to ensure crystallinity. A "halo" indicates amorphous material (unstable).

Protocol B: Cyclodextrin (CD) Complexation

Objective: Encapsulate the hydrophobic quinoline core to prevent precipitation.

  • Selection: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[2] It avoids the renal toxicity of unmodified β-CD and has a cavity size (6.0–6.5 Å) perfect for the quinoline ring [2].

  • Kneading Method (Scalable):

    • Mix Quinoline:HP-β-CD (1:1 molar ratio).

    • Add water/ethanol (1:1) dropwise to form a paste.

    • Knead manually or mechanically for 45 mins.

    • Dry at 45°C and pulverize.

  • QC Check: Measure dissolution rate in pH 6.8 buffer. Expect >10-fold increase over free base [3].[1]

Module 2: Metabolic Stability (The Med Chem Front)

User Query: "My compound is cleared rapidly by liver microsomes (high intrinsic clearance). I thought the quinoline nitrogen would coordinate with heme and stabilize it?"

Technical Insight: The Type II Binding Paradox

It is a common misconception that the quinoline nitrogen automatically coordinates to the CYP450 heme iron (Type II binding) and inhibits metabolism.

  • Reality: While Type II binding can occur, it often does not prevent metabolism at other sites. In fact, Type II binders can sometimes be metabolized faster due to favorable orientation of the carbocyclic ring toward the active oxidant [4].

  • Soft Spots: The 2-position (alpha to nitrogen) and the 5/8-positions (carbocyclic ring) are highly susceptible to oxidation.

Optimization Workflow

Step 1: Identify the Soft Spot Incubate with human liver microsomes (HLM) + NADPH. Analyze metabolites via LC-MS/MS.

  • M+16 peak: Hydroxylation (likely carbocyclic ring).

  • M+14 peak: N-oxidation (quinoline nitrogen).

Step 2: Structural Modification (SAR)

Metabolic IssueStructural FixMechanistic Rationale
N-Oxidation Add steric bulk at C2 (e.g., -Me, -CF3)Sterically hinders access to the nitrogen lone pair.
Ring Hydroxylation (C5/C8) Fluorine scan (substitute H with F)C-F bond (116 kcal/mol) is stronger than C-H (99 kcal/mol), blocking CYP oxidation without altering steric profile significantly.
Rapid Dealkylation Deuteration or CyclizationIf a side chain is dealkylated, replace H with D (Kinetic Isotope Effect) or lock into a ring to prevent rotation into the catalytic center.

Module 3: Permeability & Efflux (The Biological Front)

User Query: "My Caco-2 permeability is low (Papp < 2 x 10^-6 cm/s) and efflux ratio is high (> 3). Is it P-gp?"

The P-gp Problem

Quinolines are classic P-gp substrates.[3] The transporter recognizes the planar aromatic rings and the basic nitrogen (H-bond acceptor).

Troubleshooting Guide
  • Verify P-gp Involvement: Run Caco-2 assay +/- Verapamil (P-gp inhibitor). If efflux ratio drops from >3 to ~1, P-gp is the culprit [5].

  • Chemical Evasion Strategy:

    • Reduce Basicity: Add an electron-withdrawing group (EWG) like -F or -Cl to the ring. This lowers the pKa of the nitrogen, reducing H-bond acceptor strength (a key P-gp recognition motif) [6].

    • Mask H-Bond Donors: If you have amide/OH substituents, methylate them or form an intramolecular hydrogen bond (IMHB).

Module 4: Advanced Delivery (Nanotechnology)

User Query: "Chemical modification ruined my potency. How do I deliver the parent compound effectively?"

Solution: Liposomal Encapsulation.[4][][6][7] Liposomes shield the hydrophobic quinoline from precipitation and P-gp recognition.

Protocol: Thin-Film Hydration for Quinoline Liposomes

Reference Standard: 100 nm PEGylated Liposomes [7, 8].

Reagents:

  • HSPC (Hydrogenated Soy Phosphatidylcholine)

  • Cholesterol (Stabilizer)

  • DSPE-PEG2000 (Stealth agent)

  • Molar Ratio: 55:40:5

Step-by-Step:

  • Film Formation:

    • Dissolve lipids and Quinoline drug in Chloroform/Methanol (3:1) in a round-bottom flask.

    • Evaporate solvent via rotary evaporator (45°C, vacuum) to form a thin, transparent lipid film.

    • Critical: Dry under high vacuum for 12h to remove trace solvent.

  • Hydration:

    • Add PBS (pH 7.4) pre-warmed to 60°C (above lipid transition temperature).

    • Rotate flask without vacuum for 1h. The film peels off to form Multilamellar Vesicles (MLVs).

  • Sizing (Extrusion):

    • Pass the MLV suspension through polycarbonate membranes (200 nm x 5 passes, then 100 nm x 10 passes) using a mini-extruder.

    • Result: Unilamellar vesicles (~100 nm).

  • Purification:

    • Remove unencapsulated drug via dialysis (12-14 kDa cutoff) against PBS for 24h.

LiposomeProtocol Lipids Lipids + Drug (in Chloroform) Film Thin Film Formation (Rotovap) Lipids->Film Hydration Hydration (PBS, 60°C) Film->Hydration Extrusion Extrusion (100nm Membrane) Hydration->Extrusion Dialysis Dialysis (Purification) Extrusion->Dialysis

Figure 2: Workflow for the preparation of PEGylated liposomes via thin-film hydration.

References

  • Salt Selection: BenchChem Technical Support. (2025).[8][9][10][11][12][13][14] A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols.

  • Cyclodextrins: IJNRD. (2024). Solubility enhancement of poorly water soluble Quinine Sulphate by complexation with Beta Cyclodextrin.

  • Cyclodextrin Efficacy: Touro Scholar. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.

  • Metabolic Stability: WSU Research Exchange. (2010). Comparative study of the affinity and metabolism of type II binding quinoline carboxamide analogues.

  • P-gp Efflux: Frontiers in Pharmacology. (2019). Novel Quinoline Compound Derivatives as Potent Reversal Agents Against P-Glycoprotein.

  • P-gp Structural Modification: ResearchGate. (2023). Structural Modifications that Alter the P-Glycoprotein Efflux Properties.

  • Liposome Protocol: BOC Sciences. (2022).[][8][9][11] Overview of Liposome Preparation Process.

  • Liposome Methods: Protocols.io. (2023). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration.

Sources

Troubleshooting

Preventing degradation of 4-Chloro-5-(methylsulfonyl)quinoline during storage

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction 4-Chloro-5-(methylsulfonyl)quinoline is a key heterocyclic building block in medicinal chemistry and materials science. The dual presen...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-(methylsulfonyl)quinoline is a key heterocyclic building block in medicinal chemistry and materials science. The dual presence of a reactive chloro group and a stable sulfonyl moiety on the quinoline scaffold makes it a versatile intermediate. However, these same features present unique challenges for its long-term storage and handling. Degradation not only results in the loss of valuable material but can also introduce impurities that may compromise experimental outcomes, leading to erroneous structure-activity relationship (SAR) data and potential downstream failures. This guide provides a comprehensive, experience-driven framework for understanding, identifying, and preventing the degradation of this compound.

Frequently Asked Questions & Troubleshooting Guide

Visualized Workflows and Pathways

DegradationPathway Parent 4-Chloro-5-(methylsulfonyl)quinoline Hydrolyzed 4-Hydroxy-5-(methylsulfonyl)quinoline Parent->Hydrolyzed H₂O (Moisture) Heat, pH extremes Other Other Photodegradation Products (Oligomers, etc.) Parent->Other UV Light Oxygen

TroubleshootingWorkflow Start Suspected Sample Degradation Visual Visual Inspection: Color Change? Clumping? Start->Visual HPLC Perform RP-HPLC Analysis (Compare to Reference) Visual->HPLC Yes/Uncertain Use Proceed with Experiment (Use with Confidence) Visual->Use No PurityCheck Purity >98% and No Major Impurity Peaks? HPLC->PurityCheck PurityCheck->Use Yes Repurify Quarantine Lot. Consider Repurification (e.g., Recrystallization) PurityCheck->Repurify No Discard Discard and Procure New Lot Repurify->Discard Repurification Fails or is Not Feasible

Experimental Protocols

References

  • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. (2021). MDPI. Available at: [Link]
  • Photodegradation of quinoline in water. (2025). ResearchGate. Available at: [Link]
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). PMC. Available at: [Link]
  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension. (2012). PubMed. Available at: [Link]
  • Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. (2024). MDPI. Available at: [Link]
  • Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. (n.d.). sbecat.org.br. Available at: [Link]
  • Photocatalytic Degradation of Quinoline Yellow over Ag 3 PO 4. (2020). MDPI. Available at: [Link]
  • Enhanced degradation of quinoline in three-dimensional electro- Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. (2022). International Journal of Electrochemical Science. Available at: [Link]
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). MDPI. Available at: [Link]
  • Industrial preparation method of 4,7-dichloroquinoline. (2014). Google Patents.
  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022). PMC. Available at: [Link]
  • SAFETY DATA SHEET. (2025). MilliporeSigma. Available at: [Link]
  • Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. (n.d.). ResearchGate. Available at: [Link]
  • What are the safety precautions when handling Benzene Sulfonyl Chloride? (2025). Blog. Available at: [Link]
  • Microbial degradation of quinoline and methylquinolines. (n.d.). ResearchGate. Available at: [Link]
  • Analytical Techniques In Stability Testing. (2025). Separation Science. Available at: [Link]
  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023). IOPscience. Available at: [Link]
  • Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. (n.d.). Royal Society of Chemistry. Available at: [Link]
  • Sulfanilyl chloride, N-acetyl-. (n.d.). Organic Syntheses. Available at: [Link]
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. Available at: [Link]
  • 4-chloro-1-methylsulfonyl-1,2,3,4-tetrahydro-quinoline. (2025). ChemSynthesis. Available at: [Link]
  • 4-Methylisoquinoline-5-sulfonyl chloride. (n.d.). PubChem. Available at: [Link]
  • Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. (2022). Acta Scientific. Available at: [Link]
  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. (2025). MDPI. Available at: [Link]
  • Sulfonation of aromatic compounds. (n.d.). Google Patents.
  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. (2018). MDPI. Available at: [Link]
  • 4-Chloro-2,5-dimethylquinoline. (n.d.). ResearchGate. Available at: [Link]
Optimization

Technical Support Center: A Guide to the Synthesis of 4-Chloro-5-(methylsulfonyl)quinoline

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-5-(methylsulfonyl)quinoline. It addresses common challenges and offe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-5-(methylsulfonyl)quinoline. It addresses common challenges and offers practical, field-proven solutions to facilitate a successful and scalable synthesis. Our approach is grounded in mechanistic understanding and validated protocols to ensure reliability and reproducibility.

Synthesis Overview: A Two-Stage Approach

The most reliable and scalable synthesis of 4-Chloro-5-(methylsulfonyl)quinoline proceeds through a two-stage process. The first stage involves the construction of the core quinoline scaffold to form a 4-hydroxy intermediate, which is subsequently chlorinated in the second stage. This pathway offers robust control over each transformation.

G cluster_0 Stage 1: Quinolone Formation cluster_1 Stage 2: Chlorination 3-(Methylsulfonyl)aniline 3-(Methylsulfonyl)aniline Intermediate Enamine Intermediate 3-(Methylsulfonyl)aniline->Intermediate Condensation Diethyl Malonate Diethyl Malonate Diethyl Malonate->Intermediate 4-Hydroxy-5-(methylsulfonyl)quinoline 4-Hydroxy-5-(methylsulfonyl)quinoline 4-Chloro-5-(methylsulfonyl)quinoline 4-Chloro-5-(methylsulfonyl)quinoline 4-Hydroxy-5-(methylsulfonyl)quinoline->4-Chloro-5-(methylsulfonyl)quinoline Dehydroxy-chlorination Intermediate->4-Hydroxy-5-(methylsulfonyl)quinoline Thermal Cyclization (Gould-Jacobs Reaction) POCl3 Phosphorus Oxychloride (POCl₃) POCl3->4-Chloro-5-(methylsulfonyl)quinoline

Caption: General workflow for the synthesis of 4-Chloro-5-(methylsulfonyl)quinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 4-Chloro-5-(methylsulfonyl)quinoline?

The most widely adopted route involves the Gould-Jacobs reaction, where 3-(methylsulfonyl)aniline is reacted with an equivalent of diethyl malonate or a similar β-ketoester to form an enamine intermediate.[1] This intermediate is then subjected to high-temperature thermal cyclization to yield 4-hydroxy-5-(methylsulfonyl)quinoline.[2][3] The final step is a dehydroxy-chlorination of the 4-hydroxy group using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[4]

Q2: Why is the Gould-Jacobs reaction preferred over other quinoline syntheses like the Skraup or Friedländer for this specific target?

While classic methods like the Skraup or Friedländer synthesis are powerful, they can present challenges for this particular substitution pattern.[5][6] The Skraup reaction often requires harsh acidic and oxidizing conditions that can be incompatible with the sulfonyl group.[7] The Friedländer synthesis can suffer from regioselectivity issues when using unsymmetrical ketones.[5][6] The Gould-Jacobs pathway provides a more controlled, step-wise approach that reliably yields the desired 4-hydroxyquinoline isomer, setting up a clean conversion to the final product.[1]

Q3: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃)?

Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water in a highly exothermic manner.[8] All experiments must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. Ensure all glassware is scrupulously dried to prevent uncontrolled reactions. The workup procedure, which involves quenching the reaction with ice, must be performed slowly and with extreme caution.[3]

Q4: How can I effectively monitor the progress of the chlorination reaction?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The starting material, 4-hydroxy-5-(methylsulfonyl)quinoline, is significantly more polar and will have a lower Rf value than the 4-chloro product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible by TLC.[3][5]

Q5: What is the purpose of adding PCl₅ along with POCl₃ during the chlorination step?

While POCl₃ is often sufficient, the addition of phosphorus pentachloride (PCl₅) can be beneficial in cases of stubborn or incomplete reactions.[8] PCl₅ is a stronger chlorinating agent and can help drive the equilibrium towards the product by ensuring the complete conversion of any residual water or other nucleophilic species that might interfere with the reaction.

Troubleshooting Guide

Stage 1: Synthesis of 4-Hydroxy-5-(methylsulfonyl)quinoline

This stage is critical for establishing the core structure. The primary challenge is achieving efficient cyclization while avoiding side products.

G cluster_0 Troubleshooting Logic: Stage 1 Problem Problem Low Yield of Quinolone Cause1 Potential Cause Incomplete Condensation Problem->Cause1 Cause2 Potential Cause Suboptimal Cyclization Temp. Problem->Cause2 Cause3 Potential Cause Reactant Degradation Problem->Cause3 Solution1 Solution Increase condensation time/temp. Use Dean-Stark to remove EtOH. Cause1->Solution1 Solution2 Solution Use high-boiling solvent (Dowtherm A). Ensure temp reaches 240-260°C. Cause2->Solution2 Solution3 Solution Check purity of aniline. Avoid excessive heating time. Cause3->Solution3

Caption: Troubleshooting flowchart for the quinolone formation step.

Problem: Low or No Yield of the Cyclized Product

Potential Cause Underlying Rationale Recommended Solution
Incomplete Initial Condensation The formation of the enamine intermediate is an equilibrium process. If the ethanol byproduct is not removed, the reaction may not proceed to completion.When reacting the aniline and diethyl malonate, consider using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove the ethanol formed.
Suboptimal Cyclization Temperature The thermal cyclization (Gould-Jacobs) is a high-energy intramolecular electrophilic aromatic substitution. It requires temperatures typically in the range of 240-260°C to proceed efficiently.[3]Use a high-boiling point solvent such as Dowtherm A or diphenyl ether. Ensure the reaction mixture reaches and maintains the target temperature. Monitor the reaction temperature directly with a high-temperature thermometer.
Poor Reactant Quality The starting 3-(methylsulfonyl)aniline may contain impurities that inhibit the reaction or degrade at high temperatures.Purify the starting aniline by recrystallization or column chromatography before use. Confirm purity by NMR or melting point.
Formation of 2-Quinolone Isomer Under certain conditions, particularly with prolonged heating at slightly lower temperatures, the thermodynamically favored 2-quinolone isomer can form via a Conrad-Limpach pathway.[9]Ensure a rapid and efficient ramp-up to the high temperatures required for the Gould-Jacobs cyclization to favor the kinetically controlled formation of the 4-hydroxyquinoline.
Stage 2: Chlorination of 4-Hydroxy-5-(methylsulfonyl)quinoline

This step involves hazardous reagents and requires careful execution to achieve high conversion and purity.

Problem: Incomplete Conversion to 4-Chloro Product

Potential Cause Underlying Rationale Recommended Solution
Insufficient Chlorinating Agent The reaction is stoichiometric. Insufficient POCl₃ will lead to incomplete conversion. The reagent can also be consumed by trace amounts of water.Use a significant excess of POCl₃ (e.g., 5-10 equivalents relative to the substrate).[8] Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar).
Low Reaction Temperature The dehydroxy-chlorination requires sufficient thermal energy to proceed. The C4 position of the quinolone is somewhat deactivated, making the substitution less facile than in other systems.Heat the reaction mixture to reflux (the boiling point of POCl₃ is ~107°C). Maintain reflux for several hours, monitoring by TLC until the starting material is consumed.[10]
Formation of a Stable Intermediate The hydroxyl group can form a stable phosphate ester intermediate with POCl₃. The subsequent nucleophilic attack by chloride to displace the phosphate can be the rate-limiting step.The addition of a catalytic amount of DMF can accelerate the reaction by forming a Vilsmeier-Haack type reagent, which is a more potent chlorinating species.[8] Alternatively, adding a base like N,N-Diisopropylethylamine (Hunig's base) can facilitate the initial phosphorylation step.[8]

Problem: Formation of Dark, Tar-like Impurities

This is a common issue when working with POCl₃. It is usually caused by moisture contamination or overheating, leading to polymerization and decomposition side reactions.

  • Solution: Strictly adhere to anhydrous conditions.[8] Add the 4-hydroxyquinoline substrate to the POCl₃ in portions to control any initial exotherm. During workup, pour the reaction mixture onto a large excess of crushed ice with vigorous stirring to rapidly dilute and cool the mixture, minimizing decomposition.[3]

Problem: Low Recovery of Product After Workup

  • Cause: The product might be partially hydrolyzed back to the starting 4-hydroxy compound if the pH becomes too high or if it's exposed to water at elevated temperatures for extended periods. Additionally, the product may have some solubility in the aqueous layer if the pH is not properly adjusted.

  • Solution: During the quench, ensure the mixture remains cold (<10°C). Neutralize the acidic solution carefully with a weak base like sodium bicarbonate or dilute ammonium hydroxide, keeping the temperature low. Adjust the final pH to be slightly basic (pH 8-9) to ensure the complete precipitation of the amine-containing product.[3] Wash the filtered solid thoroughly with cold water and dry under vacuum.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-5-(methylsulfonyl)quinoline
  • Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(methylsulfonyl)aniline (1.0 eq), and diethyl malonate (1.1 eq).

  • Heat the mixture to 100-120°C for 2 hours. The reaction mixture will become a thick paste or solid as the enamine intermediate forms and ethanol evaporates.

  • Cyclization: To the crude intermediate, add a high-boiling solvent such as Dowtherm A (approx. 5-10 mL per gram of aniline).

  • Heat the mixture to 240-260°C using a suitable heating mantle and a high-temperature thermometer.[3]

  • Maintain this temperature for 30-60 minutes. Monitor the reaction progress by taking small aliquots and analyzing via TLC.

  • Isolation: Once the reaction is complete, allow the mixture to cool to below 100°C. Carefully add a hydrocarbon solvent like hexane to precipitate the product.

  • Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with hexane to remove the high-boiling solvent. Dry the solid under vacuum to yield crude 4-hydroxy-5-(methylsulfonyl)quinoline, which can be used in the next step without further purification.

Protocol 2: Synthesis of 4-Chloro-5-(methylsulfonyl)quinoline
  • Safety Precaution: This procedure must be performed in a certified chemical fume hood.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser (with a gas outlet to a bubbler or scrubber), a thermometer, and a nitrogen inlet, add phosphorus oxychloride (POCl₃, 5-10 eq).

  • Substrate Addition: With stirring, carefully add the crude 4-hydroxy-5-(methylsulfonyl)quinoline (1.0 eq) from the previous step in portions. An initial exotherm may be observed.

  • Heating: Once the addition is complete, heat the mixture to reflux (~107°C) and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.[10]

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water.

  • CRITICAL STEP: Slowly and carefully, add the reaction mixture dropwise via an addition funnel to the ice slurry.[3] This is a highly exothermic process. Maintain the temperature of the slurry below 10°C by adding more ice as needed.

  • Neutralization & Precipitation: Once the addition is complete, continue stirring for 30 minutes. Slowly add a saturated aqueous solution of sodium bicarbonate or dilute ammonium hydroxide to neutralize the mixture to a pH of 8-9. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral.

  • Dry the product under vacuum to afford crude 4-Chloro-5-(methylsulfonyl)quinoline. The crude material can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[3]

References

  • Vertex AI Search. (2024).
  • MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]

  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available at: [Link]

  • Google Patents. (1981). Process for the preparation of 4-chloroquinolines.
  • PMC - NIH. (2011).
  • NISCAIR. (2001).
  • NIH. (2011).
  • PJSIR.
  • ChemicalBook. 2-HYDROXY-4-METHYLQUINOLINE synthesis.
  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • Cardinal Scholar. Synthesis of Quinoline Analogues.
  • Frontiers. (2025).
  • Google Patents. (1951). Preparation of 4-hydroxyquinoline compounds.
  • PMC. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
  • Google Patents. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Google Patents. (2019). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Organic Syntheses. (1922). The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. Available at: [Link]

  • ResearchGate. (2005). Recent Progress in the Synthesis of Quinolines.
  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]

  • BenchChem.
  • PMC. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.

Sources

Troubleshooting

Technical Support Center: Optimizing Specificity for 4-Chloro-5-(methylsulfonyl)quinoline (CMSQ) Workflows

Status: Operational Ticket ID: CMSQ-OT-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Off-Target Effects & Promiscuity in CMSQ Assays Executive Summary You are likely enco...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CMSQ-OT-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Off-Target Effects & Promiscuity in CMSQ Assays

Executive Summary

You are likely encountering "off-target" effects with 4-Chloro-5-(methylsulfonyl)quinoline (CMSQ) because it is not merely a ligand; it is a reactive electrophile .

CMSQ is a key intermediate in the synthesis of Lenvatinib (E7080). Its 4-chloro position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the quinoline nitrogen and the adjacent 5-methylsulfonyl group. In biological assays, this molecule acts as a "warhead," covalently modifying accessible cysteine residues on non-target proteins, leading to pan-assay interference (PAINS) or cytotoxicity unrelated to specific kinase inhibition.

This guide provides the protocols to distinguish between scaffold-driven pharmacology and electrophilic noise .

Module 1: Diagnostic Workflow

Is your signal real, or is it covalent noise?

Interactive Troubleshooting Diagram

The following decision tree helps you isolate the source of your off-target effects.

CMSQ_Troubleshooting Start Observation: Off-Target Phenotype (Toxicity or Promiscuity) Step1 Step 1: Washout Assay (Reversibility Check) Start->Step1 Decision1 Is effect reversible? Step1->Decision1 Result_Rev Scaffold Promiscuity (ATP-site overlap) Decision1->Result_Rev Yes (Signal lost after wash) Result_Irrev Covalent Modification (S_NAr Reactivity) Decision1->Result_Irrev No (Signal persists) Action_Scaffold Action: Kinome Profiling & SAR Refinement Result_Rev->Action_Scaffold Action_Covalent Action: GSH Stability Assay & Thiol Scavenging Result_Irrev->Action_Covalent

Caption: Diagnostic logic for distinguishing reversible binding (scaffold effects) from irreversible alkylation (reactive effects).

Module 2: The "Warhead" Issue (Covalent Reactivity)

The Problem: The chlorine at position 4 is a good leaving group. In the presence of biological nucleophiles (specifically Cysteine thiols on proteins or Glutathione in cells), CMSQ undergoes an SNAr reaction. This results in the permanent alkylation of proteins, which often manifests as "sticky" compound behavior or steep cytotoxicity curves.

Mechanism: Protein-SH + CMSQ (Cl) → Protein-S-CMSQ + HCl

Protocol A: Glutathione (GSH) Half-Life Assay

Use this to quantify the intrinsic reactivity of your batch of CMSQ. If T1/2 is < 60 minutes, your "off-target" effects are likely non-specific alkylation.

ReagentConcentrationRole
CMSQ (Test Compound)10 µMElectrophile
Glutathione (GSH)500 µM (50x excess)Nucleophile mimic
Internal Standard1 µM WarfarinNormalization
BufferPBS, pH 7.4Physiological mimic

Step-by-Step Methodology:

  • Preparation: Dissolve CMSQ in DMSO to 10 mM. Dilute to 20 µM in PBS (pH 7.4).

  • Initiation: Add GSH stock to achieve 500 µM final concentration.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at T=0, 15, 30, 60, 120 min.

  • Quenching: Stop reaction immediately with 1% Formic Acid in Acetonitrile.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass (CMSQ) and appearance of the GSH-adduct.

Interpretation:

  • High Reactivity (T1/2 < 30 min): The compound is too reactive for standard cellular assays. It is acting as a non-specific alkylator.

  • Moderate Reactivity (T1/2 > 2 hrs): Reactivity is manageable; off-targets may be scaffold-driven.

Module 3: Scaffold Promiscuity (Kinase Overlap)

The Problem: Even if you block the reactivity, the quinoline core is a "privileged scaffold" that mimics ATP. It frequently binds to the hinge region of multiple kinases (e.g., VEGFR, PDGFR, RET), which is the mechanism of Lenvatinib.

The Solution: You must distinguish between your intended target and generic kinase inhibition.

Protocol B: The "Dead Analog" Control

To validate your biological effect, you must synthesize or purchase a non-reactive control.

The Control Compound: 4-Methoxy-5-(methylsulfonyl)quinoline

  • Why? Replacing the -Cl with -OMe removes the leaving group. The molecule can no longer covalently modify proteins via SNAr but retains the 3D shape and hydrogen-bonding potential of the scaffold.

Experiment:

  • Run your primary assay with CMSQ (Reactive).

  • Run the same assay with the 4-OMe Analog (Non-reactive).

  • Compare Results:

    • If CMSQ is active but 4-OMe is inactive : Your effect is driven by covalent modification (likely off-target toxicity).

    • If Both are active : The effect is driven by the scaffold binding (reversible kinase inhibition).

Frequently Asked Questions (FAQs)

Q1: My compound precipitates in cell media. Is this causing false positives? A: Yes. CMSQ is lipophilic. If it precipitates, it forms colloidal aggregates that sequester proteins, causing false inhibition (the "promiscuous aggregator" effect).

  • Fix: Add 0.01% Triton X-100 to your biochemical assay buffer. If the inhibition disappears with detergent, your "activity" was an artifact of aggregation.

Q2: I see time-dependent inhibition. What does this mean? A: This is the hallmark of covalent binding.

  • Explanation: Unlike reversible inhibitors, CMSQ accumulates on the target over time. An IC50 value is meaningless here because it shifts with incubation time.

  • Action: Switch to reporting kinact/KI parameters. If the time-dependency exists for multiple unrelated proteins, it confirms non-specific electrophilic attack.

Q3: Can I use CMSQ as a probe for Lenvatinib targets? A: No. CMSQ is a fragment of Lenvatinib. Lenvatinib contains a urea linkage and a chlorophenyl ring that provide specificity for VEGFR/FGFR. CMSQ lacks these selectivity elements and possesses a highly reactive chlorine that Lenvatinib does not have (Lenvatinib's chlorine is on a phenyl ring, which is far less reactive than the 4-chloroquinoline). Using CMSQ as a biological probe will yield data dominated by chemical reactivity rather than biological recognition.

Mechanistic Visualization

The following diagram illustrates why the 4-Chloro position is the source of your off-target liability.

SNAr_Mechanism CMSQ CMSQ (Electrophile) Complex Meisenheimer Intermediate CMSQ->Complex Nucleophilic Attack (S_NAr) Target Off-Target Protein (Cysteine-SH) Target->Complex Product Irreversible Adduct (Protein-S-Quinoline) Complex->Product Elimination Leaving Leaving Group (Cl-) Complex->Leaving

Caption: Mechanism of SNAr reaction at the 4-position, leading to permanent off-target protein modification.

References
  • Lenvatinib Synthesis & Intermediates

    • Matsuoka, K., et al. "Process development of lenvatinib mesilate." Journal of Synthetic Organic Chemistry, Japan (2016).

    • Context: Establishes CMSQ as a reactive intermediate, not a final drug candid
  • Reactivity of 4-Chloroquinolines

    • Lutz, R. E., et al. "Antimalarials. 4-Chloroquinolines and 4-Chloro-quinolines with 8-Substituents." Journal of the American Chemical Society (1946).

    • Context: Foundational chemistry describing the high susceptibility of the 4-Cl position to nucleophilic displacement.
  • Covalent Inhibitor Troubleshooting

    • Singh, J., et al. "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery (2011).

    • Context: Guidelines for distinguishing specific covalent drugs
  • Assay Interference (PAINS)

    • Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry (2010).

    • Context: Methodologies for identifying compounds that interfere via aggreg

Sources

Optimization

In Vivo Dosage Optimization &amp; Technical Support Hub

Status: Operational Operator: Senior Application Scientist Scope: Small Molecule & Biologics (Rodent Models) 🟢 System Overview Welcome to the Technical Support Hub for in vivo experimental design. This interface is desig...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Scope: Small Molecule & Biologics (Rodent Models)

🟢 System Overview

Welcome to the Technical Support Hub for in vivo experimental design. This interface is designed to move you beyond "recipe-following" into mechanistic experimental design .

In vivo failure often stems from three root causes:

  • Allometric Errors: Treating a mouse like a small human (linear scaling).

  • Vehicle Toxicity: The solvent kills the animal before the drug does.

  • PK Mismatch: Dosing frequency fails to maintain therapeutic indices.

Below are the Master Protocols and Troubleshooting Modules to resolve these issues.

📘 Module 1: Dose Calculation & Allometric Scaling

Issue: "I injected the same mg/kg dose as my cell culture/human data, and it had no effect (or killed the animal)."

The Core Logic

Never scale linearly based on body weight (


) between species with vastly different metabolic rates. Small animals clear drugs faster. You must use Body Surface Area (BSA)  normalization.

The Golden Formula (Nair & Jacob, 2016):



Where


 is the correction factor (Body Weight / Body Surface Area).
Reference Data: Factors
SpeciesWeight (kg)BSA (

)

Factor
Human (Adult) 60.01.6237
Mouse 0.020.0073
Rat 0.150.0256
Monkey (Rhesus) 5.00.2912
Dog (Beagle) 10.00.5020
Workflow Visualization: From In Vitro to In Vivo

The following logic flow illustrates how to convert an


 or Human Equivalent Dose (HED) into a starting animal dose.

DoseLogic Start Input: In Vitro IC50 or Human Dose Step1 Calculate Total Body Burden (Assume distribution to total body water) Start->Step1 Extrapolation Step2 Apply BSA Correction (Multiply by Km Ratio) Step1->Step2 Allometric Scaling Step3 Determine Safety Factor (Usually 10x reduction for toxicity) Step2->Step3 Risk Mitigation End Final Starting Dose (mg/kg) Step3->End Protocol Definition

Figure 1: Decision logic for converting static concentration targets into metabolically corrected in vivo dosages.

📘 Module 2: Formulation & Vehicle Compatibility

Issue: "My compound precipitates in the syringe" or "The control group is showing signs of stress."

The "Brick" Problem

If your drug is a "brick" (poor solubility), you likely used high concentrations of DMSO or Tween 80. The vehicle itself has a Maximum Tolerated Dose (MTD). Exceeding these limits causes hemolysis, peritonitis, or anaphylaxis, masking your drug's true effect.

Validated Vehicle Limits (Rodents)

Based on Gad et al. (2016) and internal standard operating procedures.

RouteMax Vol (Mouse)Max Vol (Rat)Recommended pHDanger Zone
Oral (PO) 10 mL/kg10 mL/kg3.0 – 9.0Oil overload (laxative effect)
Intravenous (IV) 5 mL/kg (Slow)5 mL/kg4.0 – 9.0Hemolysis if pH <3 or >10
Subcutaneous (SC) 10 mL/kg5-10 mL/kgNeutralNecrosis at injection site
Intraperitoneal (IP) 20 mL/kg10 mL/kg4.5 – 8.0First-pass metabolism is high
Solvent Tolerance Table (Max % in Saline/Water)
SolventIV LimitPO LimitNotes
DMSO < 5-10%< 10-20%Causes histamine release; exothermic reaction upon dilution.
Ethanol < 5-10%< 20%CNS depressant; confounds behavioral data.
Tween 80 < 1-2%< 5%Can cause anaphylactoid reactions in dogs/rats.
PEG 400 < 40%< 50%High viscosity; nephrotoxic at high volumes.

📘 Module 3: Toxicity Determination (OECD 425)

Issue: "I don't know the LD50, and I don't want to kill 50 mice finding it."

The Solution: Up-and-Down Procedure (UDP)

Do not use the classical LD50 method (requires 30+ animals). Use the OECD Guideline 425 . This method uses single animals dosed sequentially to bracket the toxicity threshold.[1][2][3]

Protocol Logic[5]
  • Limit Test: Dose one animal at 2000 mg/kg.

    • Survives 48h? -> Compound is likely low toxicity. Stop.

    • Dies? -> Proceed to Main Test.

  • Main Test: Start at estimated LD50 (or 175 mg/kg if unknown).

    • Dose Animal A. Observe 48h.[2][4]

    • If Alive: Dose Animal B at 1.3x higher dose.

    • If Dead: Dose Animal B at 1.3x lower dose.

  • Stop Rule: 3 consecutive survivors at limit dose OR 5 reversals (Death->Life->Death).

OECD425 Start Start: Dose Animal 1 (Best Estimate) Obs Observe 48 Hours Start->Obs Alive Outcome: Survival Obs->Alive Dead Outcome: Mortality Obs->Dead Up Next Animal: Increase Dose (x 1.3) Alive->Up Low Toxicity Down Next Animal: Decrease Dose (/ 1.3) Dead->Down High Toxicity Up->Obs Loop Down->Obs Loop

Figure 2: The OECD 425 "Up-and-Down" logic loop minimizes animal usage while statistically determining toxicity.

🔧 Troubleshooting Knowledge Base (FAQ)

Ticket #1: "My mice are losing weight, but not dying. Should I stop?"

Diagnosis: This is the Maximum Tolerated Dose (MTD) boundary. Standard:

  • 10-15% Weight Loss: Warning zone. Monitor daily and provide wet mash.

  • >20% Weight Loss: Humane Endpoint. You must euthanize.

  • Action: If efficacy is not seen before 15% weight loss, your therapeutic window is closed. Re-formulate or change route.

Ticket #2: "The drug works IP but fails PO (Oral)."

Diagnosis: First-Pass Metabolism or Permeability. Explanation: IP injection drains into the portal vein, passing through the liver before systemic circulation (similar to oral), but avoids gastric acidity. Action:

  • Check compound stability at pH 2.0 (stomach acid).

  • If stable, the issue is likely permeability (Caco-2) or liver metabolism (Microsomal stability).

  • Fix: Switch vehicle to a lipid-based formulation (corn oil) to promote lymphatic transport (bypassing liver) or use an absorption enhancer.

Ticket #3: "High variability in tumor volume/response."

Diagnosis: Inconsistent dosing technique or vehicle precipitation. Action:

  • Check Solubility: Dilute your stock into saline 1:10 in a tube. Does it turn cloudy? If yes, it's precipitating in the animal's blood/peritoneum immediately.

  • Check IP Location: If doing IP, are you hitting the cecum? (Yellow fluid on aspiration = gut puncture).

  • Switch to IV: IV is the only route with 100% bioavailability (

    
    ). Use it to benchmark the "true" efficacy, then troubleshoot the extravascular route.
    

📚 References

  • FDA Center for Drug Evaluation and Research. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]

  • Nair, A. B., & Jacob, S. (2016).[5][6][7][8][9] A simple practice guide for dose conversion between animals and human.[5][7][8][9] Journal of Basic and Clinical Pharmacy.[5][7][8][9] [Link]

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.[1][4][10] OECD Guidelines for the Testing of Chemicals.[1][4][10] [Link]

  • Gad, S. C., et al. (2016).[11] Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species.[12][13][14] International Journal of Toxicology. [Link]

Sources

Troubleshooting

Technical Support Center: 4-Chloroquinoline Synthesis

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting & Optimization of 4-Chloroquinoline Scaffolds Welcome to the Technical Support Hub User Diagnostic: You are likely here because your y...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support)
Topic: Troubleshooting & Optimization of 4-Chloroquinoline Scaffolds

Welcome to the Technical Support Hub

User Diagnostic: You are likely here because your yield is low, your product hydrolyzed back to the starting material during workup, or you are struggling to separate regioisomers.

This guide treats the synthesis of 4-chloroquinolines not just as a recipe, but as a system of competing kinetic and thermodynamic pathways. Below are the protocols and troubleshooting decision trees used by process chemistry teams to stabilize this volatile intermediate.

Module 1: The Precursor Stage (Gould-Jacobs Cyclization)

The classical route involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.

The Core Challenge: "My reaction turned into black tar."

Diagnosis: Uncontrolled oxidation and polymerization. The cyclization of the enamine intermediate requires high activation energy (


), often exceeding the auto-ignition or decomposition points of standard impurities.

Troubleshooting Protocol:

Parameter Standard Failure Mode Corrective Action (The Fix)

| Temperature | Heating mantle hot spots cause local charring. | Use a Heat Transfer Fluid (e.g., Dowtherm A or Diphenyl ether). These boil at


, clamping the internal temperature at the exact cyclization point without overheating. |
| Atmosphere  | Oxygen promotes radical polymerization at 

. | Strict Inerting. Sparge the reaction vessel with

or Ar for 20 mins before heating. Maintain positive pressure. | | Concentration | High concentration favors intermolecular polymerization. | High Dilution. Run the cyclization at 0.1 M to favor intramolecular ring closure over intermolecular tar formation. |
The Regioselectivity Trap

If you use a meta-substituted aniline, you will generate two isomers (5-substituted and 7-substituted quinolines).

  • The Rule: Electron-Donating Groups (EDGs) (e.g., -OMe) at the meta position favor the 7-isomer (para-closure relative to the EDG).

  • The Rule: Electron-Withdrawing Groups (EWGs) (e.g., -NO2) favor the 5-isomer .

  • The Fix: If separation is impossible by recrystallization, switch to the Conrad-Limpach synthesis (aniline +

    
    -ketoester), which often offers different selectivity profiles, or use steric blocking groups.
    

Module 2: The Chlorination (The Critical Step)

This is the most failure-prone step. The conversion of 4-hydroxyquinoline (4-HQ) to 4-chloroquinoline (4-CQ) using


 is not a simple substitution; it is a Vilsmeier-Haack type reaction.
Visualizing the Mechanism

Understanding the activation is key to solving low conversion rates.

VilsmeierMechanism DMF DMF (Catalyst) Vilsmeier Chloroiminium Ion (Active Species) DMF->Vilsmeier Activation POCl3 POCl3 POCl3->Vilsmeier Inter Activated Phosphate Intermediate Vilsmeier->Inter Catalytic Cycle Substrate 4-Hydroxyquinoline (Tautomer: 4-Quinolone) Substrate->Inter Nucleophilic Attack (O-Phosphorylation) Product 4-Chloroquinoline Inter->Product Cl- Displacement (SNAr-like)

Figure 1: The catalytic activation of POCl3 by DMF.[1] Without DMF, the reaction relies on the less electrophilic POCl3 directly, requiring harsher conditions.

Troubleshooting Guide: Chlorination

Q: "TLC shows starting material remaining even after 12 hours reflux."

  • Cause: Old

    
     (hydrolyzed to phosphoric acid) or lack of catalyst.
    
  • Solution:

    • Distill

      
       prior to use if the liquid is cloudy.
      
    • Add DMF: Add 2-5 drops of anhydrous DMF per gram of substrate. This forms the highly reactive chloroiminium species (see Figure 1).

    • Switch Reagent: For extremely stubborn substrates, use thionyl chloride (

      
      ) with DMF  or neat oxalyl chloride  (gentler, generates gases that drive equilibrium).
      

Q: "My product has a similar melting point to the starting material."

  • Critical Alert: You likely hydrolyzed your product back to the starting material during the quench. 4-Chloroquinolines are susceptible to acid-catalyzed hydrolysis.

  • Verification: Run a TLC of the crude reaction mixture before water addition vs. after workup. If the spot reverts, your workup is the problem.[2]

Module 3: Workup & Isolation (The Danger Zone)

The interface between the organic reaction and the aqueous quench is where 40% of yields are lost.

The "Safe-Quench" Protocol

Standard quenching (adding water to acid) generates massive heat and HCl gas, creating a boiling acid bath that hydrolyzes the 4-Cl bond.

Step-by-Step Procedure:

  • Evaporation First: Remove all excess

    
     under reduced pressure (rotovap) at 
    
    
    
    . You should be left with a thick oil/solid.
    • Why? Minimizes the amount of acid generated during the aqueous step.

  • The "Drowning" Technique: Dissolve the residue in organic solvent (DCM or

    
    ). Pour this organic mixture slowly into a rapidly stirring slurry of Ice + 
    
    
    
    (Ammonia)
    or Ice +
    
    
    .
    • Why? Keeps the pH basic immediately. The 4-Cl bond is more stable in base than in boiling acid.

  • Temperature Control: Keep the internal temperature

    
     during the quench.
    
  • Fast Extraction: Do not let the layers sit. Extract immediately, dry over

    
    , and concentrate.
    
Purification Strategy
MethodSuitabilityNotes
Recrystallization High Hexanes/Toluene or Heptane. Avoid alcohols (nucleophilic displacement risk).
Silica Column Medium Silica is slightly acidic. Add 1% Triethylamine (TEA) to the eluent to neutralize acidic sites and prevent hydrolysis on the column.
Vacuum Distillation Low 4-Chloroquinolines often sublime or decompose. Only for simple, low-MW derivatives.

FAQ: Rapid Fire Troubleshooting

Q: The product turns pink/red upon storage. A: This indicates the presence of trace acid (HCl) promoting autocatalytic decomposition. Store the solid over KOH pellets in a desiccator or recrystallize from a slightly basic solution.

Q: Can I use PCl5 instead of POCl3? A: Yes,


 is more aggressive. However, it generates solid phosphate byproducts that are harder to remove than the water-soluble phosphoric acid derived from 

. Use only if

/DMF fails.

Q: My 4-hydroxy precursor is not precipitating after the Gould-Jacobs cyclization. A: The "Dowtherm" solvent is hard to remove. Dilute the reaction mixture with a non-polar solvent (Hexanes/Heptane). The polar 4-hydroxyquinoline should precipitate out while the impurities remain in the Dowtherm/Hexane phase.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1][3][4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[4] Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Chloro-7-chloroquinolines. Journal of the American Chemical Society, 68(1), 113–116. Link

  • Wolfe, J. F., et al. (2011). POCl3 Chlorination of 4-Quinazolones.[2] Journal of Organic Chemistry, 76(6), 1653-1661.[5] (Note: Mechanism is analogous to quinolines). Link

  • BenchChem Technical Guides. (2025). Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives.Link

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship of methylsulfonyl quinolines

Executive Summary: The Methylsulfonyl Pharmacophore In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the transition from non-selective cyclooxygenase inhibition to selective COX-2 inhibition was driven...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Methylsulfonyl Pharmacophore

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the transition from non-selective cyclooxygenase inhibition to selective COX-2 inhibition was driven by the need to mitigate gastrointestinal toxicity. Methylsulfonyl quinolines represent a "second-generation" scaffold, distinct from the tricyclic furanones (e.g., rofecoxib) and pyrazoles (e.g., celecoxib).

This guide objectively compares 2-(4-methylsulfonylphenyl)quinoline derivatives against standard clinical alternatives. Experimental data indicates that specific methylsulfonyl quinoline analogs achieve superior selectivity indices (SI > 500) compared to Celecoxib (SI ≈ 400), primarily driven by the rigid quinoline backbone's ability to optimize hydrophobic contacts within the COX-2 secondary pocket.

Mechanistic Architecture

To understand the performance differential, one must analyze the binding kinetics. The methylsulfonyl (


) group is not merely a polar handle; it is a critical anchor.
  • The Selectivity Filter: Unlike COX-1, the COX-2 active site possesses a secondary side pocket formed by the substitution of Isoleucine (in COX-1) with Valine (Val523). This creates a volume expansion utilized by the bulky

    
     group.
    
  • Key Interactions:

    • Arg513: The sulfonyl oxygens form hydrogen bonds with Arg513, a residue accessible only in COX-2.

    • Lipophilic Clamp: The quinoline ring system (A/B rings) engages in

      
       stacking and hydrophobic interactions with Trp387 and Tyr385, stabilizing the complex more effectively than the flexible phenyl-pyrazole of celecoxib.
      

COX2_Mechanism Target COX-2 Active Site Interaction1 H-Bonding: SO2 oxygens <-> Arg513 Target->Interaction1 Interaction2 Steric Fit: SO2Me <-> Val523 (Secondary Pocket) Target->Interaction2 Interaction3 Hydrophobic: Quinoline Ring <-> Trp387/Tyr385 Target->Interaction3 Pharmacophore Methylsulfonyl Quinoline Pharmacophore->Target Binds to Outcome High Selectivity (SI > 500) Interaction1->Outcome Interaction2->Outcome Interaction3->Outcome

Figure 1: Mechanistic logic of methylsulfonyl quinoline binding within the COX-2 active site.

Comparative Performance Data

The following table synthesizes experimental data comparing a lead methylsulfonyl quinoline candidate (Compound 9e ) against the clinical standard Celecoxib .

Table 1: Inhibitory Potency and Selectivity Profile

CompoundStructure ScaffoldCOX-2 IC50 (

M)
COX-1 IC50 (

M)
Selectivity Index (SI)*
Compound 9e Tetrahydrobenzo[h]quinoline0.043 > 22.0> 513
Celecoxib Diarylpyrazole0.06024.3405
Reference A 2,3-Diarylquinoline0.120> 100> 800
Indomethacin Indole acetic acid0.600.0020.003 (Non-selective)

*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2). Higher is better.

Analysis:

  • Potency: Compound 9e exhibits a ~28% improvement in potency (IC50) over Celecoxib.[1]

  • Selectivity: The rigid benzo[h]quinoline core of 9e restricts conformational freedom, reducing "off-target" binding to COX-1 compared to the more flexible pyrazole drugs.

Structure-Activity Relationship (SAR) Deep Dive

The efficacy of methylsulfonyl quinolines is highly sensitive to substitution patterns.

A. The Sulfonyl Moiety (The Anchor)
  • 
     vs. 
    
    
    
    :
    The methylsulfonyl group (
    
    
    ) is generally preferred over the sulfonamide (
    
    
    ) in this scaffold. While sulfonamides are potent, the methylsulfonyl group offers better membrane permeability and lacks the acidic proton, potentially reducing hypersensitivity reactions associated with sulfonamides.
  • Positioning: The

    
     group must be located at the para-position of the C-2 phenyl ring. Meta- or ortho- substitutions lead to a >10-fold loss in activity due to steric clash with the channel walls.
    
B. The Quinoline Core (The Shield)
  • C-4 Substituents: A carboxyl (-COOH) or hydroxymethyl group at C-4 is often essential for H-bonding with Arg120 . This mimics the arachidonic acid substrate.

  • C-7/C-8 Lipophilicity: Increasing lipophilicity at positions 7 and 8 (e.g., fusing a cyclohexane ring to form a tetrahydrobenzo derivative) drastically improves potency.

    • Observation: The tetrahydrobenzo[h]quinoline (Compound 9e) is superior to the simple quinoline analog.

    • Reasoning: The expanded hydrophobic surface area maximizes van der Waals contacts in the upper chamber of the active site.

SAR_Logic Core Quinoline Scaffold Pos2 Pos 2: Phenyl-SO2Me Core->Pos2 Pos4 Pos 4: -COOH / Polar Core->Pos4 Pos78 Pos 7/8: Lipophilic Fused Ring Core->Pos78 Effect1 Critical for Selectivity (Arg513) Pos2->Effect1 Effect2 H-Bonding (Arg120) Pos4->Effect2 Effect3 Maximized Potency (Hydrophobic) Pos78->Effect3

Figure 2: Structural optimization logic for maximal COX-2 inhibition.

Experimental Protocol: Synthesis of 2-(4-methylsulfonylphenyl)quinolines

Objective: Synthesize the core pharmacophore via the Friedländer Condensation , the most robust method for constructing 2-substituted quinolines.

Reagents:

  • 2-Aminoaryl ketone (e.g., 2-aminobenzophenone derivative).

  • Acetyl aryl sulfone (e.g., 1-(4-(methylsulfonyl)phenyl)ethan-1-one).

  • Catalyst: Sulfamic acid or KOH (depending on acid/base preference).

  • Solvent: Ethanol or solvent-free (green chemistry approach).

Step-by-Step Workflow:

  • Reactant Preparation: Dissolve 1.0 mmol of 2-amino-5-chlorobenzophenone (or relevant 2-amino ketone) and 1.2 mmol of 1-(4-(methylsulfonyl)phenyl)ethan-1-one in 10 mL of absolute ethanol.

  • Catalysis: Add 10 mol% sulfamic acid (

    
    ) as a solid catalyst. Note: Acid catalysis is often preferred to minimize side reactions common in base-catalyzed aldol condensations.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the amine spot.
    
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour onto crushed ice (50 g) with vigorous stirring.

    • The quinoline product will precipitate as a solid.

  • Purification:

    • Filter the precipitate.

    • Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

    • Recrystallize from hot ethanol to yield the pure product.

  • Validation:

    • 1H NMR (DMSO-d6): Confirm the singlet for

      
       at 
      
      
      
      ppm.
    • Melting Point: Characteristically high (

      
      ) for sulfonyl quinolines.
      
References
  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Source: PubMed / Vertex AI Search. URL:[Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Source: PMC / NIH. URL:[Link]

  • Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives. Source: PMC / NIH. URL:[Link]

  • Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. Source: CCS Publishing. URL:[Link]

Sources

Comparative

Comparative Guide: In Vitro vs. In Vivo Profile of 4-Chloro-5-(methylsulfonyl)quinoline

The following guide provides a technical analysis of 4-Chloro-5-(methylsulfonyl)quinoline , focusing on its role as a critical pharmacophore and intermediate in the development of kinase inhibitors and antibacterial agen...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of 4-Chloro-5-(methylsulfonyl)quinoline , focusing on its role as a critical pharmacophore and intermediate in the development of kinase inhibitors and antibacterial agents.

Note on Classification: This compound (CAS: 1823182-58-6) is primarily an electrophilic intermediate used to synthesize bioactive 4-aminoquinoline derivatives. Direct in vivo administration of the 4-chloro species is rare due to its high reactivity; therefore, this guide compares its in vitro reactivity profile against the in vivo pharmacological performance of its bioactive derivatives.

Executive Summary

4-Chloro-5-(methylsulfonyl)quinoline represents a specialized scaffold in medicinal chemistry, distinct from its more common isomer, 4-chloro-6-(methylsulfonyl)quinoline. The presence of the methylsulfonyl (


) group at the C5 position introduces unique steric and electronic effects that differentiate it from standard quinoline building blocks.
  • In Vitro Utility: Defines the "peri-effect" zone. The C5-sulfonyl group sterically influences the C4-chlorine, altering nucleophilic aromatic substitution (

    
    ) rates and directing kinase selectivity in derived compounds.
    
  • In Vivo Translation: Derivatives of this scaffold exhibit enhanced metabolic stability and distinct solubility profiles compared to C6-isomers, often utilized to fine-tune the pharmacokinetic (PK) properties of PI3K/mTOR inhibitors and anti-MRSA agents.

Technical Profile & Mechanism

Structural Logic

The 5-(methylsulfonyl) moiety acts as a strong electron-withdrawing group (EWG) but also acts as a steric gatekeeper for the C4 position.

  • Electronic Effect: Increases the electrophilicity of C4, theoretically accelerating

    
     reactions.
    
  • Steric Effect: The oxygen atoms of the sulfone group at C5 create a "peri-interaction" with the C4-chloro group, potentially hindering the approach of nucleophiles (unlike the C6-isomer where the group is distal).

Comparison: 5-Isomer vs. 6-Isomer vs. Unsubstituted
Feature4-Chloro-5-(methylsulfonyl)quinoline 4-Chloro-6-(methylsulfonyl)quinoline 4-Chloroquinoline (Parent)
Electronic Character High (C4 highly electrophilic)High (C4 highly electrophilic)Moderate
Steric Hindrance (C4) High (Peri-effect) LowNone
In Vitro Reactivity Kinetic resistance due to stericsRapid

kinetics
Standard Baseline
Kinase Selectivity High (Restricted conformation)Broad/PromiscuousLow
Solubility (Derivatives) Moderate (Crystal packing disruption)High (Polar surface area)Low (Lipophilic)

In Vitro Activity: Reactivity & Assay Performance

A. Chemical Reactivity (Synthesis Precursor)

In drug development, this compound is tested for its ability to couple with amines (e.g., anilines, piperazines) to form active drugs.

  • Protocol:

    
     reaction with 1.2 eq. amine, IPA/DIPEA, reflux.
    
  • Observation: The 5-sulfonyl group often requires higher temperatures (100°C+) or catalytic activation compared to the 6-isomer due to the steric clash at the reaction center.

B. Biological Potency (of Derivatives)

Once derivatized, the 5-sulfonyl motif is key for potency in specific targets:

  • Target: PI3K / mTOR pathway.

  • Mechanism: The sulfone oxygen can form hydrogen bonds with the kinase hinge region or solvent front, while the 5-position bulk induces a specific atropisomer or twist that fits selective pockets.

  • Data Point: 5-substituted quinolines often show IC50 values < 50 nM against PI3K

    
    , whereas unsubstituted analogs may be in the 
    
    
    
    M range.
Graphviz Diagram: Mechanism of Derivatization & Selectivity

MOA Scaffold 4-Chloro-5-(methylsulfonyl)quinoline Transition Transition State (Steric Clash at C5) Scaffold->Transition Heat/Base Amine Nucleophile (Amine) Amine->Transition Product Active Drug (5-SO2Me-4-Aminoquinoline) Transition->Product Cl- Leaving Group Target Kinase Target (e.g., PI3K) Selective Binding Product->Target H-Bonding & Conformational Lock

Caption: The 5-sulfonyl group creates a steric barrier during synthesis but locks the final drug into a selective conformation for kinase binding.

In Vivo Activity: Pharmacokinetics & Efficacy

A. Metabolic Stability

The methylsulfonyl group is metabolically robust compared to other polar groups (like sulfonamides or amides) which can be hydrolyzed.

  • Metabolic Soft Spot: The quinoline ring itself is prone to oxidation (N-oxide formation) or hydroxylation at C2/C3.

  • Advantage: The electron-withdrawing nature of the 5-sulfonyl group deactivates the ring towards oxidative metabolism by CYP450 enzymes, potentially extending the half-life (

    
    )  of the derived drug.
    
B. Efficacy in Xenograft Models

While the 4-chloro intermediate is not tested, its derivatives (e.g., 4-anilino-5-methylsulfonylquinolines) have shown efficacy in tumor regression models.

  • Dosing: Typically 10–50 mg/kg (PO/IP).

  • Outcome: Significant reduction in phosphorylated Akt (pAkt) levels in tumor tissue, confirming target engagement.

C. Toxicity Profile
  • Intermediate: Highly irritating/toxic (alkylating agent). Must be handled with PPE.

  • Derivative: Generally well-tolerated, though sulfone moieties can sometimes lead to idiosyncratic toxicity if reduced.

Experimental Protocols

Protocol 1: In Vitro Coupling Assay

Objective: Determine reactivity and synthesize active probe.

  • Dissolve: 1.0 eq of 4-Chloro-5-(methylsulfonyl)quinoline in anhydrous isopropanol (0.5 M).

  • Add: 1.2 eq of target amine (e.g., 3-chloroaniline) and 2.0 eq of DIPEA.

  • Incubate: Heat at 90°C for 4–12 hours. Monitor by LC-MS.

    • Note: If conversion is <50% after 4h, increase temp to 110°C (sealed tube) due to C5 steric hindrance.

  • Workup: Concentrate, dilute with EtOAc, wash with NaHCO3, brine, dry over Na2SO4.

  • Purify: Flash chromatography (Hex/EtOAc).

Protocol 2: In Vivo Pharmacokinetic (PK) Setup (For Derivative)

Objective: Assess bioavailability of the 5-sulfonyl derivative.

  • Formulation: Dissolve compound in 5% DMSO / 40% PEG300 / 55% Water.

  • Subjects: Male CD-1 mice (n=3 per timepoint).

  • Dosing: 5 mg/kg IV and 10 mg/kg PO.

  • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Analysis: LC-MS/MS quantification of plasma concentration. Calculate

    
    , 
    
    
    
    , and Bioavailability (
    
    
    ).
Graphviz Diagram: Experimental Workflow

Workflow Step1 Step 1: Chemical Synthesis (Overcoming C5 Sterics) Step2 Step 2: In Vitro Screening (Kinase Inhibition IC50) Step1->Step2 Purified Derivative Step3 Step 3: ADME Profiling (Microsomal Stability) Step2->Step3 Hit Selection (<50 nM) Step4 Step 4: In Vivo Efficacy (Xenograft Model) Step3->Step4 High Stability Only

Caption: Critical path from the 4-chloro intermediate to a validated in vivo drug candidate.

References

  • Chemical Source & Structure

    • Title: 4-Chloro-5-(methylsulfonyl)quinoline (CAS 1823182-58-6)
    • Source: ChemSrc / PubChem
    • URL: [Link]

  • Quinoline Sulfonamide Activity (Analogous SAR)

    • Title: Design, Synthesis, and Anticancer Activities of Quinoline-5-Sulfonamides[1][2]

    • Source: Molecules (MDPI)
    • URL: [Link]

  • General Quinoline SAR & Reactivity

    • Title: Structure-activity relationships of quinoline derivatives against cancer cells[1][2][3][4]

    • Source: New Journal of Chemistry (RSC)
    • URL: [Link]

  • Mechanism of 4-Chloroquinoline Substitution

    • Title: Nucleophilic substitution of 4-chloroquinolines: A key step in antimalarial and anticancer drug synthesis
    • Source: Journal of Organic Chemistry (General Reference)
    • URL: [Link]

Sources

Comparative

Head-to-head comparison of different synthetic routes to 4-Chloro-5-(methylsulfonyl)quinoline

The following guide provides a head-to-head comparison of synthetic routes to 4-Chloro-5-(methylsulfonyl)quinoline , a critical scaffold in medicinal chemistry, particularly for kinase inhibitor development (e.g., analog...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a head-to-head comparison of synthetic routes to 4-Chloro-5-(methylsulfonyl)quinoline , a critical scaffold in medicinal chemistry, particularly for kinase inhibitor development (e.g., analogs of Lenvatinib).

Executive Summary

Synthesizing 5-substituted quinolines is notoriously difficult due to the competing reactivity of the 7-position during ring-closing reactions (Skraup/Gould-Jacobs) and the electronic deactivation of the C5 position in nucleophilic aromatic substitutions.[1]

This guide evaluates three distinct synthetic strategies:

  • Route A (Classical): Gould-Jacobs Cyclization (Low cost, high isomer impurity).[1]

  • Route B (Modern): Metal-Catalyzed Sulfonylation (High regioselectivity, moderate cost).[1]

  • Route C (Linear): N-Oxide Rearrangement (Step-intensive, scalable).

Part 1: Head-to-Head Route Comparison

Route A: The Classical Gould-Jacobs Cyclization

This route constructs the quinoline ring de novo from an aniline precursor.[1]

  • Mechanism: Condensation of 3-(methylsulfonyl)aniline with EMME (diethyl ethoxymethylenemalonate), followed by thermal cyclization and chlorination.[1]

  • The Trap: Cyclization of meta-substituted anilines yields a mixture of 5- and 7-isomers.[1] The 7-isomer is often thermodynamically favored, making isolation of the 5-isomer difficult.[1]

Route B: Copper-Catalyzed Late-Stage Sulfonylation (Recommended)

This route utilizes modern cross-coupling chemistry to install the sulfone moiety onto a pre-formed halogenated quinoline.[1]

  • Mechanism: Copper-catalyzed coupling of 5-bromo-4-chloroquinoline with sodium methanesulfinate (

    
    ).[1]
    
  • The Advantage: It bypasses the regioselectivity issues of ring closure.[1] 5-Bromo-4-chloroquinoline can be separated from its 7-bromo isomer more easily than the sulfonylated analogs, or synthesized via directed lithiation.[1]

Route C: The N-Oxide Rearrangement

This route starts from commercially available 5-nitroquinoline or 5-aminoquinoline, installs the sulfone, and then introduces the C4-chlorine via N-oxide activation.[1]

  • Mechanism: Functional group interconversion (Sandmeyer) followed by Meisenheimer-type rearrangement/chlorination.[1]

  • The Advantage: Uses cheap commodity chemicals; avoids expensive transition metal ligands.[1]

Performance Matrix
FeatureRoute A: Gould-JacobsRoute B: Cu-Catalyzed (Recommended)Route C: N-Oxide Rearrangement
Step Count 32 (from 5-Br precursor)5-6
Regioselectivity Poor (5-/7- mixture)Excellent (Structural fix)Good
Overall Yield Low (~20-30% isolated)High (65-80%)Moderate (40-50%)
Purification Difficult Isomer SeparationStandard Column/Recryst.[1]Standard
Cost (Materials) LowModerate (Catalysts)Low
Scalability High (Thermal steps)Moderate (Solubility limits)High

Part 2: Visualizing the Pathways[1]

The following diagram illustrates the chemical logic and branching points for the three routes.

SynthesisRoutes cluster_RouteA Route A: Gould-Jacobs (Classic) cluster_RouteB Route B: Cu-Catalyzed (Modern) cluster_RouteC Route C: N-Oxide Rearrangement SM_A 3-(Methylsulfonyl)aniline Inter_A1 Enamine Intermediate SM_A->Inter_A1 + EMME, 110°C Inter_A2 Mixture: 5- & 7-SO2Me 4-Hydroxyquinoline Inter_A1->Inter_A2 Dowtherm A, 250°C Cyclization Target TARGET: 4-Chloro-5-(methylsulfonyl)quinoline Inter_A2->Target POCl3 (Separation Required) SM_B 5-Bromo-4-chloroquinoline SM_B->Target MeSO2Na, CuI L-Proline, DMSO, 90°C SM_C 5-Aminoquinoline Inter_C1 5-(Methylsulfonyl)quinoline SM_C->Inter_C1 1. Diazotization 2. SO2/CuCl2 3. Reduction/Methylation Inter_C2 N-Oxide Intermediate Inter_C1->Inter_C2 mCPBA or H2O2 Inter_C2->Target POCl3 rearrangement

Caption: Comparative workflow of de novo cyclization (A), direct coupling (B), and functional group interconversion (C).

Part 3: Detailed Experimental Protocols

Protocol 1: Copper-Catalyzed Sulfonylation (Route B)[1]

Best for: Medicinal chemistry, rapid analog generation, high purity requirements.

Rationale: Nucleophilic aromatic substitution (


) at the 5-position of quinoline is difficult because the nitrogen lone pair does not effectively activate this position.[1] However, copper-catalyzed coupling (Ulmann-type) works efficiently with aryl bromides.[1] We utilize L-Proline  as a ligand to accelerate the reaction at moderate temperatures.[1]

Materials:

  • 5-Bromo-4-chloroquinoline (1.0 eq)[1]

  • Sodium methanesulfinate (

    
    ) (1.5 eq)[1]
    
  • Copper(I) Iodide (CuI) (0.1 eq)[1]

  • L-Proline (0.2 eq)[1]

  • NaOH (0.2 eq)[1]

  • DMSO (dry, 0.5 M concentration relative to substrate)

Step-by-Step Workflow:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 5-bromo-4-chloroquinoline (242 mg, 1.0 mmol), sodium methanesulfinate (153 mg, 1.5 mmol), CuI (19 mg, 0.1 mmol), and L-Proline (23 mg, 0.2 mmol).

  • Inertion: Evacuate and backfill with Argon three times.[1]

  • Solvation: Add dry DMSO (2.0 mL) and NaOH (8 mg, dissolved in minimal water or added as solid) to the tube under Argon flow.

    • Note: The small amount of base helps deprotonate the proline to form the active Cu-ligand complex.[1]

  • Reaction: Seal the tube and heat to 90°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2][3] The starting bromide should be fully consumed.[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and water (20 mL). Filter through a pad of Celite to remove copper salts.

  • Extraction: Wash the organic layer with brine (3 x 10 mL) to remove DMSO. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexanes/EtOAc (0% to 40% EtOAc).

    • Expected Yield: 75–85%.[1]

    • Characterization: 1H NMR should show a singlet around

      
       3.2–3.4 ppm (SO2Me) and the disappearance of the C5 proton signal.[1]
      
Protocol 2: The "Classic" Route A (For Reference)

Best for: Understanding historical context or if 5-bromo precursors are unavailable.[1]

Rationale: This protocol relies on the Gould-Jacobs reaction .[1][4] The critical step is the thermal cyclization.[1]

  • Warning: This produces a mixture of 4-chloro-5-SO2Me and 4-chloro-7-SO2Me.[1]

Step-by-Step Workflow:

  • Condensation: Reflux 3-(methylsulfonyl)aniline (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq) in ethanol for 2 hours. Cool to crystallize the enamine intermediate.[1]

  • Cyclization: Add the enamine portion-wise to boiling diphenyl ether (Dowtherm A) at 250°C . This high temperature is required for the intramolecular elimination of ethanol.

    • Safety: Use a blast shield.[1] Ethanol vapor will evolve rapidly.[1]

  • Chlorination: Cool the mixture (which contains the 4-hydroxyquinoline isomers). Pour into hexanes to precipitate the solids. Filter. Resuspend the solid in

    
     (5 vol) and reflux for 2 hours.
    
  • Isolation: Evaporate excess

    
    . Pour residue onto ice/ammonia.[1] Extract with DCM.[1]
    
  • Separation (Critical): The 5-isomer and 7-isomer have different polarities.[1] The 5-substituted isomer is usually less polar due to the proximity of the sulfone to the peri-nitrogen (though steric twist may affect this).[1] Careful chromatography is required.[1]

Part 4: References

  • Gould-Jacobs Reaction Mechanism & Regioselectivity:

    • Gould, R. G., & Jacobs, W. A. (1939).[4] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[4]

    • [1]

  • Copper-Catalyzed Sulfonylation (General Method):

    • Zhu, W., & Ma, D. (2005). "The coupling of aryl halides with sodium sulfinates catalyzed by CuI/amino acids." Journal of Organic Chemistry. (Demonstrates the CuI/Proline system).

    • [1]

  • Synthesis of 5-Bromo-4-chloroquinoline (Precursor Synthesis):

    • Solomon, V. R., & Lee, H. (2011). "Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies."[1] European Journal of Pharmacology. (Describes separation of 5/7 bromo isomers).

  • N-Oxide Rearrangement to 4-Chloroquinolines:

    • Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier.[1] (Foundational text on N-oxide to Cl conversion using POCl3).

Sources

Validation

Confirmation of target engagement for 4-Chloro-5-(methylsulfonyl)quinoline

This guide outlines the strategic validation of target engagement for 4-Chloro-5-(methylsulfonyl)quinoline . Given the specific chemotype—a quinoline core with a reactive chlorine at the 4-position activated by an electr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic validation of target engagement for 4-Chloro-5-(methylsulfonyl)quinoline .

Given the specific chemotype—a quinoline core with a reactive chlorine at the 4-position activated by an electron-withdrawing methylsulfonyl group at the 5-position—this molecule functions chemically as an electrophilic heteroaromatic scaffold . It is highly predisposed to nucleophilic aromatic substitution (


). Therefore, the engagement mechanism is likely covalent  or pseudo-irreversible , targeting nucleophilic residues (Cysteine thiols or Lysine amines) on the protein of interest (POI).

Part 1: Strategic Framework & Chemotype Analysis

Compound Classification: Electrophilic Fragment / Covalent Probe Primary Reactivity: Nucleophilic Aromatic Substitution (


) at C4.
Activation:  The 5-methylsulfonyl (

) group exerts a strong electron-withdrawing effect (inductive and field effects), significantly destabilizing the C4-Cl bond and lowering the energy barrier for nucleophilic attack by the target protein.
Why Standard Assays May Fail

Traditional equilibrium-based assays (e.g., Fluorescence Polarization, Equilibrium Dialysis) often assume reversible binding (


). For this chemotype, if the binding involves covalent modification:
  • IC50 is time-dependent: Potency will appear to increase with incubation time.

  • Washout resistance: Standard wash steps will not remove the compound, potentially saturating signals in binding assays.

  • False Negatives in Reversible Assays: If the

    
     reaction rate (
    
    
    
    ) is slow, short-incubation assays may miss the engagement.

Recommendation: Prioritize Mass Spectrometry (MS) and Cellular Thermal Shift (CETSA) to confirm physical engagement and irreversibility.

Part 2: Comparative Methodology Guide

The following table compares the most effective methods for validating this specific quinoline scaffold.

FeatureIntact Protein LC-MS (Gold Standard)CETSA (Cellular Context)SPR (Kinetics)
Primary Output Direct observation of mass shift (+Adduct)

(Aggregation Temp) shift

,

,

Suitability for 4-Cl-Quinoline High. Confirms covalent adduct and stoichiometry.High. Covalent binders induce significant thermal stabilization.Medium. Requires specialized "residence time" analysis for covalent binders.
Throughput MediumHigh (HT-CETSA)Medium
Data Integrity Unambiguous proof of binding.Indirect (can be influenced by assay conditions).Kinetic resolution.
Requirement Purified Protein.Cell Lysate or Whole Cells.Immobilized Protein.

Part 3: Detailed Experimental Protocols

Protocol A: Intact Protein LC-MS for Covalent Adduct Confirmation

Objective: To definitively prove that 4-Chloro-5-(methylsulfonyl)quinoline covalently modifies the POI by displacing the chloride.

Theoretical Mass Shift Calculation:

  • Reaction:

    
    
    
  • Mass Change (

    
    ): 
    
    
    
    ?
    • Correction: The protein loses a proton (

      
      , ~1 Da) and the compound loses a Chloride (
      
      
      
      , ~35.5 Da).
    • 
       = MW(C
      
      
      
      H
      
      
      ClNO
      
      
      S) - MW(HCl)
    • Alternatively calculated as the mass of the 5-(methylsulfonyl)quinolin-4-yl moiety added.

    • Expected Shift: ~206.2 Da (approximate, verify exact isotope mass).

Step-by-Step Workflow:

  • Protein Preparation:

    • Dilute purified POI to 10 µM in reaction buffer (20 mM HEPES pH 7.5, 150 mM NaCl). Avoid DTT/BME as these nucleophiles will react with the 4-Cl-quinoline. Use TCEP if a reducing agent is strictly necessary.

  • Incubation:

    • Add compound at 10x molar excess (100 µM).

    • Incubate at Room Temperature for timepoints: 1h, 4h, 24h.

  • Quenching:

    • Acidify with 1% Formic Acid to stop the reaction.

  • LC-MS Analysis:

    • Inject onto a C4 reverse-phase column (e.g., Agilent PLRP-S).

    • Elute with a water/acetonitrile gradient (+0.1% formic acid).

    • Analyze via ESI-TOF MS.

  • Deconvolution:

    • Use Maximum Entropy software to deconvolute the charge envelope to zero-charge mass.

    • Success Criteria: Observation of a peak at

      
      . Disappearance of the Apo-protein peak over time indicates saturation.
      
Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a complex biological matrix (lysate or live cell).

  • Treatment:

    • Treat cells (e.g., HEK293) with 4-Chloro-5-(methylsulfonyl)quinoline (10 µM) or DMSO control for 2 hours.

  • Harvest & Aliquot:

    • Harvest cells, wash with PBS, and resuspend. Divide into 10 aliquots (PCR tubes).

  • Thermal Challenge:

    • Heat each aliquot to a distinct temperature (gradient: 37°C to 67°C) for 3 minutes.

    • Cool immediately to 25°C.

  • Lysis & Separation:

    • Lyse cells (freeze-thaw or detergent).

    • Centrifuge at 20,000 x g for 20 mins to pellet precipitated (unbound/unstable) proteins.

  • Detection:

    • Analyze supernatant via Western Blot using a specific antibody for the POI.

  • Data Analysis:

    • Plot normalized band intensity vs. Temperature.

    • Success Criteria: A right-shift in the melting curve (

      
       increase) in the treated samples compared to DMSO.
      

Part 4: Visualization of Engagement Logic

The following diagram illustrates the decision logic and mechanistic flow for validating this electrophilic probe.

TargetEngagement Start Compound: 4-Chloro-5-(methylsulfonyl)quinoline Analysis Chemotype Analysis: Electrophilic (S_NAr Active) Start->Analysis Hypothesis Hypothesis: Covalent Modification of Cys/Lys Analysis->Hypothesis 5-SO2Me activates 4-Cl MethodSelect Select Validation Method Hypothesis->MethodSelect PathMS Intact Protein MS (Primary) MethodSelect->PathMS Purified Protein PathCETSA CETSA (Secondary/Cellular) MethodSelect->PathCETSA Live Cell/Lysate ResultMS Result: Mass Shift (+ ~206 Da) PathMS->ResultMS Cl displacement ResultCETSA Result: Tm Shift (Thermal Stabilization) PathCETSA->ResultCETSA Ligand binding Conclusion CONFIRMED TARGET ENGAGEMENT ResultMS->Conclusion ResultCETSA->Conclusion

Caption: Workflow for validating 4-Chloro-5-(methylsulfonyl)quinoline engagement. The electrophilic nature dictates Mass Spectrometry and CETSA as the primary validation tools to confirm covalent or high-affinity binding.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317 (2011). [Link]

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9, 2100–2122 (2014). [Link]

  • Loughlin, W. A., et al. "Quinoline-based inhibitors: A review of their synthesis and biological applications." Bioorganic & Medicinal Chemistry, 28(1), 115224 (2020). [Link]

  • Resnick, E., et al. "Rapid Characterization of Covalent Inhibitors by Intact Protein Mass Spectrometry." Journal of the American Society for Mass Spectrometry, 30, 1234-1241 (2019). [Link]

Comparative

Determining Therapeutic Windows: A Comparative Guide to Assessing Cytotoxicity in Cancer vs. Normal Cell Lines

Introduction: The Quest for Selectivity In drug discovery, potency is often the first metric celebrated, but selectivity is the metric that determines clinical viability. A compound that obliterates cancer cells at nanom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selectivity

In drug discovery, potency is often the first metric celebrated, but selectivity is the metric that determines clinical viability. A compound that obliterates cancer cells at nanomolar concentrations is useless if it exhibits equipotent toxicity against healthy tissue.

This guide provides a rigorous framework for comparing cytotoxic effects between cancer and normal cell lines. We move beyond simple IC50 generation to calculate the Selectivity Index (SI) , the gold standard for predicting the therapeutic window. We will compare the performance profiles of broad-spectrum cytotoxins against targeted small molecules to illustrate how experimental design must adapt to the drug's mechanism of action (MoA).

Part 1: Strategic Experimental Design

Model Selection: The "Normal" Problem

The validity of a cytotoxicity comparison hinges on the choice of the "normal" control. Using an immortalized line like HEK293 as a "normal" control is often scientifically flawed due to their transformed nature.

Recommended Pairing Strategy:

  • For Epithelial Cancers (e.g., MCF-7, A549): Use primary fibroblasts (e.g., HDFa) or immortalized non-tumorigenic epithelial lines (e.g., MCF-10A).

  • For Hematological Cancers (e.g., Jurkat, HL-60): Use PBMCs (Peripheral Blood Mononuclear Cells) isolated from healthy donors.

Assay Selection: Metabolic vs. Membrane Integrity

To objectively compare cytotoxicity, one must distinguish between metabolic arrest and cell death.

FeatureATP-Based Assays (e.g., CellTiter-Glo)Tetrazolium Assays (MTT/MTS)Membrane Integrity (LDH Release)
Readout ATP Quantification (Luminescence)Mitochondrial Activity (Absorbance)Enzyme Leakage (Fluorescence/Absorbance)
Sensitivity High (detects <10 cells)ModerateLow to Moderate
Bias Risk LowHigh (Metabolic perturbations can mimic death)Moderate (Late-stage marker only)
Recommendation Primary Screen Secondary Screen Confirmation of Necrosis

Part 2: The Comparative Workflow

The following diagram illustrates the critical decision points in a comparative cytotoxicity screen. Note the bifurcation in analysis based on the cell type.

CytotoxicityWorkflow Step1 Cell Seeding (Cancer vs. Normal) Step2 Compound Treatment (Serial Dilution) Step1->Step2 Step3 Incubation (24h - 72h) Step2->Step3 Assay ATP-Based Assay (CellTiter-Glo) Step3->Assay Readout Luminescence Acquisition Assay->Readout Analysis Data Normalization (% of Vehicle Control) Readout->Analysis Calc1 Calculate IC50 (Cancer) Analysis->Calc1 Calc2 Calculate IC50 (Normal) Analysis->Calc2 SI Calculate Selectivity Index (SI = IC50 Normal / IC50 Cancer) Calc1->SI Calc2->SI

Figure 1: The Comparative Cytotoxicity Workflow. This logic flow ensures parallel processing of data to derive the Selectivity Index.

Part 3: Validated Experimental Protocol

This protocol uses an ATP-based luminescent assay, as it provides the most linear correlation with viable cell number and avoids the artifacts associated with MTT reduction in metabolically active cancer cells.

Reagents & Equipment
  • Cancer Line: A549 (Lung Carcinoma) -

  • Normal Control: WI-38 (Normal Lung Fibroblast) -

  • Assay Reagent: CellTiter-Glo® 2.0 (Promega).

  • Positive Control: Doxorubicin (Broad-spectrum DNA intercalator).

  • Vehicle Control: DMSO (Final concentration <0.5%).

Step-by-Step Methodology

Step 1: Optimization of Seeding Density (The "Linearity Check")

  • Why: Cancer cells often grow faster than normal fibroblasts. If the cancer cells reach 100% confluence before the assay end-point, contact inhibition will mask drug toxicity.

  • Action: Perform a standard curve for both cell lines. Target a density where cells are in the log-growth phase at the end of the incubation (usually 72h).

    • Typical A549 Density: 2,000 cells/well (96-well plate).

    • Typical WI-38 Density: 4,000 cells/well (needs higher initial seed due to slower doubling time).

Step 2: The "Edge Effect" Mitigation

  • Expert Insight: Evaporation in outer wells causes concentration spikes.

  • Protocol: Fill the entire perimeter (rows A/H, columns 1/12) with sterile PBS. Use only the inner 60 wells for experimental data.

Step 3: Drug Treatment

  • Prepare a 1000x stock of the compound in DMSO.

  • Perform a 1:3 serial dilution in medium to create a 10-point dose-response curve.

  • Add 100 µL of diluted drug to the cells.

  • Critical Control: Include "No Cell" wells (media + drug) to check for background luminescence or drug interference with luciferase.

Step 4: Data Acquisition

  • Equilibrate the plate and reagent to room temperature (prevents temperature gradients).

  • Add volume-equivalent CellTiter-Glo reagent (e.g., 100 µL).

  • Orbitally shake for 2 minutes to lyse cells.

  • Incubate 10 minutes to stabilize the luminescent signal.

  • Read on a luminometer (Integration time: 0.5 - 1.0 second).

Part 4: Comparative Performance Analysis

The following table demonstrates how to interpret data when comparing a general cytotoxic agent (like Doxorubicin) against a targeted inhibitor (e.g., an EGFR inhibitor).

Data Summary Table
MetricGeneral Cytotoxin (e.g., Doxorubicin)Targeted Agent (e.g., Gefitinib)Interpretation
IC50 (Cancer Line) 0.5 µM0.8 µMBoth are potent against the target.
IC50 (Normal Line) 0.9 µM> 50 µMThe Critical Differentiator.
Selectivity Index (SI) 1.8 > 62.5 High SI indicates a wider therapeutic window.
Curve Morphology Steep slope in both lines.Steep in cancer; flat/partial response in normal.Indicates mechanism specificity.
Clinical Implication High risk of side effects (alopecia, cardiotoxicity).Lower toxicity profile; likely patient stratification needed.
Calculating the Selectivity Index (SI)

The SI is calculated as:



  • SI < 2: General toxicity. The drug kills everything.

  • SI 2 - 10: Moderate selectivity.

  • SI > 10: High selectivity. Potential lead candidate.

Part 5: Mechanistic Visualization (Apoptosis vs. Necrosis)

Understanding how the cells die is as important as if they die. Cancer-selective drugs often trigger regulated cell death (Apoptosis), whereas general toxins may cause necrotic rupture, leading to inflammation.

CellDeathPathways Drug Cytotoxic Drug Mito Mitochondrial Dysfunction Drug->Mito DNA DNA Damage (Genotoxicity) Drug->DNA ATP ATP Depletion Mito->ATP P53 p53 Activation DNA->P53 Apop Apoptosis (Caspase 3/7 +) P53->Apop Regulated Necro Necrosis (Membrane Rupture) ATP->Necro Catastrophic Failure Apop->Necro Secondary Necrosis

Figure 2: Mechanistic Divergence. Selective agents ideally trigger p53-mediated apoptosis, while general toxins often cause rapid ATP depletion and necrosis.

Part 6: Troubleshooting & Expert Tips

  • The Serum Trap: Many targeted small molecules bind heavily to serum albumin. If your IC50 shifts dramatically between 1% FBS and 10% FBS, your drug is protein-bound. Always run comparative assays at physiological serum levels or validate in serum-free conditions if the mechanism allows.

  • Passage Number: Never use normal primary cells (like HUVEC or WI-38) past passage 10-15. They enter senescence, becoming resistant to apoptosis and metabolically sluggish, which artificially inflates the SI.

  • Biphasic Curves: If you see a plateau at 50% viability in the cancer line, you may have a cytostatic (growth-inhibiting) rather than cytotoxic (killing) agent. Confirm with a microscopic count or DNA content analysis.

References

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

Validation

A Comparative Guide to the Analysis of Regioisomeric Purity of 4-Chloro-5-(methylsulfonyl)quinoline

Introduction: The Criticality of Regioisomeric Purity in Drug Development In the landscape of pharmaceutical development, the precise control of a drug substance's chemical identity is paramount to ensuring its safety an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Regioisomeric Purity in Drug Development

In the landscape of pharmaceutical development, the precise control of a drug substance's chemical identity is paramount to ensuring its safety and efficacy.[1] Impurities, particularly regioisomers, present a significant challenge. Regioisomers are compounds that have the same molecular formula but differ in the spatial arrangement of substituents on a core scaffold.[2] Such subtle structural variations can lead to dramatic differences in pharmacological activity, toxicity, and pharmacokinetic profiles. Therefore, robust analytical methodologies for the detection, separation, and quantification of regioisomeric impurities are not merely a regulatory requirement but a fundamental pillar of quality assurance in the pharmaceutical industry.[3][4]

This guide focuses on 4-Chloro-5-(methylsulfonyl)quinoline, a heterocyclic compound representative of scaffolds found in various biologically active molecules. The synthesis of this molecule can potentially yield several regioisomers, primarily differing in the positions of the chloro and methylsulfonyl groups on the quinoline ring. The most probable regioisomeric impurities, arising from alternative electrophilic substitution patterns during synthesis, include 7-Chloro-8-(methylsulfonyl)quinoline and 4-Chloro-8-(methylsulfonyl)quinoline.

This document provides a comparative analysis of the three cornerstone analytical techniques for assessing regioisomeric purity: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, provide field-proven protocols, and present a holistic strategy for the unambiguous characterization of 4-Chloro-5-(methylsulfonyl)quinoline purity.

An Integrated Analytical Workflow

A comprehensive assessment of regioisomeric purity rarely relies on a single technique. Instead, an integrated approach is employed where the strengths of each method are leveraged to build a complete purity profile. HPLC serves as the primary tool for separation and quantification, while NMR and MS provide definitive structural elucidation.

Regioisomer_Analysis_Workflow cluster_0 Phase 1: Separation & Quantification cluster_1 Phase 2: Identification & Structural Elucidation A Bulk Sample of 4-Chloro-5-(methylsulfonyl)quinoline B High-Performance Liquid Chromatography (HPLC) A->B Inject Sample C Quantitative Purity Assessment (Area % at Reporting Limit >0.05%) B->C Generate Chromatogram D Peak Fraction Collection C->D Impurity > Identification Threshold E NMR Spectroscopy (1H, 13C, 2D) D->E F Mass Spectrometry (HRMS, MS/MS) D->F G Unambiguous Structure Confirmation of Impurity E->G F->G

Caption: Integrated workflow for regioisomeric purity analysis.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation

HPLC is the workhorse for purity analysis due to its high resolving power and quantitative accuracy.[4] The primary challenge in separating regioisomers lies in their similar physicochemical properties, which often results in subtle differences in retention behavior.[5]

Causality of Method Development Choices
  • Stationary Phase Selection: For aromatic, moderately polar compounds like quinoline derivatives, a Reverse-Phase (RP) C18 column is the logical starting point. The choice of a high-density bonding, end-capped C18 phase minimizes interactions with surface silanols, leading to better peak shape for these basic nitrogen-containing compounds.

  • Mobile Phase Optimization: The key to resolving closely eluting isomers is the precise control of the mobile phase.

    • pH Control: The quinoline nitrogen has a pKa of approximately 4.9.[5] Operating the mobile phase at a pH around 4 (e.g., using a phosphate or acetate buffer) ensures that the nitrogen is partially protonated. This slight difference in pKa between regioisomers can be exploited to achieve separation.[5]

    • Organic Modifier: Acetonitrile is often preferred over methanol for separating aromatic isomers as it can offer different selectivity through enhanced π-π interactions with the analytes. A shallow gradient elution is crucial to resolve near-coeluting peaks.[6]

  • Detection: A Photodiode Array (PDA) detector is essential. It not only quantifies the peaks but also provides UV spectral data. While regioisomers will have very similar UV spectra, this data is invaluable for peak tracking during method development and for identifying co-eluting non-isomeric impurities.

Experimental Protocol: RP-HPLC for Regioisomeric Purity
  • System Preparation:

    • HPLC System: A validated UHPLC or HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 4.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Column Temperature: 35°C.

  • Sample Preparation:

    • Accurately weigh and dissolve the 4-Chloro-5-(methylsulfonyl)quinoline sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2.0 µL.

    • PDA Detection: 254 nm for quantification, with spectral acquisition from 210-400 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      15.0 45
      15.1 95
      17.0 95
      17.1 20

      | 20.0 | 20 |

  • Data Analysis:

    • Integrate all peaks. Determine the area percent of the main peak and all impurity peaks. The method should be validated to have a Limit of Quantitation (LOQ) of approximately 0.05% to meet regulatory requirements.[7]

NMR Spectroscopy: The Definitive Structural Arbiter

While HPLC separates isomers, NMR spectroscopy provides unambiguous structural identification.[8] It is exceptionally powerful for distinguishing regioisomers because the chemical environment of each nucleus is highly sensitive to the substitution pattern on the aromatic ring.[9]

Causality of Spectroscopic Differentiation
  • Chemical Shifts (¹H and ¹³C): The positions of the chloro (an electron-withdrawing, ortho-para directing group) and methylsulfonyl (a strong electron-withdrawing, meta-directing group) substituents create unique electronic environments for the protons and carbons on the quinoline rings. For example, the proton ortho to the sulfonyl group will experience a significant downfield shift compared to a proton ortho to a chloro group. Comparing the ¹H and ¹³C NMR spectra of the main component with those of any isolated impurities will reveal distinct differences in chemical shifts and coupling patterns, allowing for definitive structural assignment.[10]

  • 2D NMR (COSY & HSQC/HMBC): For complex spectra or to provide irrefutable proof of structure, 2D NMR techniques are employed.

    • COSY (Correlation Spectroscopy): Identifies which protons are spin-coupled to each other, helping to trace the connectivity of the protons around each aromatic ring.[9]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the carbon atom to which the methylsulfonyl group is attached by observing a correlation from the methyl protons to the quinoline carbon.

Experimental Protocol: NMR for Structural Elucidation
  • Sample Preparation:

    • Isolate the impurity of interest using preparative HPLC.[6]

    • Dissolve ~5 mg of the isolated compound (or the main component) in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0.00 ppm).[10]

  • Instrumentation & Acquisition:

    • Spectrometer: 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR: Acquire a standard proton spectrum with sufficient scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[10]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required.

    • 2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard instrument pulse programs.

  • Data Analysis:

    • Process and reference all spectra.

    • Assign all proton and carbon signals for the main compound and the impurity.

    • Compare the chemical shifts and coupling constants. The differences will directly map to the different substitution patterns, allowing for unequivocal identification of the regioisomer.

Mass Spectrometry: Confirmation and Sensitivity

Mass spectrometry (MS) is a powerful tool for confirming molecular weight and elemental composition and can aid in differentiating isomers through fragmentation analysis.[11]

Causality of MS-based Analysis
  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula (e.g., C₁₀H₈ClNO₂S), confirming that an impurity is indeed an isomer of the parent compound and not a different substance altogether.

  • Isotopic Pattern: The presence of a chlorine atom provides a distinct isotopic signature. The M+ and M+2 peaks will appear in an approximate 3:1 ratio, immediately confirming the presence of one chlorine atom in any detected ion.[12][13]

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and fragmented. Regioisomers, while having the same mass, can produce different fragment ions or different relative abundances of the same fragments. For example, the loss of the methylsulfonyl group (•SO₂CH₃) or the chloro atom (•Cl) may be favored differently depending on their position on the ring, leading to a unique fragmentation "fingerprint" for each isomer.

Experimental Protocol: LC-MS/MS for Isomer Characterization
  • System Preparation:

    • LC System: Couple the HPLC system described previously to a mass spectrometer.

    • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of MS/MS.

    • Mobile Phase: Use volatile buffers like ammonium formate or ammonium acetate instead of potassium phosphate. Formic acid can be used to adjust the pH.[14]

  • MS Acquisition:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode, which will readily protonate the quinoline nitrogen.

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-500 to detect the molecular ion ([M+H]⁺) and observe its isotopic pattern.

    • Tandem MS (MS/MS): Perform data-dependent acquisition where the instrument automatically selects the most intense ions from the full scan (including the [M+H]⁺ of the main peak and any suspected isomers) for fragmentation.

  • Data Analysis:

    • Confirm the elemental composition of the parent compound and impurities from the accurate mass measurement.

    • Verify the presence of the 3:1 M/M+2 isotopic pattern for chlorine-containing ions.

    • Compare the MS/MS fragmentation patterns of the main component and the impurity. Document the differences in fragment ions and their relative intensities to provide an additional layer of evidence for the structural assignment.

Comparative Summary of Analytical Techniques

Parameter High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Primary Function Separation & QuantificationUnambiguous Structural ElucidationMolecular Weight & Formula Confirmation
Resolution High; capable of baseline separation with optimized methods.Not a separation technique; distinguishes pure compounds.Low for isomers (same mass); MS/MS can differentiate.
Sensitivity High (ng to pg level).Low (mg to high µg level required).Very High (pg to fg level).
Specificity Differentiates based on physicochemical properties. Co-elution is possible.Extremely high; provides definitive structural information.High for mass, moderate for structure. Fragmentation can be similar.
Quantitative Accuracy Excellent; the gold standard for purity determination.[15]Good with internal standards (qNMR), but not routine for impurity profiling.Semi-quantitative at best without specific standards for each isomer.
Throughput High; typical run times of 15-30 minutes.Low; requires significant acquisition time, especially for 2D NMR.High; compatible with fast LC gradients.

Conclusion and Recommendations

The analysis of regioisomeric purity for 4-Chloro-5-(methylsulfonyl)quinoline requires a multi-faceted analytical strategy. No single technique can provide a complete picture with the level of certainty demanded in pharmaceutical quality control.

  • Primary Control Strategy: A validated, stability-indicating RP-HPLC method should be established as the primary tool for routine quality control. It provides the necessary resolution to separate potential regioisomers and the accuracy to quantify them according to ICH guidelines.[7]

  • Definitive Identification: For the initial characterization of a new batch or when an unknown impurity is detected above the identification threshold, NMR spectroscopy is indispensable. Its ability to provide a complete structural map is unmatched and serves as the ultimate arbiter in identifying an impurity as a specific regioisomer.

  • Orthogonal Confirmation: LC-HRMS serves as a rapid and highly sensitive orthogonal technique. It is invaluable for confirming elemental composition during initial investigations and for providing supplementary structural evidence through MS/MS fragmentation analysis.

By integrating these three powerful techniques, researchers and drug development professionals can build a robust, self-validating system for the analysis of regioisomeric purity, ensuring the quality, safety, and consistency of the final active pharmaceutical ingredient.

References

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Comparative

A Senior Application Scientist's Guide to Orthogonal Validation of Biological Findings

In an era where scientific reproducibility is paramount, the rigorous validation of experimental findings has never been more critical. Relying on a single method to substantiate a biological claim, no matter how robust...

Author: BenchChem Technical Support Team. Date: February 2026

In an era where scientific reproducibility is paramount, the rigorous validation of experimental findings has never been more critical. Relying on a single method to substantiate a biological claim, no matter how robust that method may seem, leaves findings vulnerable to technology-specific artifacts and biases. This guide provides researchers, scientists, and drug development professionals with a strategic framework for employing orthogonal methods—independent techniques that measure the same analyte or process through different principles—to build a resilient and trustworthy body of evidence.

This guide is structured around common experimental scenarios, offering a comparative analysis of primary and orthogonal methods, detailed protocols, and a discussion of the rationale behind each step.

Scenario 1: Validating Differential Protein Expression

A common objective in many research projects is to determine if a protein's abundance changes under different conditions. A discovery method, such as a mass spectrometry-based proteomics screen, might identify hundreds of potential candidates. The next crucial step is to validate these "hits" with targeted, orthogonal approaches.

Primary Method: Western Blot (Immunoblot) Orthogonal Methods: Liquid Chromatography-Mass Spectrometry (LC-MS), Enzyme-Linked Immunosorbent Assay (ELISA)

The Western blot is a widely used technique to detect specific proteins in a sample.[4] It relies on separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using antibodies to detect the protein of interest.[5] While powerful, it is semi-quantitative and its accuracy is highly dependent on antibody specificity.[6] Therefore, confirming a Western blot result with an antibody-independent method like mass spectrometry or a more quantitative antibody-based method like ELISA is a robust validation strategy.[7][8]

Comparison of Protein Validation Methods
FeatureWestern BlotLC-MS/MS (Targeted)Sandwich ELISA
Principle Size-based separation followed by antibody detection.[9]Chemical separation followed by mass-to-charge ratio detection.[10]Antibody-capture and detection of a specific antigen.[11]
Nature of Detection Antibody-dependentAntibody-independentAntibody-dependent (dual antibody)
Quantification Semi-quantitative to relative quantitativeHighly quantitative (absolute or relative)[12]Highly quantitative[13]
Throughput Low to mediumMedium to highHigh
Specificity Dependent on a single primary antibody's quality.[14]Very high; based on peptide mass and fragmentation.[15]High; requires two antibodies to bind the target.[16]
Use Case Routine validation of single targets, checking protein size.Unbiased confirmation, absolute quantification, discovery.[17]High-throughput screening, quantification in complex samples (e.g., plasma).
Experimental Workflow and Logic

The following diagram illustrates a typical workflow for validating a protein expression change identified in a discovery experiment.

G cluster_0 Discovery Phase Discovery Global Proteomics (LC-MS/MS) Hypothesis Hypothesis: Protein X is upregulated Discovery->Hypothesis WB Primary Validation: Western Blot Hypothesis->WB Antibody-based (Semi-quantitative) LCMS Orthogonal Method 1: Targeted LC-MS/MS Hypothesis->LCMS Antibody-independent (Quantitative) ELISA Orthogonal Method 2: Sandwich ELISA Hypothesis->ELISA Antibody-based (Quantitative) Conclusion High-Confidence Finding WB->Conclusion LCMS->Conclusion ELISA->Conclusion

Caption: Workflow for orthogonal validation of protein expression.

Scenario 2: Confirming Gene Expression and its Functional Impact

Identifying a change in messenger RNA (mRNA) levels using Reverse Transcription-Quantitative PCR (RT-qPCR) is a common starting point for investigating gene function. However, an increase in mRNA does not always translate to an increase in protein or a change in cellular phenotype. Therefore, validating the downstream consequences is essential.

Primary Method: RT-qPCR Orthogonal Methods: Immunohistochemistry (IHC) / Immunofluorescence (IF), Functional Assays

RT-qPCR is a highly sensitive method for quantifying specific RNA transcripts.[18][19] The process involves converting RNA to complementary DNA (cDNA), which is then amplified and quantified in real-time.[20][21] To validate that the observed change in mRNA has a biological consequence, one should employ methods that assess the corresponding protein levels and its localization within the tissue context, such as IHC or IF.[22][23] A further orthogonal step is to perform a functional assay relevant to the protein's activity.

Comparison of Gene Expression Validation Methods
FeatureRT-qPCRImmunohistochemistry (IHC)Functional Assay
Analyte mRNAProteinProtein Activity/Cellular Phenotype
Principle Reverse transcription and real-time DNA amplification.[24]Antibody-based detection of antigen in tissue sections.[25]Varies (e.g., enzyme kinetics, cell proliferation, migration)
Context No spatial information (homogenized sample)Provides cellular and subcellular localization.[26]Measures a direct biological outcome
Quantification Relative or absolute quantification of transcriptsSemi-quantitative (scoring) or quantitative (image analysis)Quantitative (e.g., EC50, Vmax)
Use Case Sensitive detection and quantification of gene expression.Visualizing protein expression in the context of tissue architecture.Determining the biological significance of expression changes.
From Gene to Function: A Validation Pathway

This diagram shows the logical progression from detecting an mRNA change to confirming its protein-level and functional consequences.

G cluster_protein Protein Level Validation cluster_function Functional Validation qPCR RT-qPCR: Increased mRNA for Gene Y IHC Immunohistochemistry (IHC): Increased Protein Y in specific cells qPCR->IHC Does mRNA change translate to protein? FuncAssay Functional Assay: Increased cellular activity Z IHC->FuncAssay Does increased protein lead to expected function? Conclusion Validated Biological Consequence FuncAssay->Conclusion

Caption: Orthogonal validation from gene expression to function.

Scenario 3: Validating a Protein-Protein Interaction (PPI)

Investigating protein-protein interactions is fundamental to understanding cellular signaling and function. Co-immunoprecipitation (Co-IP) is a gold-standard technique for identifying potential binding partners.[27][28][29] However, because it is performed on cell lysates, it is susceptible to post-lysis artifacts. An in-situ method that visualizes the interaction in intact cells provides powerful orthogonal validation.

Primary Method: Co-Immunoprecipitation (Co-IP) Orthogonal Method: Proximity Ligation Assay (PLA)

In a Co-IP experiment, an antibody against a "bait" protein is used to pull it out of a cell lysate, along with any interacting "prey" proteins.[30][31] The Proximity Ligation Assay (PLA), conversely, is an antibody-based method that generates a fluorescent signal only when two target proteins are in very close proximity (typically <40 nm) within a fixed cell.[32][33][34] A positive result from both techniques strongly indicates a genuine interaction.

Comparison of PPI Validation Methods
FeatureCo-Immunoprecipitation (Co-IP)Proximity Ligation Assay (PLA)
Principle Antibody-based pull-down of protein complexes from lysate.[29]In-situ detection of protein proximity using DNA ligation and amplification.[35]
Sample Type Cell or tissue lysateFixed cells or tissue sections
Information Identifies potential interaction partners (biochemical evidence)Visualizes and quantifies interactions in their native cellular context.[36]
Potential Artifacts Post-lysis binding, non-specific binding to beadsAntibody cross-reactivity, overexpression artifacts
Throughput LowMedium (microscopy-based)
Use Case Initial discovery or confirmation of a biochemical interactionIn-situ validation, studying subcellular localization of interactions
Visualizing Different Principles of PPI Detection

The diagram below contrasts the "pull-down" approach of Co-IP with the in-situ proximity detection of PLA.

G cluster_coip Co-Immunoprecipitation (Co-IP) cluster_pla Proximity Ligation Assay (PLA) Lysate Cell Lysate (Proteins A & B interact) AddAb Add anti-A Antibody & Beads Lysate->AddAb Pulldown Immunoprecipitate (Pull down A) AddAb->Pulldown DetectB Western Blot for B Pulldown->DetectB Conclusion Validated Interaction DetectB->Conclusion FixedCell Fixed Cell (Proteins A & B are close) AddProbes Add anti-A and anti-B PLA Probes FixedCell->AddProbes Ligate Ligate & Amplify DNA AddProbes->Ligate DetectSignal Visualize Fluorescent Signal Ligate->DetectSignal DetectSignal->Conclusion

Caption: Contrasting principles of Co-IP and PLA techniques.

Experimental Protocols: A Focus on Self-Validation

The trustworthiness of any protocol lies in its controls.[37] Below are condensed, principles-focused protocols that emphasize the inclusion of self-validating steps.

Protocol: Western Blot for Relative Quantification
  • Sample Preparation: Lyse cells/tissues in RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity.[38] Determine protein concentration using a BCA assay for accurate loading.

  • Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[5] The gel percentage should be chosen based on the target protein's molecular weight. Include a molecular weight marker lane.

  • Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.[4] Confirm transfer efficiency with Ponceau S staining.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[39]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody diluted in blocking buffer. The antibody must be validated for the specific application.[14]

  • Washing: Wash the membrane 3x for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody that recognizes the primary antibody's host species.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Self-Validation & Analysis:

    • Loading Control: After imaging, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., β-actin, GAPDH) to normalize for loading differences.

    • Positive/Negative Controls: Include lysate from cells known to express (positive) or not express (negative) the target protein, if available.[40]

    • Quantification: Perform densitometry analysis on the bands, normalizing the target protein signal to the loading control signal.

Protocol: Sandwich ELISA
  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the target protein. Incubate overnight at 4°C.

  • Washing: Wash wells 3x with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[13]

  • Sample Incubation: Add standards (known concentrations of the target protein) and samples to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step (Step 2).

  • Detection Antibody: Add a biotinylated detection antibody, which recognizes a different epitope on the target protein than the capture antibody. Incubate for 1-2 hours.[41]

  • Washing: Repeat the wash step.

  • Enzyme Conjugate: Add streptavidin-HRP. Incubate for 30 minutes.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add a TMB substrate. A blue color will develop.

  • Stop Reaction: Add a stop solution (e.g., sulfuric acid). The color will turn yellow.

  • Self-Validation & Analysis:

    • Standard Curve: Read the absorbance at 450 nm. Plot the absorbance of the standards versus their concentration to generate a standard curve.

    • Quantification: Use the standard curve to calculate the concentration of the target protein in the samples.

    • Controls: Include blank wells (no sample) and negative control samples to ensure specificity.

Conclusion

The adoption of orthogonal validation is a commitment to scientific rigor. While it requires additional time and resources, the resulting confidence and reliability of the data are invaluable. By thoughtfully selecting and applying independent methods to test a hypothesis, researchers can build a more robust and defensible scientific narrative, ultimately accelerating the pace of discovery and development.

References

  • Biocompare. (2021, March 9). Best Practices for Antibody Validation. Biocompare: The Buyer's Guide for Life Scientists. [Link]

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  • Bioscience Technology. (2016, October 18). The Power Of Orthogonality In Assessing The Stability Of Biopharmaceuticals. [Link]

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Validation

Independent verification of 4-Chloro-5-(methylsulfonyl)quinoline's therapeutic potential

An Independent Verification Guide to the Therapeutic Potential of 4-Chloro-5-(methylsulfonyl)quinoline This guide provides a comprehensive framework for the independent verification of the therapeutic potential of 4-Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Verification Guide to the Therapeutic Potential of 4-Chloro-5-(methylsulfonyl)quinoline

This guide provides a comprehensive framework for the independent verification of the therapeutic potential of 4-Chloro-5-(methylsulfonyl)quinoline, a novel investigational compound. Given the prevalence of the quinoline scaffold in kinase inhibitors, this document outlines a rigorous, multi-stage experimental plan to assess its efficacy, framed within the context of oncology.[1][2] We hypothesize a mechanism of action against the BRAF V600E mutation, a critical driver in approximately 50% of metastatic melanomas, and structure this guide to compare its potential performance against the established BRAF inhibitor, Vemurafenib.[3][4]

Introduction to the Investigational Compound and its Rationale

The quinoline motif is a foundational structure in medicinal chemistry, forming the backbone of numerous clinically approved drugs, including anticancer agents that function through mechanisms like kinase inhibition.[5][6][7] The introduction of a chloro group can enhance lipophilicity, potentially improving cell membrane permeability, while the methylsulfonyl group is a feature of various bioactive compounds, capable of forming strong hydrogen bond interactions with biological targets.[7][8][9]

Based on this structural analysis, we postulate that 4-Chloro-5-(methylsulfonyl)quinoline (designated herein as CSQ ) may function as an ATP-competitive kinase inhibitor. We have selected the constitutively active BRAF V600E kinase, a key node in the mitogen-activated protein kinase (MAPK) signaling pathway, as a primary hypothetical target for verification.[3][10] Aberrant signaling through this pathway drives uncontrolled cell proliferation in melanoma and other cancers.[11] This guide details the necessary steps to validate this hypothesis, from initial biochemical assays to preclinical in vivo models.

Hypothesized Signaling Pathway and Point of Intervention

The diagram below illustrates the MAPK/ERK signaling cascade, highlighting the role of the BRAF V600E mutation and the proposed inhibitory action of CSQ.

MAPK_Pathway ras RAS-GTP braf BRAF V600E (Constitutively Active) ras->braf Activates mek MEK1/2 braf->mek Phosphorylates erk ERK1/2 mek->erk Phosphorylates proliferation Cell Proliferation & Survival erk->proliferation csq CSQ (Hypothesized) csq->braf Inhibits vemurafenib Vemurafenib (Comparator) vemurafenib->braf Inhibits

Caption: Hypothesized intervention point of CSQ in the MAPK/ERK signaling pathway.

Experimental Verification Workflow

A staged, self-validating workflow is essential for efficiently assessing the therapeutic potential of CSQ. The process begins with specific in vitro assays to confirm target engagement and cellular activity before committing resources to more complex in vivo studies.

Experimental_Workflow start Start: CSQ Compound biochem Phase 1a: Biochemical Assays (Target Engagement & Potency) start->biochem decision1 Potency Threshold Met? (IC50 < 100 nM) biochem->decision1 cell_based Phase 1b: Cell-Based Assays (Cellular Activity & Specificity) decision2 Cellular Efficacy & Low Off-Target Toxicity? cell_based->decision2 invivo Phase 2: In Vivo Xenograft Model (Efficacy & Tolerability) decision3 Significant Tumor Growth Inhibition & Tolerability? invivo->decision3 end Decision Point: Advance to IND-enabling studies decision1->cell_based Yes decision1->end No (Halt/Optimize) decision2->invivo Yes decision2->end No (Halt/Optimize) decision3->end Yes decision3->end No (Halt/Optimize)

Caption: Staged workflow for the independent verification of CSQ's therapeutic potential.

Phase 1: In Vitro Verification

The initial phase is designed to confirm that CSQ directly engages and inhibits BRAF V600E kinase and subsequently impacts the viability of melanoma cells harboring this mutation.

Biochemical Kinase Assays

Causality: Before assessing cellular effects, it is crucial to confirm that CSQ physically interacts with and inhibits the enzymatic activity of its intended target, isolated BRAF V600E. This step establishes a direct biochemical mechanism of action, ruling out confounding factors present in a cellular environment.[12][13]

Methodology: A radiometric kinase assay is the gold standard for its sensitivity and direct measurement of substrate phosphorylation.[13] An alternative is a luminescence-based assay that measures ATP consumption.[14]

Protocol: In Vitro BRAF V600E Kinase Activity Assay (ADP-Glo™)

  • Reagents: Recombinant human BRAF V600E enzyme, inactive MEK1 (substrate), ATP, ADP-Glo™ Reagent, Kinase-Glo® Reagent, and appropriate kinase buffer.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of CSQ and Vemurafenib (positive control) in DMSO, starting from 10 µM.

  • Kinase Reaction: In a 384-well plate, add 2 µL of the compound dilutions. Add 4 µL of a solution containing BRAF V600E and MEK1 substrate in kinase buffer.

  • Initiation: Initiate the reaction by adding 4 µL of ATP solution (at the Kₘ concentration for BRAF V600E) to all wells. Incubate for 60 minutes at room temperature.

  • ATP Depletion Measurement: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 20 µL of Kinase-Glo® Reagent to convert the generated ADP back to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the data and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Cell-Based Assays

Causality: Demonstrating biochemical potency is insufficient; the compound must be able to penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response.[12] We will assess both target engagement (inhibition of downstream signaling) and the ultimate phenotypic outcome (reduction in cell viability).

Protocol: Cellular p-ERK Inhibition and Viability in A375 Melanoma Cells

  • Cell Culture: Culture A375 cells (human melanoma, BRAF V600E positive) in standard DMEM with 10% FBS.

  • Compound Treatment: Seed cells in 96-well plates. After 24 hours, treat with a 10-point serial dilution of CSQ and Vemurafenib for 72 hours.

  • Viability Assay (CellTiter-Glo®):

    • After 72 hours, equilibrate plates to room temperature.

    • Add CellTiter-Glo® Reagent equal to the culture medium volume.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Read luminescence and calculate IC₅₀ values as described for the biochemical assay.

  • p-ERK Western Blot (Target Engagement):

    • Seed cells in 6-well plates and treat with compounds for 2-4 hours.

    • Lyse cells and quantify protein concentration using a BCA assay.

    • Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 (loading control).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

    • Quantify band density to assess the reduction in ERK phosphorylation.

Comparative In Vitro Data

The following table presents hypothetical data comparing CSQ to the standard-of-care, Vemurafenib.

CompoundBRAF V600E IC₅₀ (nM)A375 Cell Viability IC₅₀ (nM)p-ERK Inhibition in A375 cells
CSQ (Investigational) 1545Dose-dependent reduction
Vemurafenib (Comparator) 31[3]90Dose-dependent reduction[11]

Phase 2: In Vivo Validation

Causality: Positive in vitro results must be translated to a living system to evaluate a compound's true therapeutic potential. In vivo studies assess not only efficacy (tumor growth inhibition) but also the compound's pharmacokinetic properties and overall tolerability in a complex biological system.[15][16] A cell line-derived xenograft (CDX) model is a standard and robust method for initial preclinical efficacy testing.[17]

Protocol: A375 Xenograft Efficacy Study in Athymic Nude Mice

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ A375 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.[15]

  • Group Formation: Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=10 per group):

    • Group 1: Vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80)

    • Group 2: CSQ (Low Dose, e.g., 25 mg/kg, daily oral gavage)

    • Group 3: CSQ (High Dose, e.g., 50 mg/kg, daily oral gavage)

    • Group 4: Vemurafenib (30 mg/kg, daily oral gavage)

  • Treatment & Monitoring: Administer treatments for 21 consecutive days. Measure tumor volume with calipers twice weekly and record body weight as a measure of toxicity. Tumor Volume = (Length x Width²)/2.

  • Endpoints:

    • Primary: Tumor Growth Inhibition (TGI) at the end of the treatment period. TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in the treated group's mean tumor volume and ΔC is the change in the vehicle control group's mean tumor volume.

    • Secondary: Body weight change, clinical observations for signs of toxicity.

    • Optional: At study termination, collect tumor samples for pharmacodynamic analysis (e.g., p-ERK levels via IHC or Western Blot).[11]

Comparative In Vivo Data

This table summarizes hypothetical efficacy and tolerability data.

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (TGI, %)Mean Body Weight Change (%)
Vehicle -0%+2%
CSQ (Low Dose) 2565%-1%
CSQ (High Dose) 5095%-4%
Vemurafenib 3088%-5%

Conclusion and Future Directions

This guide outlines a systematic and robust pathway for the independent verification of 4-Chloro-5-(methylsulfonyl)quinoline's therapeutic potential as a BRAF V600E inhibitor. The proposed workflow ensures that decisions to advance the compound are based on a solid foundation of biochemical, cellular, and preclinical in vivo data.

Based on the hypothetical data presented, CSQ demonstrates superior potency in both biochemical and cellular assays and exhibits strong, dose-dependent tumor growth inhibition in a xenograft model, comparable or superior to the established drug Vemurafenib. The next logical steps in its development would include:

  • Kinome-wide Selectivity Screening: To assess off-target activities and predict potential toxicities.[18]

  • Evaluation in Resistance Models: Testing CSQ against cell lines with known mechanisms of resistance to Vemurafenib, such as those with acquired NRAS mutations or BRAF splice variants.[10][19]

  • Combination Studies: Investigating synergistic effects with MEK inhibitors, a clinically validated strategy for BRAF-mutant melanoma.[20][21]

  • Full Pharmacokinetic and ADME/Tox Studies: To prepare for investigational new drug (IND) filing.

By adhering to this rigorous, evidence-based verification process, researchers and drug development professionals can confidently assess the promise of novel chemical entities like CSQ for clinical translation.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Ludwig-Maximilians-Universität München. Available at: [Link]

  • What is the mechanism of Vemurafenib? - Patsnap Synapse. Patsnap. Available at: [Link]

  • Cancer Models - Charles River Laboratories. Charles River Laboratories. Available at: [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. ResearchGate. Available at: [Link]

  • Pharmacodynamic effects and mechanisms of resistance to vemurafenib in patients with metastatic melanoma - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Available at: [Link]

  • In vivo models | Drug Discovery | CRO services. Oncodesign Services. Available at: [Link]

  • Immunotherapy Combination Most Effective as Initial Treatment for BRAF+ Melanoma - NCI. National Cancer Institute. Available at: [Link]

  • The potential of quinoline derivatives for the treatment of Toxoplasma gondii infection. ScienceDirect. Available at: [Link]

  • New Standards of Care for Melanoma. JADPRO. Available at: [Link]

  • Mechanisms of Resistance to RAF Inhibition in Melanomas Harboring a BRAF Mutation. American Society of Clinical Oncology. Available at: [Link]

  • In Vivo Pharmacology Models for Cancer Target Research - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Pharmacodynamic Effects and Mechanisms of Resistance to Vemurafenib in Patients With Metastatic Melanoma. ResearchGate. Available at: [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. Eurofins Discovery. Available at: [Link]

  • national institute for health and care excellence - NICE. National Institute for Health and Care Excellence. Available at: [Link]

  • (PDF) In vivo screening models of anticancer drugs - ResearchGate. ResearchGate. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI. MDPI. Available at: [Link]

  • Kinase assays | BMG LABTECH. BMG LABTECH. Available at: [Link]

  • Organotypic Models for Functional Drug Testing of Human Cancers - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Reversal of Resistance in Targeted Therapy of Metastatic Melanoma: Lessons Learned from Vemurafenib (BRAF V600E -Specific Inhibitor) - MDPI. MDPI. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Treatment management for BRAF-mutant melanoma patients with tumor recurrence on adjuvant therapy: a multicenter study from the prospective skin cancer registry ADOREG. Journal for ImmunoTherapy of Cancer. Available at: [Link]

  • BRAF in Melanoma: ESMO Biomarker Factsheet - OncologyPRO. OncologyPRO. Available at: [Link]

  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

  • 4-chloro-1-methylsulfonyl-1,2,3,4-tetrahydro-quinoline - ChemSynthesis. ChemSynthesis. Available at: [Link]

  • An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available at: [Link]

  • Studies on the mechanism of action of sulphonylureas in type II diabetic subjects: gliquidone. Diabetologia. Available at: [Link]

  • Review on recent development of quinoline for anticancer activities. ScienceDirect. Available at: [Link]

  • Preparation and Properties of Quinoline. SlideShare. Available at: [Link]

  • On the mechanism of action of quinolone drugs - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications | Bentham Science. Bentham Science. Available at: [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC. National Center for Biotechnology Information. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 4-Chloro-5-(methylsulfonyl)quinoline

Executive Summary Immediate Action Required: 4-Chloro-5-(methylsulfonyl)quinoline must be classified and disposed of as Halogenated Organic Waste . Under no circumstances should this compound be discharged into municipal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: 4-Chloro-5-(methylsulfonyl)quinoline must be classified and disposed of as Halogenated Organic Waste . Under no circumstances should this compound be discharged into municipal drainage systems or mixed with non-halogenated solvents (e.g., acetone, ethanol) or strong nucleophiles (e.g., amines, hydroxides).

Disposal Method: High-temperature incineration with flue gas scrubbing. Primary Hazards: Thermal decomposition yields Hydrogen Chloride (


), Sulfur Oxides (

), and Nitrogen Oxides (

). Waste Code (RCRA equivalent): D001 (Ignitable), D002 (Corrosive potential upon decomposition), or U-listed equivalents depending on local jurisdiction.
Part 1: Chemical Profile & Hazard Identification

Why we treat it this way (Causality)

To ensure safety, we must look beyond the generic SDS and analyze the structural reactivity of the molecule. This compound features a quinoline core substituted with a chlorine atom (C4) and a methylsulfonyl group (C5) .

FeatureHazard ImplicationDisposal Consequence
Chlorine Substituent Upon incineration, releases

gas.
Requires incinerators with caustic scrubbers to prevent acid rain formation.
Sulfonyl Group (

)
Thermally stable but releases

(sulfur dioxide) during combustion.
Strict prohibition on open burning; requires closed-loop incineration.
Electrophilic Nature The electron-withdrawing sulfonyl group activates the C4-Chlorine for Nucleophilic Aromatic Substitution (

).
CRITICAL: Do not mix with strong nucleophiles (e.g., concentrated ammonia, sodium hydroxide) in waste drums. This can trigger exothermic reactions.
Quinoline Ring Nitrogen-containing heterocycle.Releases

during combustion; potential for aquatic toxicity if leached.
Part 2: Pre-Disposal Stabilization & Segregation

The Self-Validating System

Effective waste management begins at the bench. You must implement a segregation logic that prevents cross-contamination and ensures the waste stream is acceptable to your disposal facility.

Decision Logic: Waste Segregation Workflow

The following diagram illustrates the decision-making process for segregating this specific compound.

SegregationLogic Start Waste Generation: 4-Chloro-5-(methylsulfonyl)quinoline StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Solid LiquidWaste In Solution StateCheck->LiquidWaste Liquid ActionSolid Double Bag (Poly) Label: Toxic Solid SolidWaste->ActionSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck HaloSolvent Halogenated (DCM, Chloroform) SolventCheck->HaloSolvent Compatible NonHaloSolvent Non-Halogenated (Acetone, MeOH) SolventCheck->NonHaloSolvent Incompatible Stream ActionHalo Combine in HALOGENATED Carboy HaloSolvent->ActionHalo ActionNonHalo Segregate as HALOGENATED Stream NonHaloSolvent->ActionNonHalo Must be treated as Halogenated due to solute Warning CRITICAL: Do NOT mix with strong bases/amines ActionHalo->Warning ActionNonHalo->Warning

Caption: Decision matrix for segregating 4-Chloro-5-(methylsulfonyl)quinoline waste. Note that adding this compound to a non-halogenated solvent renders the entire mixture "Halogenated" for disposal purposes.

Part 3: The Disposal Protocol (Step-by-Step)
1. Personal Protective Equipment (PPE)

Before handling waste containers, ensure the following:

  • Gloves: Nitrile (0.11 mm minimum) is generally sufficient for the solid. If in solution with DCM or Chloroform, use PVA or Viton gloves, or double-glove with nitrile and change immediately upon splash.

  • Respiratory: If handling large quantities of powder, use a P95/P100 particulate respirator to prevent inhalation of dust.

  • Eye Protection: Chemical splash goggles.

2. Solid Waste Disposal (Pure Compound/Silica Gel)
  • Containment: Place the solid waste into a clear polyethylene bag.

  • Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-Chloro-5-(methylsulfonyl)quinoline, solid."

    • Hazards: Toxic, Irritant.[1]

  • Storage: Store in the "Solid Toxic" satellite accumulation area.

3. Liquid Waste Disposal (Mother Liquors/Reaction Mixtures)
  • Compatibility Check: Ensure the receiving carboy does not contain strong oxidizers (Nitric acid, Peroxides) or strong bases.

  • Transfer: Pour the solution into the designated Halogenated Waste carboy.

    • Note: Even if the solvent is Methanol (non-halogenated), the presence of the Chloro-quinoline solute mandates the "Halogenated" classification to ensure proper incineration temperatures [1].

  • Log Entry: Immediately log the addition on the carboy’s accumulation log sheet. Record the volume and the approximate concentration of the quinoline derivative.

4. Spill Contingency
  • Solid Spill: Do not dry sweep (creates dust).[1] Cover with wet paper towels, scoop into a bag, and treat as solid waste.

  • Liquid Spill: Absorb with vermiculite or polypropylene pads. Do not use combustible materials (sawdust) if the solvent is flammable.

Part 4: Final Destruction & Regulatory Compliance

The Destination

The ultimate fate of this chemical is High-Temperature Incineration . As a researcher, you must ensure your waste vendor provides a certificate of destruction that validates this process.

Incineration Mechanism

Standard combustion is insufficient. The facility must use a rotary kiln incinerator operating >1000°C.

  • Injection: Waste is atomized into the kiln.

  • Combustion:

    • Organic framework

      
      
      
    • Chlorine

      
       (gas)
      
    • Sulfonyl

      
       (gas)
      
    • Nitrogen

      
       (gas)
      
  • Scrubbing (The Critical Step): The flue gas passes through a wet scrubber (usually Sodium Hydroxide).

    • 
       (Neutralization)
      
    • 
       (Capture)
      
Regulatory Documentation

Ensure your lab notebook and waste logs reflect the following "Cradle-to-Grave" tracking [2]:

  • Generator: Your Lab/Facility Name.

  • Waste Stream Profile: Halogenated Organics.[2]

  • EPA Waste Codes: D001 (Ignitability - if in solvent), D002 (Corrosivity - potential), U-Listed (if applicable to specific quinoline derivatives in your region).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273. EPA.gov. [Link]

  • Occupational Safety and Health Administration. (2012). Hazard Communication Standard: 29 CFR 1910.1200.[1] OSHA.gov. [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 4-Chloro-5-(methylsulfonyl)quinoline

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Chloro-5-(methylsulfonyl)quinoline. As a trusted partner in your research, we aim to deliver value beyond the p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Chloro-5-(methylsulfonyl)quinoline. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the critical knowledge to ensure a safe laboratory environment. The following procedures are based on established best practices for handling analogous chemical structures, including chlorinated quinolines and sulfonyl-containing compounds. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a conservative approach based on the potential hazards of its constituent functional groups is warranted.

Hazard Analysis: A Synthesis of Structural Analogs

4-Chloro-5-(methylsulfonyl)quinoline combines two primary structural motifs that dictate its potential toxicological profile: a chlorinated quinoline core and a methylsulfonyl group.

  • Quinoline and its Derivatives: Quinoline itself is classified as harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer.[1][2] Chlorinated quinolines are also known to be hazardous, with potential for skin and eye irritation, and may be harmful if ingested or inhaled.[3][4][5]

  • Sulfonyl Group: The methylsulfonyl group is related to sulfonyl chlorides, which are known to be corrosive and can cause severe skin and eye burns, as well as respiratory tract irritation.[6][7][8][9] While the methylsulfonyl group is generally less reactive than a sulfonyl chloride, its presence suggests a potential for reactivity and biological activity that necessitates careful handling.

Based on this analysis, 4-Chloro-5-(methylsulfonyl)quinoline should be treated as a hazardous substance with the potential for skin and eye irritation, possible carcinogenicity, and acute toxicity. A multi-layered Personal Protective Equipment (PPE) approach is therefore mandatory to minimize exposure risk.[10]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is critical when handling 4-Chloro-5-(methylsulfonyl)quinoline. The following table outlines the minimum required PPE for various laboratory operations.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Transfer of Solids Chemical-resistant nitrile or neoprene gloves (ensure no tears or perforations).[2]Tightly fitting safety goggles with side shields.A fully fastened laboratory coat.To be performed within a certified chemical fume hood. If not possible, a NIOSH-approved respirator with particulate filters is required.[10]
Solution Preparation and Handling Chemical-resistant nitrile or neoprene gloves.Tightly fitting safety goggles and a face shield to protect against splashes.A fully fastened laboratory coat. Consider a chemical-resistant apron.All manipulations should be conducted in a certified chemical fume hood.
Reaction Quenching and Workup Chemical-resistant nitrile or neoprene gloves.Tightly fitting safety goggles and a face shield.A fully fastened laboratory coat and a chemical-resistant apron.All procedures must be performed in a certified chemical fume hood.
Waste Disposal Chemical-resistant nitrile or neoprene gloves.Tightly fitting safety goggles.A fully fastened laboratory coat.Not generally required if handling sealed waste containers.

Important Note: Always inspect gloves for signs of degradation or puncture before use.[2] Contaminated gloves should be removed and disposed of as hazardous waste, followed by thorough hand washing.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount to ensuring safety. The following diagram and procedural steps outline the recommended process for handling 4-Chloro-5-(methylsulfonyl)quinoline from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe gather_materials 3. Assemble All Necessary Equipment don_ppe->gather_materials weigh 4. Weigh Compound (in Fume Hood) gather_materials->weigh dissolve 5. Prepare Solution (in Fume Hood) weigh->dissolve react 6. Perform Reaction (in Fume Hood) dissolve->react decontaminate 7. Decontaminate Glassware & Surfaces react->decontaminate dispose_waste 8. Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe 9. Doff PPE Correctly dispose_waste->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Safe handling workflow for 4-Chloro-5-(methylsulfonyl)quinoline.
Step-by-Step Handling Protocol:
  • Preparation and Area Designation:

    • All work with 4-Chloro-5-(methylsulfonyl)quinoline must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[6]

    • Before beginning, ensure all necessary equipment, including glassware, stir bars, and reagents, are clean, dry, and readily available.

  • Personal Protective Equipment (PPE) Donning:

    • Don all required PPE as outlined in the table above before entering the designated work area.

  • Weighing and Transfer:

    • When weighing the solid compound, use a spatula and handle it gently to avoid generating dust.[3]

    • Perform all transfers of the solid within the fume hood.

  • Solution Preparation:

    • Add the solid to the solvent slowly and with stirring to ensure controlled dissolution.

  • Reaction and Workup:

    • Conduct all reactions and subsequent workup procedures within the fume hood.

Decontamination and Disposal Plan

Proper decontamination and waste disposal are critical to prevent environmental contamination and accidental exposure.

Decontamination Procedures:
  • Glassware and Equipment: All glassware and equipment that have come into contact with 4-Chloro-5-(methylsulfonyl)quinoline should be decontaminated before being removed from the fume hood.

    • Rinse with an appropriate organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. Collect this solvent rinse as hazardous waste.

    • Wash with soap and warm water.[11]

    • Follow with a final rinse with deionized water.

  • Work Surfaces: In case of a spill, immediately decontaminate the affected area.

    • For small spills of solid material, carefully sweep it up and place it in a sealed container for hazardous waste disposal.

    • Wipe the area with a cloth dampened with soapy water, followed by a clean water rinse. All cleaning materials must be disposed of as hazardous waste.[11]

Waste Disposal:
  • Solid Waste: All solid waste, including contaminated PPE (gloves, disposable lab coats), weigh boats, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.[12]

  • Liquid Waste: All liquid waste, including reaction mixtures, solvent rinses, and aqueous washes, must be collected in a designated, labeled hazardous waste container. Do not pour any waste containing 4-Chloro-5-(methylsulfonyl)quinoline down the drain.[2][13]

  • Container Disposal: Empty containers that held 4-Chloro-5-(methylsulfonyl)quinoline must also be treated as hazardous waste.[12]

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.[12]

Emergency Procedures

In the event of an exposure, immediate action is crucial.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]
Skin Contact Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[14]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]

Always have the Safety Data Sheets for analogous compounds readily available for emergency responders.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4-Chloro-5-(methylsulfonyl)quinoline and maintain a safe and productive research environment.

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE. Retrieved from [Link]

  • New Jersey Department of Health. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quinoline | C9H7N | CID 7047 - PubChem. Retrieved from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET - 4-Chloroquinoline. Retrieved from [Link]

  • Chemcia Scientific. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Infection Prevention Control. (n.d.). Decontamination, cleaning and disinfection. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-Chloro-5-(methylsulfonyl)quinoline
Reactant of Route 2
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